POLYDEXTROSE
Descripción
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Propiedades
IUPAC Name |
6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-40-1, 585-99-9, 68424-04-4 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydextrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Polydextrose Synthesis: A Deep Dive into Mechanism and Reaction Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Polydextrose
This compound is a synthetic polymer of glucose that is widely utilized in the food and pharmaceutical industries as a bulking agent, sugar substitute, and source of soluble fiber.[1] It is a randomly bonded polysaccharide produced by the thermal polymerization of glucose in the presence of sorbitol and an acid catalyst, typically citric acid.[2][3] The resulting polymer is a complex, highly branched structure with a variety of glycosidic linkages, making it resistant to digestion by human amylases.[4] This resistance to enzymatic hydrolysis contributes to its low caloric value and its classification as a dietary fiber.[5] This guide provides a comprehensive overview of the synthesis mechanism of this compound, a qualitative analysis of its reaction kinetics, and detailed experimental protocols for its preparation and characterization.
Synthesis Mechanism
The synthesis of this compound is a condensation polymerization reaction, also referred to as an anhydrous melt polymerization.[6][7] The process involves the formation of glycosidic bonds between glucose monomers, with sorbitol acting as a chain terminator and plasticizer, and an acid, such as citric acid or phosphoric acid, serving as a catalyst.[3][4] The typical ratio of reactants is approximately 89% glucose, 10% sorbitol, and 1% citric acid by weight.[2]
The key steps in the synthesis mechanism are:
-
Initiation: The acid catalyst protonates a hydroxyl group on a glucose molecule, making it a good leaving group (water).
-
Propagation: The activated glucose molecule then reacts with a hydroxyl group of another glucose molecule, forming a glycosidic bond and releasing a molecule of water. This process repeats, leading to the formation of a growing polymer chain. The high temperatures used in the synthesis drive the removal of water, shifting the equilibrium towards polymer formation.
-
Branching: The presence of multiple hydroxyl groups on each glucose monomer allows for the formation of branched structures. The polymerization is not regiospecific, resulting in a random distribution of α- and β-(1→2), (1→3), (1→4), and (1→6) glycosidic linkages, with the 1→6 linkage being predominant.[3]
-
Termination: Sorbitol, a sugar alcohol, acts as a chain-terminating agent. By incorporating into the growing polymer chain, it prevents further elongation at that end. It also functions as a plasticizer in the melt, facilitating the reaction.
-
Cross-linking: Citric acid, a polycarboxylic acid, can also act as a cross-linking agent by forming ester bonds with hydroxyl groups on different polymer chains, further increasing the complexity of the final structure.[7]
The final product is a complex mixture of polymers with a wide range of molecular weights, along with small amounts of unreacted glucose, sorbitol, and the acid catalyst.[3]
Reaction Kinetics
Factors Influencing Reaction Rate:
-
Temperature: As with most chemical reactions, the rate of polymerization is highly dependent on temperature. The synthesis is typically carried out at high temperatures, ranging from 140°C to 180°C.[7] Increasing the temperature generally increases the reaction rate, leading to a shorter reaction time required to achieve a desired degree of polymerization. However, excessively high temperatures can lead to undesirable side reactions such as caramelization and degradation of the sugars, resulting in a darker and potentially bitter product.[7]
-
Catalyst Concentration: The concentration of the acid catalyst plays a crucial role in the reaction rate. A higher catalyst concentration will lead to a faster rate of polymerization. However, the amount of acid must be carefully controlled. An excess of catalyst can lead to a higher degree of cross-linking, potentially resulting in a less soluble product.[7] Furthermore, high levels of residual acid in the final product are undesirable and would require more extensive neutralization steps.
-
Reactant Ratio: The ratio of glucose to sorbitol influences the average molecular weight of the resulting polymer. A higher proportion of sorbitol will lead to a lower average degree of polymerization due to more frequent chain termination.
-
Water Content: The synthesis is an anhydrous melt polymerization, and the removal of water is critical to drive the reaction forward. The reaction is typically carried out under vacuum to facilitate the removal of water formed during the condensation reaction.[3] The presence of water can lead to hydrolysis of the glycosidic bonds, effectively reversing the polymerization process.
Data Presentation
Due to the proprietary nature of commercial this compound production, specific quantitative data on the reaction kinetics, such as rate constants, activation energies, and reaction orders with respect to the reactants and catalyst, are not publicly available. The information provided in the "Reaction Kinetics" section is therefore a qualitative summary based on general chemical principles and information gathered from patents and scientific literature. Researchers aiming to develop kinetic models would need to perform their own experimental studies to determine these parameters.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis, purification, and characterization of this compound, compiled from various sources.
I. Synthesis of this compound
Materials:
-
D-Glucose (anhydrous)
-
Sorbitol
-
Citric acid (or phosphoric acid)
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
Procedure:
-
Reactant Preparation: Dry the D-glucose and sorbitol in a vacuum oven to remove any residual moisture.
-
Assembly: Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a vacuum line, and a temperature probe.
-
Charging the Reactor: In the flask, combine D-glucose, sorbitol, and citric acid in a weight ratio of approximately 89:10:1.
-
Reaction:
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to a temperature between 140°C and 180°C to create a molten mass.[7]
-
Once the mixture is molten, apply a vacuum to the system to facilitate the removal of water produced during the polymerization.
-
Maintain the reaction at the desired temperature and under vacuum for several hours. The exact time will depend on the temperature and the desired degree of polymerization.
-
-
Cooling: After the reaction is complete, turn off the heat and allow the molten this compound to cool under vacuum. The product will be a solid, glassy material.
II. Purification of this compound
The crude this compound contains unreacted monomers, the acid catalyst, and colored byproducts. Purification is necessary to obtain a product with the desired characteristics.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Sodium hydroxide (B78521) or other food-grade base for neutralization
-
Filtration apparatus
-
Freeze-dryer or spray dryer
Procedure:
-
Dissolution: Dissolve the crude this compound in deionized water to create a concentrated solution (e.g., 50% w/v).
-
Neutralization: Adjust the pH of the solution to between 5.0 and 7.0 using a food-grade base to neutralize the residual acid catalyst.[4]
-
Decolorization: Add activated carbon to the solution and stir for a specified period to remove colored impurities. Filter the solution to remove the activated carbon.
-
Deionization: Pass the decolorized solution through a series of cation and anion exchange resins to remove residual salts and other ionic impurities.
-
Drying: The purified this compound solution can be dried to a powder using methods such as freeze-drying or spray-drying.
III. Characterization of this compound
Methods:
-
Molecular Weight Distribution: Determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).[8] This analysis provides information on the average molecular weight and the polydispersity of the polymer.
-
Residual Monomer Analysis: The content of free glucose and sorbitol can be quantified using high-performance liquid chromatography (HPLC) with a refractive index detector.[9]
-
Test for Sugars: A qualitative test, such as the phenol-sulfuric acid method, can be used to confirm the presence of carbohydrates.[10]
-
Solubility: The solubility of the this compound in water can be determined by preparing solutions of increasing concentration and observing for any undissolved material.
-
pH: The pH of a 10% (w/v) solution of the purified this compound should be measured to ensure it is within the desired range (typically 5.0-7.0).[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – from seed to Eureba [baynsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. tateandlyle.com [tateandlyle.com]
- 6. This compound [candymentor.com]
- 7. US5728397A - this compound product and process - Google Patents [patents.google.com]
- 8. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. fao.org [fao.org]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Characterization of Polydextrose Polymers: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose is a synthetic, water-soluble, and randomly bonded glucose polymer with a complex, highly branched structure.[1] It is synthesized from dextrose (glucose), sorbitol, and an acid catalyst, such as citric acid or phosphoric acid.[2][3] Due to its indigestible nature in the upper gastrointestinal tract, this compound is classified as a soluble dietary fiber and is widely utilized in the food and pharmaceutical industries as a bulking agent, texturizer, humectant, and stabilizer.[4][5] Its low caloric value of approximately 1 kcal/g makes it a suitable ingredient for sugar- and fat-reduced products.[6] This guide provides a comprehensive overview of the physicochemical characterization of this compound, detailing the key parameters and the experimental protocols for their determination.
Synthesis and Structure
This compound is synthesized via a condensation polymerization reaction of glucose (approximately 90%), sorbitol (approximately 10%), and a food-grade acid catalyst like citric acid (approximately 1%) or phosphoric acid.[3] The reactants are heated to a molten state under vacuum, leading to the formation of a complex polymer with a wide range of glycosidic linkages, with α- and β-(1→6) linkages being predominant.[3][7]
The general synthesis process involves mixing the components and heating the mixture until it liquefies. The acid acts as a catalyst, promoting the reaction between glucose and sorbitol to form glucose chains of varying lengths, which then attach to each other to create branched molecules.[7] The resulting polymer has an average degree of polymerization of about 12, but this can range from 3 to over 100.[7]
Physicochemical Properties
The functional characteristics of this compound are dictated by its physicochemical properties. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | References |
| Appearance | White to light tan powder | [4] |
| Taste | Bland, slightly tart | [4] |
| Odor | Odorless | [4] |
| Caloric Value | ~1 kcal/g | [6] |
| pH (10% w/v aqueous solution) | 2.5 - 7.0 | [4] |
Physical Properties
| Property | Value | References |
| Bulk Density | 0.625 g/cm³ | [4] |
| Tapped Density | 0.694 g/cm³ | [4] |
| Heat of Solution | 8 kcal/g | [4] |
| Refractive Index (10% w/v aqueous solution) | 1.3477 | [4] |
| Moisture Content | Hygroscopic at >60% relative humidity | [4] |
| Melting Point | Amorphous, no true melting point; viscosity transition at 150-160°C | [4] |
Molecular Properties
| Property | Value | References |
| Average Molecular Weight (Mw) | 2131 - 3363 Da | [8] |
| Number Average Molecular Weight (Mn) | 1647 - 2547 Da | [8] |
| Peak Molecular Weight (Mp) | 1719 - 2994 Da | [8] |
| Molecular Weight Distribution (Mw/Mn) | 1.29 - 1.32 | [8] |
| Average Degree of Polymerization (DP) | 12 (ranges from 4 to 20) | [7][8] |
Solubility and Viscosity
| Property | Description | References |
| Solubility | ||
| In Water | Completely miscible; can form up to 80% w/v solutions at 20°C | [4] |
| In Organic Solvents | Sparingly soluble to insoluble in most; soluble in ethanol; partially soluble in glycerin and propylene (B89431) glycol | [4] |
| Viscosity | ||
| Behavior in Solution | Newtonian fluid | [4] |
| Comparison to Sugars | Higher viscosity than sucrose (B13894) or sorbitol at equivalent temperatures | [4] |
Experimental Protocols for Characterization
A general workflow for the physicochemical characterization of this compound is outlined below.
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) detector.
-
GPC column suitable for aqueous mobile phases (e.g., Ultrahydrogel™ Linear).
Reagents:
-
Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water.
-
This compound sample.
-
Polystyrene standards of known molecular weights for calibration.
Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of NaNO₃ in HPLC-grade water to achieve a 0.1 M concentration. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of polystyrene standards of known molecular weights in the mobile phase.
-
Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Ultrahydrogel™ Linear
-
Mobile Phase: 0.1 M NaNO₃
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI)
-
-
Analysis:
-
Inject the standards to generate a calibration curve of log(MW) versus retention time.
-
Inject the this compound sample.
-
Determine the molecular weight distribution of the sample using the calibration curve.
-
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the this compound content and assess the presence of residual monomers (glucose, sorbitol) and other impurities.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
A suitable carbohydrate analysis column (e.g., Ultrahydrogel 250).
Reagents:
-
Mobile Phase: HPLC-grade water.
-
This compound sample.
-
Standards of glucose, sorbitol, and this compound.
Procedure:
-
Mobile Phase Preparation: Use HPLC-grade water, filtered and degassed.
-
Standard Preparation: Prepare a series of standard solutions of this compound, glucose, and sorbitol at known concentrations in water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a known concentration (e.g., within the range of 0.2 to 4.0 mg/mL).[9] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Ultrahydrogel 250 (7.8 x 300 mm)
-
Mobile Phase: Distilled water
-
Flow Rate: 0.5 mL/min
-
Detector: Refractive Index (RI)
-
-
Analysis:
-
Generate a calibration curve for this compound using the standard solutions.
-
Inject the sample solution and determine the this compound content by comparing the peak area to the calibration curve.[9]
-
Identify and quantify residual monomers by comparing their retention times and peak areas with those of the respective standards.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting behavior, and thermal stability of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure for DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an aluminum DSC pan and seal it.
-
Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
-
The glass transition is observed as a step change in the heat flow curve.
-
Procedure for TGA:
-
Sample Preparation: Place a known amount of the this compound sample (e.g., 10-20 mg) in the TGA sample pan.
-
Analysis:
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of significant weight loss indicates the decomposition temperature.
-
Rheological Characterization
Objective: To determine the viscosity of this compound solutions.
Instrumentation:
-
Rotational viscometer or rheometer.
Procedure:
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 10%, 30%, 50% w/v). Ensure complete dissolution.
-
Analysis:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the viscosity over a range of shear rates to confirm Newtonian behavior.
-
Record the viscosity at a specific shear rate for comparison between different concentrations and temperatures.
-
Spectroscopic Analysis by FTIR and NMR
Objective: To confirm the chemical structure and identify the functional groups of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure for FTIR:
-
Sample Preparation: Place a small amount of the this compound powder directly on the ATR crystal.
-
Analysis:
-
Acquire the spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Identify characteristic peaks for O-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching of glycosidic bonds (in the fingerprint region, ~1200-950 cm⁻¹).
-
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
The spectrum will show broad signals in the anomeric proton region (δ 4.5-5.5 ppm) and the carbohydrate ring proton region (δ 3.2-4.2 ppm), characteristic of a complex polysaccharide structure.
-
Conclusion
The physicochemical characterization of this compound is crucial for its application in the food and pharmaceutical industries. The methods outlined in this guide provide a framework for a comprehensive evaluation of its molecular, physical, thermal, and structural properties. Adherence to detailed experimental protocols is essential for obtaining accurate and reproducible data, ensuring the quality and functionality of this compound-containing products.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [candymentor.com]
- 3. fao.org [fao.org]
- 4. phexcom.com [phexcom.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Caloric availability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. CN103766695B - this compound with controllable molecular weight and rapid preparation method thereof - Google Patents [patents.google.com]
- 9. Study on Determination of this compound Content by HPLC [spkx.net.cn]
An In-depth Technical Guide to the Determination and Distribution of Polydextrose Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polydextrose, a synthetic polymer of glucose, is a versatile excipient and food additive valued for its properties as a bulking agent, stabilizer, and humectant. The functionality of this compound is intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD). Accurate characterization of these parameters is therefore critical for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the principal analytical techniques for determining the molecular weight and distribution of this compound, with a focus on Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Detailed experimental protocols and data interpretation are provided to assist researchers in the robust characterization of this important polymer.
Introduction to this compound and the Significance of its Molecular Weight
This compound is a randomly bonded polysaccharide synthesized by the condensation of D-glucose, with small amounts of sorbitol and an acid catalyst, typically citric acid.[1][2] This process results in a complex, highly branched polymer with a wide range of molecular weights. The average molecular weight of commercial this compound is approximately 2,000 Da, with a broad distribution ranging from 162 to 20,000 Da.[1][3] Notably, about 90% of the molecules typically fall between 504 and 5,000 Da.[3]
The molecular weight and its distribution are critical quality attributes of this compound that influence its physicochemical properties, including:
-
Viscosity: Higher molecular weight fractions contribute more significantly to the viscosity of this compound solutions.
-
Solubility: this compound is highly soluble in water, a property influenced by its polymeric nature.[4]
-
Hygroscopicity: The ability of this compound to attract and retain water is related to its molecular structure and size.
-
Physiological Effects: As a dietary fiber, the molecular size of this compound impacts its fermentability by gut microbiota and its overall physiological effects.
Therefore, precise and accurate measurement of the molecular weight distribution is essential for ensuring lot-to-lot consistency, predicting performance in various applications, and meeting regulatory standards.
Key Analytical Techniques for Molecular Weight Determination
The determination of the molecular weight of polydisperse polymers like this compound requires specialized analytical techniques. The most prominent and effective methods are Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), and MALDI-TOF Mass Spectrometry.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC is a powerful chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[5] Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. This separation by size allows for the determination of the molecular weight distribution of a polymer.
For the analysis of this compound, SEC is typically coupled with one or more detectors:
-
Refractive Index (RI) Detector: An RI detector is a universal concentration-sensitive detector that measures the change in the refractive index of the eluting solvent due to the presence of the analyte.[2] It is a robust and widely used detector for polymer analysis.
-
Multi-Angle Light Scattering (MALS) Detector: A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the SEC column. This technique allows for the direct determination of the absolute molar mass at each elution volume, without the need for column calibration with polymer standards of the same composition.[6]
The combination of SEC with a MALS detector is considered the gold standard for the absolute molecular weight determination of polymers. The MALS detector measures the scattered light at multiple angles, which, when combined with the concentration measurement from an inline RI detector, allows for the calculation of the weight-average molecular weight (Mw) for each slice of the chromatogram.[6] This provides a true molecular weight distribution, independent of the elution behavior of calibration standards.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization mass spectrometry technique that is well-suited for the analysis of large, non-volatile molecules like polymers. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.
For this compound, MALDI-TOF MS can provide detailed information about the distribution of individual oligomers. However, for polydisperse samples, there can be challenges with mass discrimination, where lower molecular weight species are preferentially ionized and detected.[7] Therefore, careful optimization of the sample preparation and instrument parameters is crucial for obtaining accurate results.
Quantitative Data on this compound Molecular Weight
The molecular weight of this compound can vary depending on the manufacturing process. The following table summarizes typical molecular weight values and distributions reported in the literature.
| Parameter | Value Range | Source |
| Average Molecular Weight (Mw) | ~2,000 Da | [1][4][8] |
| Molecular Weight Range | 162 - 20,000 Da | [3] |
| Predominant Molecular Weight Range | 504 - 5,000 Da (90% of molecules) | [3] |
| Average Degree of Polymerization (DP) | ~12 (ranging from 2 to 110) | [8][9] |
| Weight-Average Molecular Weight (Mw) - Example 1 | 709 Da | [6] |
| Weight-Average Molecular Weight (Mw) - Example 2 | 1315 Da | [6] |
| Weight-Average Molecular Weight (Mw) - Example 3 | 2131 Da | [6] |
Definitions:
-
Weight-Average Molecular Weight (Mw): The average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to the presence of high molecular weight species.
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution.
Experimental Protocols
The following sections provide detailed methodologies for the determination of this compound molecular weight using SEC-MALS and MALDI-TOF MS.
Protocol for SEC-MALS Analysis of this compound
This protocol outlines the steps for determining the absolute molecular weight distribution of this compound using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering and Refractive Index detectors.
4.1.1. Materials and Equipment
-
SEC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a degasser, isocratic pump, autosampler, and column oven.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN HELEOS II).
-
Refractive Index (RI) Detector (e.g., Wyatt Optilab T-rEX).
-
-
SEC Columns: A set of aqueous SEC columns suitable for the molecular weight range of this compound (e.g., 2 x TSKgel GMPWXL columns in series, or Waters Ultrahydrogel columns).
-
Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water, filtered through a 0.22 µm membrane and degassed.
-
Sample Preparation:
-
This compound sample.
-
Mobile phase for dissolution.
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
-
Calibration Standard (for system validation): Narrow polydispersity pullulan or dextran (B179266) standards.
4.1.2. Experimental Procedure
-
System Preparation:
-
Equilibrate the SEC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved on both the MALS and RI detectors.
-
Set the column oven temperature to 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 2-5 mg/mL.
-
Gently agitate the solution until the this compound is fully dissolved. Avoid vigorous shaking to prevent shear degradation of the polymer.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Data Acquisition:
-
Inject 100 µL of the filtered sample onto the SEC column set.
-
Collect data from both the MALS and RI detectors for the entire chromatographic run.
-
-
Data Analysis:
-
Use the appropriate software (e.g., Wyatt ASTRA) to process the collected data.
-
Determine the dn/dc value for this compound in the mobile phase (a typical value for polysaccharides is ~0.147 mL/g, but it should be experimentally determined for highest accuracy).
-
Perform the molecular weight calculations based on the light scattering and concentration data to obtain the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI).
-
Protocol for MALDI-TOF MS Analysis of this compound
This protocol describes the steps for analyzing the molecular weight distribution of this compound using MALDI-TOF Mass Spectrometry.
4.2.1. Materials and Equipment
-
MALDI-TOF Mass Spectrometer: Bruker ultrafleXtreme or equivalent.
-
MALDI Target Plate: Stainless steel target plate.
-
Matrix Solution: 2,5-Dihydroxybenzoic acid (DHB) at a concentration of 10 mg/mL in a 50:50 (v/v) solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: this compound dissolved in HPLC-grade water at a concentration of 1 mg/mL.
-
Cationizing Agent (optional): Sodium chloride (NaCl) solution (1 mg/mL in water).
-
Pipettes and tips.
4.2.2. Experimental Procedure
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the this compound sample solution and the matrix solution in a 1:1 (v/v) ratio.
-
If enhanced sodiation is desired for better ionization, add 1 µL of the NaCl solution to the mixture.
-
Vortex the mixture gently.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, forming a co-crystal of the sample and matrix.
-
-
Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer in the desired mass range using a suitable polymer standard (e.g., polyethylene (B3416737) glycol or dextran).
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the positive ion, reflectron mode over a mass range of m/z 500 to 10,000.
-
Use a laser power that is just above the ionization threshold to obtain good signal intensity with minimal fragmentation.
-
Average several hundred laser shots to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum using the instrument's software (e.g., Bruker flexAnalysis).
-
Identify the series of peaks corresponding to the different oligomers of this compound. The mass difference between adjacent peaks should correspond to the mass of a glucose monomer (162.14 Da).
-
Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) from the peak intensities and their corresponding masses.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in the analytical workflows for determining the molecular weight of this compound.
Caption: Workflow for this compound Molecular Weight Determination by SEC-MALS.
Caption: Workflow for this compound Molecular Weight Determination by MALDI-TOF MS.
Caption: Logical Relationship of this compound Molecular Weight Characterization.
Conclusion
The molecular weight and molecular weight distribution are fundamental properties of this compound that dictate its functionality and performance in pharmaceutical and food applications. This technical guide has detailed the primary analytical methodologies, SEC-MALS and MALDI-TOF MS, for the comprehensive characterization of these parameters. By following the provided experimental protocols and understanding the principles behind these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to the development of robust and reliable products. The choice of analytical method will depend on the specific information required, with SEC-MALS providing absolute molecular weight distributions and MALDI-TOF MS offering detailed insights into the oligomeric composition. A combination of these techniques can provide a thorough understanding of the molecular characteristics of this compound.
References
- 1. Re‐evaluation of this compound (E 1200) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. tateandlyle.com [tateandlyle.com]
- 4. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 5. CN103766695B - this compound with controllable molecular weight and rapid preparation method thereof - Google Patents [patents.google.com]
- 6. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 68424-04-4 [chemicalbook.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Comprehensive Technical Guide to In Vitro and In Vivo Models for Polydextrose Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in polydextrose research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental plans to investigate the physiological effects of this compound. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and workflows.
Introduction to this compound and its Research Models
This compound (PDX) is a soluble dietary fiber, a complex, randomly bonded glucose polymer that resists digestion in the upper gastrointestinal tract.[1][2][3] It is partially fermented by the gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs) and other metabolites that can influence host health.[4][5] Research into the health benefits of this compound, including its prebiotic effects, impact on metabolic health, and immune modulation, relies on a variety of in vitro and in vivo models. These models are crucial for elucidating the mechanisms of action of this compound and for substantiating its health claims.
In vitro models are invaluable for studying the direct effects of this compound on the gut microbiota and for understanding its fermentation kinetics in a controlled environment. These models range from simple batch fermentations to complex, multi-compartmental dynamic systems that simulate the different regions of the human colon.
In vivo models , primarily using rodents, allow for the investigation of the systemic effects of this compound consumption in a whole-organism context. These models are essential for studying the impact of this compound on metabolic parameters, immune function, and overall physiological well-being.
In Vitro Models for this compound Research
In vitro gut models are powerful tools to study the fermentation of this compound by the gut microbiota and to identify the resulting metabolites.
Dynamic Multi-Vessel Colonic Simulators (e.g., xGIbiomics®, SHIME®, TIM-2)
These advanced models simulate the physiological conditions of the different regions of the human colon (ascending, transverse, and descending), including pH, transit time, and microbial community.[6][7][8][9][10] They allow for the long-term study of the effects of this compound on the gut microbiota composition and activity.
Caption: Workflow for this compound studies in dynamic gut models.
Batch Fermentation Models
Batch fermentation is a simpler in vitro method where a fecal inoculum is incubated with this compound in an anaerobic environment for a defined period (e.g., 24-48 hours).[11][12][13] This model is useful for screening the fermentability of different fibers and for assessing the production of SCFAs and gas.[11][12]
Caption: General workflow for in vitro batch fermentation of this compound.
Caco-2 Cell Model for Gut Barrier Function
The Caco-2 cell line, a human colon adenocarcinoma cell line, can differentiate into a polarized monolayer of enterocytes, forming tight junctions and mimicking the intestinal barrier. This model is used to study the effects of this compound fermentation products on gut barrier integrity and inflammation.[14][15][16][17][18]
In Vivo Models for this compound Research
Animal models, particularly rodents, are widely used to study the systemic effects of this compound.
High-Fat Diet (HFD)-Induced Obesity Models
Mice or rats are fed a high-fat diet to induce obesity and metabolic dysregulation. This compound is then supplemented to the diet to assess its effects on body weight, fat mass, glucose metabolism, and lipid profiles.[19][20]
Diabetic Animal Models
Genetically diabetic mice or chemically-induced diabetic models are used to investigate the impact of this compound on glycemic control and insulin (B600854) sensitivity.
Colitis Models
Chemically induced colitis models in rodents (e.g., using TNBS) are employed to study the potential anti-inflammatory effects of this compound on the gut.[1]
Data Presentation
In Vitro Fermentation: Short-Chain Fatty Acid Production
| Substrate | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (B1204436) (mmol/L) | Total SCFAs (mmol/L) | Reference(s) |
| Control (No Fiber) | 25-40 | 10-15 | 5-10 | 40-65 | [11][21] |
| This compound | 40-60 | 15-30 | 10-20 | 65-110 | [6][11][13][21][22] |
| Inulin | 45-65 | 15-25 | 15-25 | 75-115 | [6][19] |
Note: Values are approximate ranges compiled from various studies and can vary based on the specific in vitro model, inoculum source, and experimental conditions.
Effect of this compound on Gut Microbiota Composition (Relative Abundance)
| Bacterial Group | Change with this compound | Model | Reference(s) |
| Bifidobacterium | Increase | In vitro & In vivo | [6][23][24] |
| Bacteroides | Increase | Human | [25] |
| Firmicutes | Decrease | Human | [1] |
| Bacteroidetes | Increase | Human | [1] |
| Ruminococcus intestinalis | Increase | Human | [24] |
| Allobaculum | Increase | Mouse | [3][23] |
| Coriobacteriaceae | Increase | Mouse | [23] |
In Vivo Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Effect of this compound | Reference(s) |
| Body Weight | HFD Mice | Reduction | [19][20] |
| Fasting Blood Glucose | HFD Mice | Reduction | [19] |
| Plasma Triglycerides | HFD Mice / Rats | Reduction | [1][23][26] |
| Total Cholesterol | HFD Mice | Reduction | [23] |
| Insulin Sensitivity | Diabetic Mice | Improvement |
HFD: High-Fat Diet
In Vivo Effects of this compound on Immune Markers
| Marker | Animal Model | Effect of this compound | Reference(s) |
| Cecal IgA | Rats | Increase (345%) | [1] |
| Mucosal COX-2 Expression | Pigs | Decrease (63% in distal colon) | [1][22] |
| Colonic Damage (TNBS-induced) | Rats | Reduction (57%) | [1] |
| Myeloperoxidase (MPO) Activity | Rats | Reduction (58%) | [1] |
Experimental Protocols
In Vitro Batch Fermentation of this compound
Objective: To assess the fermentability of this compound and the production of short-chain fatty acids (SCFAs).
Materials:
-
Anaerobic chamber or system
-
Sterile fermentation vessels
-
Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)
-
This compound
-
Fresh human fecal sample from healthy donors
-
Phosphate-buffered saline (PBS)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Protocol:
-
Prepare the basal medium and dispense into fermentation vessels inside an anaerobic chamber.
-
Prepare a fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS (e.g., 10% w/v).
-
Inoculate the fermentation vessels with the fecal slurry (e.g., 10% v/v).
-
Add this compound to the treatment vessels to a final concentration of, for example, 1% (w/v). Include a control vessel with no added carbohydrate.
-
Incubate the vessels at 37°C for 24-48 hours with gentle shaking.
-
At the end of the incubation, collect samples for SCFA analysis.
-
Centrifuge the samples to pellet the bacteria and debris.
-
Analyze the supernatant for SCFAs using gas chromatography.
Gas Chromatography for Short-Chain Fatty Acid Analysis
Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.
Protocol (Direct Injection Method):
-
To 1 mL of fermentation supernatant, add an internal standard (e.g., 2-ethylbutyric acid).
-
Acidify the sample with an acid (e.g., formic acid or hydrochloric acid) to protonate the SCFAs.
-
Inject a small volume (e.g., 1 µL) of the acidified supernatant directly into the GC.
-
GC Conditions (Example):
-
Column: A suitable column for volatile fatty acid analysis (e.g., a DB-FFAP column).
-
Injector Temperature: 200-250°C.
-
Detector (FID) Temperature: 250-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C).
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantify the SCFAs by comparing the peak areas to a standard curve of known SCFA concentrations.
Caco-2 Cell Gut Barrier Integrity Assay
Objective: To assess the effect of this compound fermentation products on the integrity of an intestinal epithelial barrier model.
Protocol:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Prepare the this compound fermentation supernatant by performing an in vitro fermentation as described in 5.1. Centrifuge and filter-sterilize the supernatant.
-
Treat the apical side of the Caco-2 cell monolayer with the fermentation supernatant (diluted in cell culture medium) for a specified period (e.g., 24 hours). Include a control treated with supernatant from a control fermentation (no this compound).
-
Measure the transepithelial electrical resistance (TEER) using a voltohmmeter to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.
-
Perform a paracellular permeability assay by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral compartment over time.
-
At the end of the experiment, lyse the cells and perform Western blot analysis for tight junction proteins such as claudin-1 and occludin to assess changes in their expression levels.[27][28][29][30]
Signaling Pathways and Visualization
This compound fermentation leads to the production of SCFAs, particularly butyrate, which can modulate intracellular signaling pathways involved in inflammation.
Butyrate-Mediated Inhibition of the NF-κB Pathway
Butyrate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2][4][5][25][26] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.[25]
References
- 1. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound changes the gut microbiome | PDF [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of short-chain fatty acids on the expression of genes involved in short-chain fatty acid transporters and inflammatory response in goat jejunum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
- 8. Gastrointestinal model SHIME® [farah.uliege.be]
- 9. SHIME® - ProDigest [prodigest-dev.theraconseil.net]
- 10. Development of a reproducible small intestinal microbiota model and its integration into the SHIME®-system, a dynamic in vitro gut model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Colonic Fermentation Products of this compound, Lactitol and Xylitol on Intestinal Barrier Repair In Vitro [mdpi.com]
- 12. Effects of this compound with breakfast or with a midmorning preload on food intake and other appetite-related parameters in healthy normal-weight and overweight females: An acute, randomized, double-blind, placebo-controlled, and crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ubigene.us [ubigene.us]
- 19. This compound Alleviates Adipose Tissue Inflammation and Modulates the Gut Microbiota in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of this compound on intestinal microbes and immune functions in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. escholarship.org [escholarship.org]
Polydextrose and the Gut Microbiota: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research exploring the intricate interactions between polydextrose and the gut microbiota. This compound, a soluble fiber and food ingredient, is not digested in the upper gastrointestinal tract and is instead fermented by colonic microbes.[1] This process instigates a cascade of effects, including modulation of the gut microbial composition, production of bioactive metabolites, and subsequent impacts on host physiology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological processes to serve as a comprehensive resource for the scientific community.
Modulation of Gut Microbiota Composition
This compound consumption has been shown to alter the composition of the gut microbiota, generally promoting the growth of beneficial bacteria while inhibiting potentially detrimental species. However, the specific effects can vary depending on the study design, dosage, and analytical methods used.
In vitro studies have consistently demonstrated the prebiotic potential of this compound.[2] For instance, when incorporated into a synbiotic yogurt, this compound led to a greater relative abundance of Bifidobacterium spp. compared to inulin (B196767).[3][4] Animal studies in mice have shown that this compound supplementation can enrich the gut with Allobaculum, Bifidobacterium, and Coriobacteriaceae.[5]
Human clinical trials have yielded more varied results. Some studies have reported dose-dependent increases in Bifidobacterium and Lactobacillus species and decreases in Bacteroides species.[6][7] Conversely, another study observed no change in Bifidobacterium and Bacteroides but a decrease in the Lactobacillus–Enterococcus group.[6] A double-blind, crossover, placebo-controlled feeding study found that this compound significantly increased the butyrate (B1204436) producer Ruminococcus intestinalis and bacteria from several Clostridium clusters.[6]
Table 1: Summary of this compound's Impact on Gut Microbiota Populations
| Study Type | Model | Dosage | Key Findings on Microbial Populations | Reference |
| In Vitro | Dynamic multivessel colonic xGIbiomics® system | Synbiotic yogurt | Increased relative abundance of Bifidobacterium spp. compared to inulin; reduced Klebsiella spp. | [3][4] |
| In Vitro | Batch fecal fermentation | Not specified | Increased relative abundance of Clostridium_XVIII, Megamonas, Mitsuokella, and Erysipelotrichaceae_incertae_sedis. | [8] |
| In Vivo | C57BL/6 Mice (Western diet) | 75 mg twice daily | Enrichment of Allobaculum, Bifidobacterium, and Coriobacteriaceae. | [5][9] |
| In Vivo | Mice (High-fat diet) | Not specified | Increased relative abundance of Bacteroidetes and Verrucomicrobia; decreased Firmicutes. | [10] |
| Human | Healthy Adults (crossover) | 8 g/day | Increased Ruminococcus intestinalis and Clostridium clusters I, II, and IV; decreased C. histolyticum group and Lactobacillus/Enterococcus. | [6] |
| Human | Healthy Chinese Adults | 4, 8, 12 g/day | Decreased Bacteroides spp. (B. fragilis, B. vulgatus, B. intermedius); increased Lactobacillus and Bifidobacterium spp. | [7] |
| Human | Healthy Adults | 21 g/day | Suppressed Firmicutes (12%); increased Bacteroidetes (12%). | [2][11] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate.[1][12] These metabolites are crucial for gut health and have systemic effects. This compound's complex, branched structure leads to its gradual fermentation throughout the colon, ensuring a sustained release of SCFAs, even in the distal region.[1][2][13]
In vitro colon simulators have shown that this compound fermentation significantly increases the production of all major SCFAs, with a notable rise in acetate and propionate.[14] When combined with a probiotic in a synbiotic yogurt, this compound increased butyrate production.[3][4] Studies using 13C-labeled this compound have confirmed that the primary labeled metabolites are acetate, butyrate, propionate, and valerate.[12]
Table 2: Quantitative Data on SCFA Production from this compound Fermentation
| Study Type | Model | Dosage | Key Findings on SCFA Production | Reference |
| In Vitro | 4-stage colon simulator | 2% in synthetic medium | Increased concentrations of all SCFAs, especially acetate and propionate. | [14] |
| In Vitro | Dynamic multivessel colonic xGIbiomics® system | Synbiotic yogurt | Increased butyrate production compared to yogurt with only the probiotic. Increased propionate and lactate. | [3][4] |
| In Vitro | EnteroMix semi-continuous model | Not specified | Produced mainly acetate. | [15] |
| Human | Healthy Chinese Adults | 4, 8, 12 g/day | Increased production of butyrate, isobutyrate, and acetate. | [7] |
| Human | Healthy Adults | Not specified | Identified novel associations between this compound and fecal levels of acetate and propionate. | [16] |
Experimental Protocols
A variety of methodologies have been employed to investigate the interaction between this compound and the gut microbiota.
In Vitro Colon Simulation
-
Objective: To model the fermentation of this compound under controlled conditions that mimic the different regions of the human colon.
-
Apparatus: A multi-stage, semi-continuous culture system (e.g., a 4-stage colon simulator) is often used. Each vessel represents a different section of the colon (e.g., ascending, transverse, descending) with specific pH and transit time controls.
-
Inoculum: Fecal samples from healthy human donors are used to inoculate the system, providing a representative microbial community.
-
Medium: A synthetic medium mimicking the contents of the small intestine, with or without the addition of this compound (typically at a concentration of 2%), is fed into the system.
-
Sampling and Analysis: Samples are collected from each vessel after a stabilization period (e.g., 48 hours). Microbial populations are quantified using techniques like qPCR with genus-specific primers for Bifidobacterium, Lactobacillus, Bacteroides, and Clostridium. SCFA concentrations are measured using gas chromatography.
Human Clinical Trials (Double-Blind, Crossover, Placebo-Controlled)
-
Objective: To assess the in vivo effects of this compound on the fecal microbiota and physiological functions in human subjects.
-
Study Design: A double-blind, randomized, crossover, placebo-controlled design is a robust approach to minimize bias. Participants consume both the this compound supplement and a placebo for a defined period (e.g., 2-4 weeks), with a washout period in between.
-
Subjects: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria. Factors like recent antibiotic use, chronic gastrointestinal conditions, and consumption of other prebiotics or probiotics are typically grounds for exclusion.[6]
-
Intervention: Participants are given a daily dose of this compound (e.g., 8-12 grams) or a matching placebo.
-
Data Collection: Fecal samples are collected at baseline and after each intervention period for microbiota and metabolite analysis. Subjects may also record bowel habits, stool consistency, and any gastrointestinal symptoms in a diary.
-
Microbiota Analysis: Fecal microbial composition is analyzed using methods such as fluorescence in situ hybridization (FISH) with specific probes or 16S rRNA gene sequencing.
-
Metabolite Analysis: Fecal SCFA concentrations are determined by gas chromatography.
Signaling Pathways and Experimental Workflows
This compound Fermentation and SCFA Production Workflow
The following diagram illustrates the general workflow for studying the fermentation of this compound and the subsequent production of short-chain fatty acids in an in vitro setting.
Caption: Workflow for in vitro analysis of this compound fermentation.
SCFA-Mediated Host-Microbe Signaling
The SCFAs produced from this compound fermentation can influence host physiology through various signaling pathways. For instance, they can modulate gene expression related to lipid metabolism and immune responses.
Caption: SCFA-mediated host-microbe signaling pathway.
References
- 1. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system [frontiersin.org]
- 5. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Potential health benefits of lowering gas production and bifidogenic effect of the blends of this compound with inulin in a human gut model [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | this compound Alleviates Adipose Tissue Inflammation and Modulates the Gut Microbiota in High-Fat Diet-Fed Mice [frontiersin.org]
- 11. This compound: Physiological Function, and Effects on Health [mdpi.com]
- 12. Metabolic Fate of 13C-Labeled this compound and Impact on the Gut Microbiome: A Triple-Phase Study in a Colon Simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. traversescience.com [traversescience.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Impact of dietary this compound fiber on the human gut metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prebiotic Potential of Polydextrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose, a synthetic polymer of glucose, is a soluble fiber widely recognized for its prebiotic properties. Its complex, randomly bonded structure renders it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[1] There, it is selectively fermented by the resident microbiota, leading to a cascade of physiological effects beneficial to host health. This technical guide provides an in-depth exploration of the prebiotic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of this compound
The prebiotic efficacy of this compound is quantified by its ability to modulate the gut microbial composition and stimulate the production of short-chain fatty acids (SCFAs). The following tables summarize findings from in vitro and human intervention studies.
Table 1: Effect of this compound on Gut Microbiota Composition in Human Studies
| Study Population | This compound Dose | Duration | Bacterial Group | Change | Reference |
| Healthy Adults | 8 g/day | 28 days | Bacteroides spp. | Increased proportion | [2] |
| Healthy Adults | 8 g/day | 3 weeks | Ruminococcus intestinalis | Significant increase (log10 cells/g feces) | [3][4] |
| Healthy Adults | 8 g/day | 3 weeks | Clostridium clusters I, II, and IV | Significant increase (log10 cells/g feces) | [3][4] |
| Healthy Adults | 8 g/day | 3 weeks | Lactobacillus-Enterococcus group | Decrease (log10 cells/g feces) | [3][4] |
| Healthy Adults | 4, 8, and 12 g/day | 28 days | Bifidobacterium spp. | Dose-dependent increase | [5] |
| Healthy Adults | 4, 8, and 12 g/day | 28 days | Lactobacillus spp. | Dose-dependent increase | [5] |
Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Human and In Vitro Studies
| Study Type | This compound Dose/Concentration | Duration | Acetate | Propionate | Butyrate | Total SCFAs | Reference |
| Human Intervention | 8 g/day | 28 days | No significant change | No significant change | No significant change | No significant change | [6] |
| Human Intervention | 4, 8, and 12 g/day | 28 days | Increased | No significant change | Increased | Increased | [5] |
| In Vitro Fermentation (EnteroMix model) | Not specified | Not applicable | Predominantly produced | Small increase | Produced | Increased | [6] |
| In Vitro Fermentation (Colon Simulator) | Not specified | 24 and 48 hours | Major metabolite | Major metabolite | Major metabolite | Increased | [7] |
Experimental Protocols
In Vitro Fermentation of this compound using a Human Colon Simulator
This protocol simulates the conditions of the human colon to study the fermentation of this compound by fecal microbiota.
a. Inoculum Preparation: i. Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. ii. Homogenize the feces (1:10 w/v) in an anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0). iii. Filter the fecal slurry through a nylon gauze to remove large particles.
b. Colon Simulator Setup: i. Utilize a multi-stage, semi-continuous colon simulator (e.g., EnteroMix model), consisting of several vessels representing the proximal, transverse, and distal colon.[6] ii. Fill each vessel with a nutrient medium mimicking the colonic environment. iii. Inoculate the proximal vessel with the prepared fecal slurry.
c. Fermentation Process: i. Add this compound to the proximal vessel at the desired concentration. ii. Maintain the system under anaerobic conditions at 37°C with a controlled transit time. iii. Collect samples from each vessel at specified time points (e.g., 24 and 48 hours) for microbiota and SCFA analysis.[7]
Analysis of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography (GC)
This method is used to quantify the concentrations of SCFAs produced during fermentation.
a. Sample Preparation: i. Homogenize fecal samples with an internal standard solution. ii. Acidify the samples with a strong acid (e.g., sulfuric acid) to protonate the SCFAs. iii. Extract the SCFAs into an organic solvent (e.g., diethyl ether). iv. Derivatize the SCFAs if necessary, depending on the GC column and detector used.
b. Gas Chromatography Analysis: i. Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID). ii. Use a capillary column suitable for fatty acid analysis. iii. Set the oven temperature program to separate the different SCFAs. iv. Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.[6]
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This technique is used to profile the composition of the gut microbiota.
a. DNA Extraction: i. Extract total DNA from fecal samples using a commercially available kit designed for stool samples.
b. PCR Amplification: i. Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. ii. Purify the PCR products.
c. Library Preparation and Sequencing: i. Prepare a sequencing library from the purified PCR products. ii. Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
d. Bioinformatic Analysis: i. Process the raw sequencing reads to remove low-quality sequences. ii. Cluster the sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%). iii. Assign taxonomy to the OTUs by comparing their sequences to a reference database (e.g., Greengenes, SILVA). iv. Analyze the microbial community composition and diversity.
Mandatory Visualizations
Signaling Pathways
The prebiotic effects of this compound are mediated by its fermentation products, primarily SCFAs, which act as signaling molecules.
Experimental Workflows
Conclusion
This compound exhibits significant prebiotic potential, reliably modulating the gut microbiota composition in favor of beneficial bacteria and increasing the production of health-promoting short-chain fatty acids. These microbial shifts and the resulting metabolites exert their effects through defined signaling pathways, leading to improved gut barrier function and a reduction in inflammatory responses. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other prebiotic compounds, facilitating standardized and reproducible research in this critical area of gut health and drug development.
References
- 1. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Metabolic Fate of 13C-Labeled this compound and Impact on the Gut Microbiome: A Triple-Phase Study in a Colon Simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Chemical Evolution of Polydextrose: A Technical Guide
An in-depth exploration of the discovery, synthesis, and chemical properties of a versatile glucose polymer, tailored for researchers, scientists, and drug development professionals.
Introduction
Polydextrose is a synthetic, water-soluble, and indigestible polysaccharide that has carved a significant niche in the food and pharmaceutical industries. Classified as a soluble dietary fiber, it serves as a low-calorie bulking agent, sugar replacer, and fat substitute, contributing to the formulation of a wide array of healthier food products.[1][2] Its discovery and subsequent chemical development have provided a valuable tool for modulating the textural and nutritional profiles of various consumables. This guide delves into the core technical aspects of this compound, from its initial synthesis to its detailed chemical and physical characteristics.
Discovery and Development
The journey of this compound began in the 1960s at the Pfizer Central Research Laboratories.[2] A research team led by Hans H. Rennhard was investigating low-calorie bulking agents derived from natural ingredients.[3] Their experimentation culminated in the successful synthesis of this compound in 1965 by heating a mixture of glucose, sorbitol, and citric acid.[3] Recognizing its unique properties and its non-natural occurrence, Pfizer patented the process in 1973.[2][3] Following extensive studies on its food-technical properties and safety, the U.S. Food and Drug Administration (FDA) approved this compound as a food additive in 1981.[2]
Chemical Synthesis and Structure
This compound is synthesized through the thermal polymerization of D-glucose in the presence of a polycarboxylic acid catalyst and a polyol.[4] The most common reactants are glucose, sorbitol, and citric acid.[1][3][5]
Reactants and their Roles
-
D-glucose: The primary monomer unit that forms the backbone of the polymer.[3][6]
-
Sorbitol: A polyol that acts as a plasticizer and chain terminator, influencing the polymer's molecular weight and physical properties.[7]
-
Citric Acid: A non-volatile, edible organic polycarboxylic acid that serves as a catalyst and cross-linking agent.[3][4] Phosphoric acid can also be used as a catalyst.[6][8]
Polymerization Process
The synthesis involves the anhydrous melt polymerization of the reactants.[4] The mixture, typically in a ratio of approximately 89-90% D-glucose, 10% sorbitol, and 1% citric acid (or 0.1% phosphoric acid), is heated to a molten state under vacuum conditions.[3][6][7][8][9] This process results in the formation of a complex, randomly branched polymer.[1][9] The resulting polymer contains a variety of glycosidic bonds, with α- and β-1,6 linkages predominating, but also including 1,2; 1,3; and 1,4 linkages.[1][10] This intricate and random structure is crucial to its indigestibility by human enzymes.[1][11]
Purification
The crude this compound polymer undergoes several purification steps to remove unreacted monomers and byproducts, such as free glucose, sorbitol, and citric acid.[6] These processes may include decolorization with activated carbon and deionization using ion exchange columns to remove organic impurities and undesirable flavors.[6][8][12] The purified product can then be recovered as a powder or a 70% solution.[4]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via thermal polymerization of glucose, sorbitol, and citric acid.
Materials:
-
D-glucose (anhydrous powder)
-
Sorbitol (powder)
-
Citric acid (anhydrous)
-
Reaction vessel equipped with a vacuum system and heating mantle
-
High-torque stirrer
Procedure:
-
Combine D-glucose, sorbitol, and citric acid in a weight ratio of approximately 89:10:1.
-
Thoroughly mix the powdered reactants.
-
Transfer the mixture to the reaction vessel.
-
Heat the mixture under reduced pressure (e.g., 0.1 mm of Hg) to a temperature of 160-170°C to initiate melting and polymerization.
-
Maintain the reaction at this temperature for a specified period (e.g., 8-25 hours) with continuous stirring to ensure homogeneity and complete polymerization.
-
Once the desired degree of polymerization is achieved, cool the resulting molten polymer.
Purification of this compound
Objective: To purify the crude this compound polymer.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon
-
Weakly basic ion exchange resin or adsorption resin
-
Filtration apparatus
-
Vacuum evaporator
Procedure:
-
Dissolve the crude this compound in deionized water to create a concentrated solution (e.g., 60% w/w).
-
Add activated carbon to the solution for decolorization and stir for a designated time.
-
Filter the solution to remove the activated carbon.
-
Pass the decolorized solution through a column packed with a weakly basic ion exchange resin or an adsorption resin to remove free citric acid and other ionic impurities.
-
Collect the eluate.
-
Remove the water from the eluate using a vacuum evaporator to obtain the purified this compound as a melt.
-
Solidify the melt by cooling to yield the final product.
Chemical and Physical Properties
This compound is an amorphous, off-white to light tan powder with a bland, slightly tart taste.[8][10] It is also available as a 70% aqueous solution.[10]
| Property | Value | References |
| Average Molecular Weight | ~2,000 Da | [9][13] |
| Degree of Polymerization (DP) | Average of 12 (ranging from 2 to 120) | [9][10] |
| Caloric Value | 1 kcal/g | [2][13][14] |
| Solubility in Water | Highly soluble (>80% w/w at 25°C) | [10][13] |
| pH (10% w/v aqueous solution) | 2.5 - 7.0 | [8][13] |
| Bulk Density | 0.625 g/cm³ | [8] |
| Tapped Density | 0.694 g/cm³ | [8] |
| Melting Point | Amorphous, undergoes viscosity transition at ~150-160°C | [8] |
Metabolic Pathway and Physiological Effects
Due to its complex and randomly branched structure, this compound is resistant to hydrolysis by mammalian digestive enzymes in the upper gastrointestinal tract.[5][11] It, therefore, passes largely intact into the colon, where it is partially fermented by beneficial gut bacteria.[5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate.[5]
The physiological effects of this compound are primarily related to its behavior as a soluble dietary fiber:
-
Gastrointestinal Health: It contributes to fecal bulk and may have a mild laxative effect.[5] The production of SCFAs can lower the pH of the colon.[7]
-
Blood Glucose Regulation: this compound has a negligible effect on blood glucose levels and can help lower the postprandial glycemic response.[8][13]
-
Lipid Metabolism: It may aid in regulating lipid metabolism and can limit the absorption of fat in the digestive tract.[13]
-
Mineral Absorption: The alteration of the gut microbiota and the production of SCFAs may enhance the absorption of minerals like calcium and iron.[13]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Metabolic pathway of this compound in the human digestive system.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound – from seed to Eureba [baynsolutions.com]
- 4. US5728397A - this compound product and process - Google Patents [patents.google.com]
- 5. This compound [candymentor.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. grokipedia.com [grokipedia.com]
- 10. This compound | 68424-04-4 [chemicalbook.com]
- 11. This compound - A NEW FOOD INGREDIENT : TECHNICAL ASPECTS | Semantic Scholar [semanticscholar.org]
- 12. CN101824097B - A kind of production method of this compound - Google Patents [patents.google.com]
- 13. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 14. vw-ingredients.com [vw-ingredients.com]
Polydextrose: A Deep Dive into its Structure-Function Relationship for Researchers and Drug Development Professionals
An In-depth Technical Guide
Polydextrose, a synthetic polymer of glucose, stands as a multifaceted ingredient in the food and pharmaceutical industries. Its unique structural characteristics impart a range of physiological functions that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the structure-function relationship of this compound, detailing its physicochemical properties, physiological effects, and the experimental methodologies used to elucidate these characteristics.
Chemical Structure and Physicochemical Properties
This compound is a randomly bonded polysaccharide synthesized by the thermal polymerization of glucose in the presence of a sorbitol and an acid catalyst, typically citric acid.[1][2] This process results in a complex, highly branched polymer with a wide range of molecular weights, containing α- and β-(1→2), (1→3), (1→4), and (1→6) glycosidic linkages.[3] The intricate and random nature of these bonds renders this compound resistant to hydrolysis by human digestive enzymes.[4][5]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value/Description | References |
| Caloric Value | ~1 kcal/g | [4][6] |
| Glycemic Index | 4-7 | [7] |
| Average Molecular Weight | 1800 - 2000 Da | [7] |
| Solubility in Water (25°C) | ~70-80% (w/v) | [8][9] |
| Viscosity | Higher than sucrose (B13894) at equivalent concentrations; decreases with increasing temperature. | [8][9] |
| Taste | Bland, slightly tart | [10] |
| Appearance | Off-white to light tan powder | [10] |
Physiological Functions and Mechanisms of Action
The primary physiological function of this compound stems from its indigestibility in the upper gastrointestinal tract, allowing it to act as a soluble dietary fiber and a prebiotic. Its key health benefits are detailed below.
Gut Health and Prebiotic Effects
As a prebiotic, this compound is selectively fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus.[11][12] This fermentation leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate, which serve as an energy source for colonocytes and have systemic health benefits.[12][13] The slow and sustained fermentation of this compound throughout the colon contributes to its good gastrointestinal tolerance.[14][15]
Glycemic Control
This compound has a very low glycemic index, meaning it causes only a minimal rise in blood glucose and insulin (B600854) levels after consumption.[7][12] This makes it a suitable ingredient for individuals needing to manage blood sugar levels, such as those with prediabetes or diabetes. The mechanism is attributed to its lack of digestion and absorption in the small intestine.[16]
Satiety and Weight Management
Studies have shown that this compound can enhance feelings of satiety and reduce subsequent energy intake.[14][17] This effect is likely mediated by several factors, including the production of SCFAs which can influence appetite-regulating hormones, and the bulking effect of the fiber in the digestive tract.[17]
Bowel Function
As a soluble fiber, this compound increases fecal bulk and moisture content, which can help to improve bowel regularity and alleviate constipation.[9][18]
Experimental Protocols
This section provides an overview of key experimental methodologies used in this compound research.
Determination of this compound Content in Food Products
Principle: This method utilizes high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to quantify this compound in a food matrix.
Protocol Outline:
-
Sample Preparation: A known weight of the food sample is homogenized and subjected to an aqueous extraction to solubilize the this compound.
-
Enzymatic Digestion: The extract is treated with a cocktail of enzymes (e.g., amylase, protease) to break down interfering macronutrients like starch and protein.
-
Chromatographic Analysis: The treated sample is injected into an HPAEC-PAD system.
-
Quantification: The peak area corresponding to this compound is compared to a standard curve generated from known concentrations of a this compound reference standard.
In Vitro Fermentation for Prebiotic Assessment
Principle: This protocol simulates the fermentation of this compound by human gut microbiota in a controlled laboratory setting.
Protocol Outline:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors, pooled, and homogenized in an anaerobic environment to create a representative gut microbiota inoculum.
-
Fermentation: A defined amount of this compound is added to a basal nutrient medium inoculated with the fecal slurry. The mixture is incubated anaerobically at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 12, 24, 48 hours).
-
Analysis:
-
SCFA Production: Samples are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Microbiota Composition: Changes in the bacterial population are assessed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR).
-
pH Measurement: The pH of the fermentation medium is monitored as an indicator of acid production.
-
Clinical Trial for Satiety and Energy Intake Assessment
Principle: A randomized, controlled, crossover study design is typically employed to evaluate the effects of this compound on subjective feelings of appetite and subsequent food consumption.
Protocol Outline:
-
Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.
-
Study Design: Participants undergo a series of test days in a randomized order, separated by a washout period. On each test day, they consume a standardized preload (e.g., a beverage or yogurt) with or without a specific dose of this compound (the control being a placebo).
-
Satiety Assessment: Subjective ratings of hunger, fullness, and desire to eat are recorded at regular intervals using visual analogue scales (VAS).
-
Energy Intake Measurement: At a specified time after the preload, participants are provided with an ad libitum meal, and their energy and macronutrient intake are measured.
-
Data Analysis: The data from the this compound and placebo conditions are compared to determine the statistical significance of any observed effects on satiety and energy intake.
Visualizations
The following diagrams illustrate key concepts and processes related to this compound.
Caption: Synthesis of this compound through thermal polymerization.
Caption: Digestion and fermentation pathway of this compound in the human gut.
Caption: Workflow for a clinical trial assessing the effect of this compound on satiety.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound Supplementation on Colonic Transit Time, Bowel Movements, and Gastrointestinal Symptoms in Adults: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of this compound on Subjective Feelings of Appetite during the Satiation and Satiety Periods: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 7. Study on Determination of this compound Content by HPLC [spkx.net.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nutriweb.org.my [nutriweb.org.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized, Controlled Trial Evaluating this compound as a Fiber in a Wet and Dry Matrix on Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Consuming this compound in a mid-morning snack increases acute satiety measurements and reduces subsequent energy intake at lunch in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fao.org [fao.org]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. What are the sensory properties of food with this compound? - Blog [sinoshiny.com]
The Stability of Polydextrose: A Technical Guide for Research Applications
An In-depth Examination of Thermal and pH Stability for Researchers, Scientists, and Drug Development Professionals
Polydextrose, a synthetic polymer of glucose, is a versatile excipient and functional ingredient in pharmaceutical and food applications. Its stability under various processing and storage conditions is a critical factor for ensuring product quality, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the thermal and pH stability of this compound, offering valuable data and experimental protocols for its application in research and development.
Thermal Stability of this compound
This compound exhibits remarkable stability at elevated temperatures, a key attribute for processes such as pasteurization, sterilization, and baking. However, like all polysaccharides, it is susceptible to degradation under extreme heat, particularly in the presence of moisture and at non-neutral pH.
The primary degradation pathway for this compound at high temperatures is hydrolysis of its glycosidic bonds, which leads to a reduction in molecular weight and the potential formation of smaller sugars and degradation products. The extent of this degradation is a function of temperature, time, and the surrounding chemical environment.
Table 1: Thermal Stability of this compound Solutions (5% w/w) at Varying pH
| pH | Temperature (°C) | Duration | Observation |
| 4.5 - 6.0 | 70 | Up to 5 hours | Stable |
| 4.5 - 6.0 | 85 | Up to 5 hours | Stable |
| 4.5 - 6.0 | 100 | Up to 5 hours | Stable |
| 3.0 - 4.0 | 70 | Up to 5 hours | Stable |
| 3.0 - 4.0 | 85 | Up to 5 hours | Increase in free glucose, decrease in this compound content |
| 3.0 - 4.0 | 100 | Up to 5 hours | Increase in free glucose, decrease in this compound content |
Data summarized from Beer et al., 1991.[1]
pH Stability of this compound
This compound is known to be stable across a broad pH range, a desirable characteristic for formulations that may be acidic or alkaline. Generally, it maintains its structural integrity and functional properties in environments with a pH between 2 and 7.[1]
However, at extreme pH values, particularly when combined with high temperatures, hydrolysis of the glycosidic linkages can be accelerated. In acidic conditions, the proton-catalyzed cleavage of these bonds is the primary degradation mechanism. In highly alkaline environments, other degradation reactions can occur, potentially leading to discoloration and depolymerization.[2]
Table 2: Stability of this compound Solutions (5% w/w) During Storage at Various Temperatures and pH
| pH | Storage Temperature (°C) | Duration | Observation |
| 4.5 - 6.0 | -20 | Up to 30 weeks | Stable |
| 4.5 - 6.0 | 5 | Up to 30 weeks | Stable |
| 4.5 - 6.0 | 20 | Up to 30 weeks | Stable |
| 4.5 - 6.0 | 40 | Up to 30 weeks | Stable |
| 3.0 - 4.0 | -20 | Up to 30 weeks | Stable |
| 3.0 - 4.0 | 5 | Up to 30 weeks | Stable |
| 3.0 - 4.0 | 20 | Up to 30 weeks | Increase in free glucose, decrease in this compound content |
| 3.0 - 4.0 | 40 | Up to 30 weeks | Increase in free glucose, decrease in this compound content |
Data summarized from Beer et al., 1991.[1]
Experimental Protocols for Stability Assessment
To accurately assess the stability of this compound in a specific formulation, a well-defined experimental protocol is essential. The following outlines a general approach for conducting thermal and pH stability studies.
Materials and Equipment
-
This compound powder
-
Buffered solutions at desired pH values (e.g., citrate, phosphate (B84403) buffers)
-
High-performance liquid chromatography (HPLC) system with a refractive index (RI) detector or a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) system
-
Appropriate HPLC column (e.g., gel permeation column for molecular weight distribution or a carbohydrate-specific column)
-
Water bath or oven with precise temperature control
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Prepare a stock solution of this compound of known concentration (e.g., 5% w/w) in deionized water.
-
For pH stability testing, dilute the stock solution with appropriate buffers to achieve the target pH values.
-
For thermal stability testing, use the buffered or unbuffered this compound solutions.
-
Transfer aliquots of the prepared solutions into sealed vials to prevent evaporation during heating.
Stability Study Conditions
-
Thermal Stress: Place the vials in a pre-heated water bath or oven at the desired temperatures (e.g., 60, 80, 100°C).
-
pH Stress: Store the vials with buffered solutions at various temperatures (e.g., ambient, accelerated).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours for thermal stress; 0, 1, 2, 4 weeks for pH stress).
-
Immediately cool the samples withdrawn from high temperatures to halt any further degradation.
Analytical Method: HPLC-RI
-
Mobile Phase: Use deionized water or a suitable aqueous buffer.
-
Column: Employ a gel permeation column to separate this compound from its degradation products based on molecular size.
-
Flow Rate: Set a constant flow rate (e.g., 0.5 mL/min).
-
Detector: Use a refractive index (RI) detector.
-
Quantification: Create a calibration curve using this compound standards of known concentrations. The peak area corresponding to this compound is used to determine its concentration in the stressed samples. Degradation is quantified by the decrease in the main this compound peak area and the appearance of new peaks corresponding to lower molecular weight fragments.
Analytical Method: HPAE-PAD
-
Principle: This method offers high sensitivity and selectivity for carbohydrates. It separates this compound and its degradation products on an anion-exchange column, followed by detection using pulsed amperometry.
-
Sample Preparation: Samples may require dilution and filtration before injection.
-
Chromatographic Conditions: Utilize a high-pH mobile phase gradient (e.g., sodium hydroxide (B78521) and sodium acetate) to elute the carbohydrates.
-
Detection: The pulsed amperometric detector provides sensitive and specific detection of carbohydrates without the need for derivatization.
-
Quantification: Similar to HPLC-RI, quantification is achieved by comparing peak areas to those of known standards.
Visualization of Key Processes
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
This compound Fermentation and Signaling in the Gut
This compound is not digested in the upper gastrointestinal tract and is fermented by microbiota in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have significant physiological effects.
Conclusion
This compound demonstrates robust thermal and pH stability, making it a reliable excipient for a wide range of research and development applications. Understanding its stability profile is paramount for formulating stable and effective products. The data and protocols presented in this guide provide a solid foundation for researchers to confidently utilize this compound in their work. It is recommended to perform specific stability studies within the final formulation to account for potential interactions with other ingredients.
References
Methodological & Application
Application Note: Quantification of Polydextrose in Food Matrices by High-Performance Liquid Chromatography (HPLC)
Introduction
Polydextrose is a synthetic polymer of glucose that is commonly used in the food industry as a bulking agent, humectant, stabilizer, and thickener. It is also recognized as a soluble dietary fiber in many countries. Accurate quantification of this compound in various food products is crucial for quality control, nutritional labeling, and ensuring compliance with regulatory standards. This application note details two primary High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound in food matrices: HPLC with Refractive Index (RI) detection and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Method 1: HPLC with Refractive Index (RI) Detection
This method is a relatively simple and cost-effective approach for quantifying this compound. It is suitable for food matrices where interference from other carbohydrates is minimal or can be effectively removed during sample preparation. The principle relies on the difference in the refractive index of the eluting this compound from the mobile phase.
Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, including this compound. This method is particularly advantageous for complex food matrices where a high degree of selectivity is required. The separation is based on the weak acidic nature of carbohydrates at high pH, allowing for their separation as anions. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization. AOAC Official Method 2000.11 is based on this technique.[1][2]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters and performance characteristics of the two HPLC methods for this compound quantification.
| Parameter | HPLC-RI | HPAEC-PAD (AOAC 2000.11) |
| Column | Carbohydrate analysis column (e.g., Ultrahydrogel 250, 7.8x300 mm; Hiplex calcium, 300x7.7 mm)[3][4] | Anion-exchange column (e.g., CarboPac™ PA1)[1][2] |
| Mobile Phase | Isocratic elution with 0.005M CaSO₄ or distilled water[3][5][6] | Gradient elution with sodium hydroxide (B78521) and sodium acetate[1] |
| Flow Rate | 0.5 mL/min[3][4] | 1.2 mL/min[7] |
| Detector | Refractive Index (RI)[3][4][6] | Pulsed Amperometric Detector (PAD) with a gold electrode[1] |
| Sample Preparation | Aqueous extraction, filtration[5][6] | Aqueous extraction, centrifugal ultrafiltration, multi-enzyme hydrolysis[1][8] |
| Recovery | 91.5 - 110%[3][5][6] | 92.4 - 104.4%[1] |
| Precision (RSD) | 0.7 - 4.3%[5][6] | 2.10 - 6.62%[1] |
| LOD/LOQ | Not consistently reported | LOD: 1.69 µg/g, LOQ: 5.47 µg/g[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Protocols
Protocol 1: HPLC-RI Method
This protocol provides a general procedure for the quantification of this compound using an HPLC system equipped with a refractive index detector.
1. Materials and Reagents
-
This compound standard
-
HPLC grade water
-
Calcium sulfate (B86663) (CaSO₄)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with an isocratic pump
-
Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Ultrahydrogel 250, 7.8x300 mm)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare a 0.005M CaSO₄ solution by dissolving the appropriate amount of CaSO₄ in HPLC grade water.
-
Alternatively, use HPLC grade water as the mobile phase.[3]
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions
-
Prepare a stock standard solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation
-
Homogenize the food sample.
-
Accurately weigh a representative portion of the homogenized sample.
-
Perform an aqueous extraction of this compound from the food matrix.[5][6]
-
Centrifuge or filter the extract to remove solid particles.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions
-
Column: Ultrahydrogel 250 (7.8x300 mm)[3]
-
Mobile Phase: Distilled water[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: Ambient
-
Detector Temperature: 35 °C
-
Injection Volume: 20 µL
7. Data Analysis
-
Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: HPAEC-PAD Method (Based on AOAC 2000.11)
This protocol outlines the quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
1. Materials and Reagents
-
This compound standard
-
Sodium hydroxide (NaOH), 50% (w/w)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Enzyme mix (e.g., fructanase, amyloglucosidase, isoamylase)[2]
-
Deionized water (17.8 MΩ-cm resistivity or better)[2]
-
Centrifugal ultrafiltration devices
2. Instrumentation
-
Ion chromatography system with a gradient pump
-
Pulsed Amperometric Detector (PAD) with a gold electrode
-
Anion-exchange column (e.g., CarboPac™ PA1)
-
Data acquisition and processing software
3. Preparation of Eluents
-
Eluent A: 150 mM NaOH. Prepare by diluting 50% (w/w) NaOH with deionized water.[2]
-
Eluent B: 0.5 M sodium acetate in 150 mM NaOH.
-
Degas and keep the eluents under a helium atmosphere.[2]
4. Preparation of Standard Solutions
-
Prepare a stock standard of this compound (e.g., 5000 mg/L) in hot (80 °C) water.[2]
-
Prepare working standards by diluting the stock solution.
5. Sample Preparation
-
Extraction: Homogenize the food sample and extract with hot (80 °C) water.[2][7]
-
Ultrafiltration: Centrifuge the extract and pass the supernatant through a centrifugal ultrafiltration device.[2][7]
-
Enzymatic Hydrolysis: Incubate an aliquot of the ultrafiltrate with a buffered enzyme mix at 50 °C for 60 minutes to hydrolyze interfering oligosaccharides.[2]
-
Enzyme Deactivation: Stop the enzymatic reaction by placing the sample in a boiling water bath, followed by cooling in an ice bath to precipitate the enzymes.[2]
-
Final Filtration: Centrifuge the sample and filter the supernatant through a 0.2 µm syringe filter.[2]
6. Chromatographic Conditions
-
Column: CarboPac™ PA1[2]
-
Eluent Gradient: A gradient program of 0.15 mol/L NaOH and 0.5 mol/L sodium acetate in 0.15 mol/L NaOH.[1]
-
Flow Rate: 1.2 mL/min[7]
-
Injection Volume: 25 µL[7]
-
Detector: Pulsed Amperometric Detector with appropriate waveform settings.[2]
7. Data Analysis
-
Integrate the peak area of the high molecular weight fraction of this compound.
-
Generate a calibration curve using a polynomial regression of the standards.[2]
-
Calculate the this compound concentration in the original food sample, accounting for all dilution steps during sample preparation.[2]
Signaling Pathway/Logical Relationship Diagram
Caption: Logic for selecting an appropriate HPLC method.
References
- 1. [Determination of this compound in food by high performance anion exchange chromatographic method with pulsed amperometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Study on Determination of this compound Content by HPLC [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatographic determination of this compound in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Fermentation Models Studying Polydextrose Effects
FOR IMMEDIATE RELEASE
Investigating the Prebiotic Potential of Polydextrose: A Guide to In Vitro Fermentation Models
[City, State] – [Date] – These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data presentation guidelines for utilizing in vitro fermentation models to study the effects of this compound on the gut microbiota. This compound, a soluble fiber and food ingredient, is recognized for its prebiotic properties, which can be effectively characterized using controlled laboratory models that simulate the human colon.
In vitro fermentation models are indispensable tools for elucidating the mechanisms by which this compound modulates the gut microbiome and its metabolic output. These systems allow for the investigation of changes in microbial composition, the production of beneficial metabolites such as short-chain fatty acids (SCFAs), and the potential impact on host-microbe interactions.
This document outlines the methodologies for two distinct in vitro fermentation systems: a semi-continuous batch culture model and a dynamic multi-vessel colon simulation model. It further provides protocols for the analysis of key fermentation products and their effects on intestinal barrier function.
Section 1: Quantitative Data Summary
The fermentation of this compound by the gut microbiota leads to the production of various metabolites, primarily short-chain fatty acids (SCFAs), and modulates the composition of the microbial community. The following tables summarize quantitative data from in vitro studies.
Table 1: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation in a Semi-Continuous In Vitro Model
| Vessel Simulation | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Ascending Colon (V1) | 55.3 ± 2.1 | 15.8 ± 0.9 | 18.5 ± 1.2 | 89.6 ± 4.2 |
| Transverse Colon (V2) | 62.1 ± 3.5 | 18.2 ± 1.1 | 22.4 ± 1.5 | 102.7 ± 6.1 |
| Descending Colon (V3) | 58.9 ± 2.8 | 17.5 ± 0.8 | 21.1 ± 1.3 | 97.5 ± 4.9 |
| Sigmoid Colon (V4) | 54.2 ± 2.5 | 16.1 ± 0.7 | 19.8 ± 1.1 | 90.1 ± 4.3 |
| Data are presented as mean ± standard error of the mean (SEM) from two independent fermentations.[1] |
Table 2: Microbial Population Changes in Response to this compound in a Dynamic In Vitro Colon Model
| Microbial Group | Control (log10 cells/mL) | This compound (log10 cells/mL) | Fold Change |
| Total Bacteria | 9.8 ± 0.2 | 9.9 ± 0.2 | 1.3 |
| Bifidobacterium spp. | 8.2 ± 0.3 | 9.1 ± 0.3 | 7.9 |
| Lactobacillus spp. | 7.5 ± 0.4 | 8.0 ± 0.4 | 3.2 |
| Clostridium cluster IV | 8.9 ± 0.2 | 9.2 ± 0.2 | 2.0 |
| Bacteroides spp. | 9.5 ± 0.1 | 9.4 ± 0.1 | 0.8 |
| Data are presented as mean ± standard deviation.[2][3] |
Section 2: Experimental Protocols
Protocol 1: Semi-Continuous In Vitro Fermentation Model (EnteroMix Model)
This protocol describes a four-stage semi-continuous model simulating different regions of the human colon.[1]
1. Model Setup:
- Utilize a four-vessel system (V1-V4) representing the ascending, transverse, descending, and sigmoid colon, respectively.[1]
- Each vessel is connected sequentially to the next.
- Maintain anaerobic conditions by continuously sparging with a mixture of N₂/CO₂ (80:20 v/v).
- Maintain the temperature at 37°C.
- Control the pH in each vessel to mimic the colonic environment: V1 (pH 5.5), V2 (pH 6.0), V3 (pH 6.5), and V4 (pH 7.0).[4]
2. Fermentation Medium:
- Prepare a basal medium containing (per liter): peptone (2 g), yeast extract (2 g), NaCl (0.1 g), K₂HPO₄ (0.04 g), KH₂PO₄ (0.04 g), MgSO₄·7H₂O (0.01 g), CaCl₂·6H₂O (0.01 g), NaHCO₃ (2 g), Tween 80 (2 mL), hemin (B1673052) (0.02 g), vitamin K1 (10 µL), cysteine-HCl (0.5 g), and bile salts (0.5 g).
- Add a carbohydrate source representative of the diet, such as starch, inulin, and guar (B607891) gum.[1]
- For the test condition, supplement the medium with this compound at a concentration of 1-2% (w/v).[5]
3. Inoculum Preparation:
- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
- Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced phosphate-buffered saline (PBS).
4. Fermentation Process:
- Inoculate each vessel with the fecal slurry.
- Feed the system with fresh medium three times daily.
- The retention time in each vessel is typically 24 hours.
- Allow the system to stabilize for a period (e.g., one week) before introducing the this compound-containing medium.
- Run the fermentation with this compound for a defined period (e.g., one to two weeks).
5. Sampling and Analysis:
- Collect samples from each vessel at regular intervals for analysis of SCFAs, microbial populations, and other metabolites.
- Store samples at -80°C until analysis.
Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol outlines the quantification of SCFAs using gas chromatography (GC).[1]
1. Sample Preparation:
- Thaw frozen fermentation samples.
- Centrifuge the samples at 13,000 x g for 5 minutes to pellet bacterial cells and debris.[2]
- Filter the supernatant through a 0.22 µm syringe filter.[2]
2. Derivatization (if required by the specific GC method):
- While direct injection is possible, derivatization can improve sensitivity and chromatographic peak shape. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by conversion to their 3-nitrophenylhydrazine (B1228671) form.[6]
3. Gas Chromatography Analysis:
- Use a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
- Employ a suitable capillary column, such as a DB-FFAP column.
- Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).
- Use a temperature gradient program for the oven to separate the different SCFAs.
- Use helium or hydrogen as the carrier gas.
4. Quantification:
- Prepare standard curves for each SCFA (acetate, propionate, butyrate) using known concentrations.
- Include an internal standard (e.g., 2-ethylbutyric acid) in both standards and samples to correct for injection volume variability.
- Calculate the concentration of each SCFA in the samples based on the standard curves.
Protocol 3: Assessing Intestinal Barrier Function using Caco-2 Cells
This protocol describes how to evaluate the effect of this compound fermentation products on the integrity of an intestinal epithelial cell monolayer.
1. Cell Culture:
- Culture Caco-2 cells (a human colon adenocarcinoma cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the cells on permeable Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer with tight junctions.
2. Treatment with Fermentation Supernatants:
- Collect the cell-free supernatants from the in vitro fermentation as described in Protocol 2.
- Apply the supernatants (diluted in cell culture medium) to the apical side of the Caco-2 cell monolayers.
- Use supernatant from a control fermentation (without this compound) as a negative control.
3. Measurement of Transepithelial Electrical Resistance (TEER):
- Measure the TEER across the cell monolayer at regular intervals using a voltohmmeter. A decrease in TEER indicates a disruption of the tight junctions and a compromised barrier function. An increase suggests an enhancement of the barrier.
4. Paracellular Permeability Assay:
- Add a fluorescent marker of a specific molecular weight (e.g., fluorescein (B123965) isothiocyanate-dextran, FITC-dextran) to the apical chamber.
- After a defined incubation period, measure the fluorescence in the basolateral chamber. Increased fluorescence in the basolateral chamber indicates increased paracellular permeability.
Section 3: Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for studying this compound effects and a proposed signaling pathway for its fermentation products.
Caption: Experimental workflow for in vitro this compound fermentation.
Caption: Proposed pathway of this compound fermentation and COX-2 inhibition.[3][7]
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and objectives.
Contact: [Insert Contact Information]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. In vitro effects on this compound by colonic bacteria and caco-2 cell cyclooxygenase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Polydextrose as a Novel Supplement in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical factor in enhancing the productivity and efficiency of biopharmaceutical manufacturing. While various supplements are utilized to improve cell growth, viability, and protein yield, the exploration of novel, cost-effective, and multi-functional additives remains a key area of research. Polydextrose, a synthetic polymer of glucose, is widely recognized as a soluble dietary fiber and prebiotic in the food industry.[1] Its high water solubility, stability over a wide range of pH and temperatures, and its nature as a complex carbohydrate suggest potential, yet unexplored, applications as a supplement in mammalian cell culture media.
This document outlines a proposed research framework to investigate the potential of this compound as a cell culture media supplement. By drawing parallels with other polysaccharides like dextran, which has been shown to improve cell viability and productivity, we hypothesize that this compound could offer benefits as an osmoprotectant, a shear protectant, and a modulator of cellular metabolism.[1][2]
Hypothetical Mechanisms of Action
While there is currently no direct research on the effects of this compound in cell culture for bioprocessing, we can hypothesize several potential mechanisms of action based on its chemical properties and the known effects of similar molecules.
-
Osmotic Stress Protection: Increased osmolality in fed-batch cultures is a known stressor that can negatively impact cell growth and protein production.[3][4] this compound, as a large, non-metabolizable polymer, could act as an effective osmoprotectant, helping to stabilize the osmotic environment without the metabolic burden of simple sugars.[5][6]
-
Shear Stress Protection: In bioreactors, cells are subjected to shear stress from agitation and sparging, which can lead to cell damage and reduced viability.[7][8] Similar to other polymers like Pluronic® F-68, this compound may form a protective layer around the cell membrane, enhancing its resilience to mechanical forces.[9]
-
Anti-Clumping Agent: Cell aggregation can impede nutrient and gas exchange, and interfere with accurate cell counting. Dextran sulfate (B86663) is used to prevent cell clumping.[10][11] this compound may exhibit similar properties, promoting a single-cell suspension culture.
-
Metabolic Modulation: While largely non-metabolizable by mammalian cells, the presence of this compound in the culture medium could still influence cellular signaling pathways, potentially in a manner akin to non-metabolizable sugars which have been shown to activate specific signal transduction pathways.[12][13][14]
Proposed Experimental Protocols
To evaluate the potential of this compound as a cell culture supplement, a systematic investigation is required. The following protocols are proposed for a comprehensive assessment using a model cell line such as Chinese Hamster Ovary (CHO) cells.
Preparation of this compound-Supplemented Media
-
Stock Solution Preparation: Prepare a 10% (w/v) stock solution of food-grade this compound in a basal cell culture medium (e.g., DMEM/F12 or a chemically defined medium).
-
Sterilization: Filter-sterilize the this compound stock solution through a 0.22 µm filter.
-
Working Concentrations: Prepare a range of working concentrations of this compound in the final culture medium (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). A control group with no this compound supplementation should be included in all experiments.
Cytotoxicity Assessment
Objective: To determine the optimal, non-toxic concentration range of this compound.
-
Cell Seeding: Seed CHO cells in a 96-well plate at a density of 1 x 10⁴ cells/well in their standard growth medium and incubate for 24 hours.
-
Treatment: Replace the medium with media containing the various concentrations of this compound and a control medium.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assays: Assess cell viability using standard methods such as MTT, XTT, or resazurin (B115843) assays.[15][16] Additionally, membrane integrity can be evaluated through a Lactate Dehydrogenase (LDH) release assay.[17][18]
Cell Growth and Viability Analysis
Objective: To evaluate the effect of non-toxic concentrations of this compound on cell proliferation and viability over time.
-
Cell Culture: Culture CHO cells in shake flasks or spinner flasks with the optimal concentrations of this compound determined from the cytotoxicity studies.
-
Cell Counting: At 24-hour intervals for a period of 7-14 days, take a sample from each culture.
-
Analysis: Determine the viable cell density and percent viability using the trypan blue exclusion method and a hemocytometer or an automated cell counter.[19]
Protein Production Assessment
Objective: To measure the impact of this compound supplementation on the yield of a recombinant protein.
-
Cell Line: Use a CHO cell line engineered to produce a specific monoclonal antibody (mAb) or another recombinant protein.
-
Fed-Batch Culture: Perform a fed-batch culture in benchtop bioreactors, supplementing the feed medium with the optimal concentration of this compound.
-
Sampling: Collect samples at regular intervals throughout the culture period.
-
Quantification: Centrifuge the samples to pellet the cells and collect the supernatant. Quantify the protein titer in the supernatant using methods such as ELISA or HPLC.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Cytotoxicity of this compound on CHO Cells
| This compound Conc. (% w/v) | % Viability (24h) | % Viability (48h) | % Viability (72h) | % LDH Release (72h) |
| 0 (Control) | 100 | 100 | 100 | Baseline |
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 |
Table 2: Effect of this compound on CHO Cell Growth and Viability
| This compound Conc. (% w/v) | Peak Viable Cell Density (x 10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) | Culture Duration (days) |
| 0 (Control) | |||
| 0.5 | |||
| 1.0 |
Table 3: Impact of this compound on Recombinant Protein Titer
| This compound Conc. (% w/v) | Final Protein Titer (g/L) | Specific Productivity (pcd) |
| 0 (Control) | ||
| 1.0 |
Visualizations
Experimental Workflow
Caption: Proposed workflow for evaluating this compound in cell culture.
Hypothetical Signaling Pathways
References
- 1. dextran.com [dextran.com]
- 2. dextran.com [dextran.com]
- 3. mdpi.com [mdpi.com]
- 4. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Osmoprotectant - Wikipedia [en.wikipedia.org]
- 7. cellculturedish.com [cellculturedish.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Pluronic enhances the robustness and reduces the cell attachment of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextran sulfate 5 in cell media and medicine | Separation Science [sepscience.com]
- 11. Dextran Sulfates | Chondrex, Inc. [chondrex.com]
- 12. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity-assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Assessing the Impact of Polydextrose on Gut Barrier Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic potential of polydextrose in modulating gut barrier function. This compound, a soluble fiber, is not digested in the upper gastrointestinal tract and is fermented by colonic microbiota into short-chain fatty acids (SCFAs), which have been shown to improve intestinal barrier integrity and reduce inflammation.[1]
Introduction to this compound and Gut Barrier Function
The intestinal barrier is a complex, multi-layered system that prevents the passage of harmful substances from the gut lumen into the bloodstream. A compromised gut barrier, often referred to as "leaky gut," is associated with various chronic and inflammatory diseases. This compound exerts its beneficial effects primarily through its fermentation by the gut microbiota. This fermentation process yields SCFAs, such as butyrate, propionate, and acetate.[1][[“]] These SCFAs serve as a primary energy source for colonocytes and have been demonstrated to enhance gut barrier function by upregulating the expression of tight junction proteins, which are critical for maintaining the integrity of the intestinal wall.[[“]][[“]] Furthermore, this compound and its metabolites have shown anti-inflammatory properties, which can further protect the gut barrier.[[“]]
In Vitro Assessment of Gut Barrier Function
In vitro models are essential for screening the effects of this compound and its fermentation products on intestinal epithelial cells. The Caco-2 and HT29-MTX-E12 cell lines are commonly used for these assessments.
Key Experiments and Expected Outcomes
| Experiment | Model System | Key Parameters Measured | Expected Outcome with this compound/SCFAs |
| Transepithelial Electrical Resistance (TEER) | Caco-2 or HT29-MTX-E12 cell monolayers | Electrical resistance across the cell monolayer (Ω·cm²) | Increased TEER, indicating enhanced barrier integrity |
| Paracellular Permeability Assay | Caco-2 or HT29-MTX-E12 cell monolayers | Flux of fluorescent markers (e.g., FITC-dextran) across the monolayer | Decreased permeability to the fluorescent marker |
| Tight Junction Protein Expression | Caco-2 or HT29-MTX-E12 cells | Protein levels of occludin, claudin-1, ZO-1 (Western Blot) | Upregulation of tight junction protein expression |
| Tight Junction Gene Expression | Caco-2 or HT29-MTX-E12 cells | mRNA levels of occludin, claudin-1, ZO-1 (qPCR) | Increased mRNA expression of tight junction genes |
Experimental Protocol: TEER and Paracellular Permeability Assay
This protocol describes the assessment of gut barrier integrity using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% non-essential amino acids (NEAA)[5]
-
Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
FITC-dextran (4 kDa)
-
EVOM2™ Epithelial Voltohmmeter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10⁵ cells/cm².[5]
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.[6]
-
TEER Measurement:
-
Equilibrate the cell monolayers in HBSS at 37°C for 30 minutes.
-
Measure the TEER of each monolayer using an EVOM2™ Epithelial Voltohmmeter.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².[5]
-
-
Treatment: Treat the Caco-2 monolayers with this compound or its fermentation products (e.g., butyrate, propionate, acetate) at various concentrations for a predetermined duration (e.g., 24-48 hours).
-
Post-treatment TEER: Measure the TEER again after the treatment period.
-
Paracellular Permeability Assay:
-
After the final TEER measurement, replace the apical medium with a solution of FITC-dextran (1 mg/mL in HBSS).
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation: 485 nm, emission: 520 nm).
-
Calculate the apparent permeability coefficient (Papp).
-
In Vivo Assessment of Gut Barrier Function
Animal models, particularly mouse models of colitis, are invaluable for studying the effects of this compound in a complex biological system.
Key Experiments and Expected Outcomes
| Experiment | Model System | Key Parameters Measured | Expected Outcome with this compound |
| TNBS-Induced Colitis | Mice | Disease Activity Index (DAI), colon length, myeloperoxidase (MPO) activity | Amelioration of colitis symptoms, reduced inflammation |
| Intestinal Permeability Assay | Mice | In vivo translocation of orally administered FITC-dextran to the blood | Reduced intestinal permeability |
| Tight Junction Protein Expression | Colon tissue from mice | Protein levels of occludin, claudin-1, ZO-1 (Western Blot, Immunohistochemistry) | Increased expression and proper localization of tight junction proteins |
| Gut Microbiota Analysis | Fecal samples from mice | 16S rRNA gene sequencing | Modulation of gut microbiota composition, increase in beneficial bacteria |
Experimental Protocol: TNBS-Induced Colitis in Mice
This protocol outlines the induction of colitis in mice and subsequent assessment of this compound's protective effects.[7][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
FITC-dextran
Procedure:
-
This compound Administration: Supplement the drinking water or diet of the treatment group with this compound (e.g., 5% w/v) for 14-21 days prior to colitis induction.[[“]]
-
Induction of Colitis:
-
Anesthetize the mice.
-
Intrarectally administer 100 µL of TNBS solution (5 mg TNBS in 50% ethanol) using a catheter.[8]
-
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Intestinal Permeability Assessment (Day 3 post-induction):
-
Fast the mice for 4 hours.
-
Orally administer FITC-dextran (60 mg/100 g body weight).
-
After 4 hours, collect blood via cardiac puncture.
-
Measure the concentration of FITC-dextran in the plasma using a fluorescence spectrophotometer.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice and collect the colon.
-
Measure the colon length.
-
Use sections of the colon for histological analysis, myeloperoxidase (MPO) assay, and Western blot or qPCR for tight junction protein expression.
-
Molecular Mechanisms and Signaling Pathways
This compound fermentation leads to the production of SCFAs, which activate downstream signaling pathways to enhance gut barrier function.
Signaling Pathway of this compound/SCFA Action
The diagram below illustrates the proposed mechanism by which this compound-derived SCFAs enhance gut barrier integrity.
Caption: this compound fermentation by gut microbiota produces SCFAs, which enhance gut barrier function.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of this compound on gut barrier function.
References
- 1. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. static.igem.org [static.igem.org]
- 8. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Application of Polydextrose in Low-Calorie Food Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose is a synthetic polymer of glucose, classified as a soluble dietary fiber. It is a multifunctional ingredient widely utilized in the food industry as a bulking agent, stabilizer, humectant, and texturizer.[1][2] With a caloric value of approximately 1 kcal/g, it serves as an effective sugar and fat replacer in the formulation of low-calorie and sugar-free food products.[3][4] Its resistance to digestion in the upper gastrointestinal tract allows it to be fermented by the gut microbiota, exhibiting prebiotic effects that contribute to gut health.[3][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in low-calorie food formulation research.
Physicochemical Properties and Functional Attributes
This compound is a white, odorless, and amorphous powder with a neutral to slightly tart taste.[1][4] Its key properties relevant to food formulation are summarized in the table below.
| Property | Value/Description | Reference(s) |
| Caloric Value | ~1 kcal/g | [3] |
| Glycemic Index | Low (4 to 7) | [6] |
| Solubility | Highly soluble in water (~80% w/w at 20°C) | [7] |
| Sweetness | Minimally sweet (about 10% of sucrose) | [8] |
| Appearance | White to cream-colored amorphous powder | [7] |
| Taste | Neutral, bland | [3] |
| Stability | Stable over a broad range of pH and temperature | [7] |
| Functionality | Bulking agent, texturizer, humectant, stabilizer, fat replacer, sugar replacer | [1][4] |
Application in Low-Calorie Food Products
This compound's versatility allows for its incorporation into a wide array of low-calorie food products.
Baked Goods
In baked goods, this compound can replace both sugar and fat, contributing to a significant reduction in caloric content.[1][9] It acts as a humectant, retaining moisture and improving the shelf-life and softness of products like muffins and cookies.[8] When replacing fat, it helps to maintain a desirable texture and crumb structure.[8][9]
Key Considerations for Baked Goods:
-
Sugar Replacement: this compound is not a one-to-one replacement for sugar due to its low sweetness. It is often used in combination with high-intensity sweeteners. A starting point is to replace 10-30% of the sugar or flour with this compound and adjust based on sensory feedback.[8]
-
Fat Replacement: Fat substitution with this compound can be achieved at levels of up to 75% in bread and muffins without significantly compromising quality.[9] In cookies, a substitution of up to 50% has been found to improve organoleptic qualities.[9]
-
Texture: Overuse of this compound in some applications may lead to a softer or more cake-like texture in products where a crisp texture is desired.[8] Combining it with other ingredients like gums can help optimize the final texture.[10]
Beverages
Due to its high solubility and stability, this compound is an excellent choice for fortifying beverages with dietary fiber without affecting clarity or flavor.[11][12] It can be used in a variety of beverage formats, including carbonated and non-carbonated drinks, dairy-based beverages, and powdered drink mixes.[12]
Dairy Products
In dairy products such as yogurt and ice cream, this compound can replace sugar and fat to create low-calorie options with improved mouthfeel and creaminess.[13][14] It also helps to prevent the formation of ice crystals in frozen desserts.[15]
Experimental Protocols
Protocol 1: Formulation and Evaluation of Low-Calorie Biscuits with this compound as a Fat and Sugar Replacer
Objective: To develop and assess the quality of low-calorie biscuits where a percentage of fat and sugar is replaced by this compound and a high-intensity sweetener (e.g., stevia).
Materials:
-
All-purpose flour
-
Shortening (fat)
-
Granulated sugar
-
This compound powder
-
Stevia solution (or other high-intensity sweetener)
-
Baking powder
-
Salt
-
Eggs
-
Milk
-
Vanilla extract
Procedure:
-
Formulation Design: Create a control biscuit formula and several experimental formulas with varying levels of fat and sugar replacement. For example, replace 25% and 50% of the fat with this compound and 25% and 50% of the sugar with a stevia solution.[16]
-
Dough Preparation:
-
Cream the shortening, sugar (and stevia in experimental batches), and this compound (in experimental batches) until light and fluffy.
-
Beat in the eggs and vanilla extract.
-
In a separate bowl, whisk together the flour, baking powder, and salt.
-
Gradually add the dry ingredients to the creamed mixture, alternating with milk, until a dough forms.
-
-
Baking:
-
Preheat the oven to the specified temperature (e.g., 180°C).
-
Roll out the dough to a uniform thickness and cut into desired shapes.
-
Place the biscuits on a baking sheet lined with parchment paper.
-
Bake for the specified time or until golden brown.
-
-
Physicochemical Analysis:
-
Dimensions and Weight: Measure the diameter, thickness, and weight of the cooled biscuits.
-
Spread Ratio: Calculate the spread ratio (diameter/thickness).
-
Proximate Analysis: Determine the moisture, protein, fat, and ash content of the biscuits using standard AOAC methods.[16]
-
-
Sensory Evaluation: Conduct a sensory analysis using a trained or consumer panel (see Protocol 4). Evaluate attributes such as color, aroma, texture, taste, and overall acceptability using a 9-point hedonic scale.[17]
Protocol 2: Quantification of this compound in Food Matrices using Ion Chromatography (Based on AOAC Method 2000.11)
Objective: To accurately quantify the amount of this compound in a food product.
Principle: this compound is extracted from the food matrix with hot water, followed by enzymatic treatment to remove interfering oligosaccharides. The high molecular weight fraction of this compound is then quantified using high-performance anion-exchange chromatography with electrochemical detection (HPAEC-ED).[12]
Apparatus:
-
Ion chromatograph with a pulsed amperometric detector
-
Anion exchange column (e.g., CarboPac PA1)
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm)
Reagents:
-
This compound standard
-
Enzyme mix (isoamylase, amyloglucosidase, fructanase) in acetate (B1210297) buffer (pH 4.5)
-
Sodium hydroxide (B78521) solution (0.15 M)
-
Sodium acetate solution (0.5 M)
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh an appropriate amount of the sample and add hot water (80°C).
-
Vortex and incubate in an 80°C water bath to solubilize the this compound.
-
Centrifuge the sample to separate insoluble components.
-
-
Enzymatic Hydrolysis:
-
Take an aliquot of the supernatant and pass it through a centrifugal ultrafilter.
-
Add the buffered enzyme mix to the filtrate.
-
Incubate at 50°C for 60 minutes.
-
Boil the sample to inactivate the enzymes, then cool in an ice bath.
-
Centrifuge to precipitate the enzymes.
-
-
Chromatographic Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
Inject the sample into the HPAEC-ED system.
-
Run a gradient elution using sodium hydroxide and sodium acetate solutions.
-
Detect the high molecular weight fraction of this compound.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Determination of the Glycemic Response to a this compound-Sweetened Beverage
Objective: To evaluate the effect of this compound on the postprandial blood glucose response.
Study Design: A randomized, controlled, crossover study is recommended.[7]
Participants: Healthy adult volunteers with a BMI within the normal range. Exclusion criteria should include diabetes, smoking, and known food intolerances.[6]
Procedure:
-
Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria, including a fasting blood glucose measurement.
-
Test Products: Prepare a control beverage sweetened with glucose and a test beverage where a portion of the glucose is replaced with this compound (e.g., 12g).[18]
-
Study Visits:
-
Participants arrive at the testing facility in the morning after an overnight fast.
-
A baseline (time 0) blood sample is collected.
-
Participants consume the assigned beverage within a specified timeframe.
-
Collect subsequent blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-consumption.[7]
-
-
Blood Analysis: Analyze the blood samples for plasma glucose and insulin (B600854) concentrations.
-
Data Analysis:
-
Calculate the incremental area under the curve (iAUC) for the glucose response for each participant and each beverage.
-
Compare the iAUC of the test beverage to the control beverage using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Protocol 4: Sensory Evaluation of Low-Calorie Foods Containing this compound using a 9-Point Hedonic Scale
Objective: To assess the consumer acceptability of a low-calorie food product formulated with this compound.
Panelists: Recruit a panel of untrained consumers (typically 50-100) who are regular consumers of the product category being tested.
Materials:
-
Test samples (with varying levels of this compound) and a control sample.
-
Evaluation booths or a quiet, well-lit room free from distractions.
-
White plates or containers for sample presentation.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation ballots with a 9-point hedonic scale.
Procedure:
-
Sample Preparation and Presentation:
-
Prepare all samples under identical conditions.
-
Code the samples with random three-digit numbers to avoid bias.
-
Present the samples to the panelists in a randomized and balanced order.
-
-
Evaluation:
-
Instruct the panelists to evaluate each sample for specific attributes (e.g., appearance, aroma, flavor, texture, aftertaste, overall liking).
-
Panelists will rate each attribute on the 9-point hedonic scale (1 = Dislike Extremely, 5 = Neither Like nor Dislike, 9 = Like Extremely).[19]
-
-
Data Collection and Analysis:
-
Collect the completed ballots.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA and post-hoc tests like Tukey's HSD) to determine if there are significant differences in acceptability between the samples.
-
Protocol 5: In Vitro Fermentation to Assess the Prebiotic Effect of this compound
Objective: To evaluate the impact of this compound on the composition and activity of the gut microbiota using an in vitro fermentation model.
Model: A dynamic multi-vessel colonic simulation system (e.g., xGIbiomics®) can be used to mimic the conditions of the human colon.
Procedure:
-
Fecal Inoculum Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Pool and homogenize the samples to create a standardized inoculum.
-
Fermentation:
-
Introduce the fecal inoculum into the in vitro colonic model.
-
After a stabilization period, introduce the test substance (this compound) and a control (e.g., inulin (B196767) or no substrate) into the system.
-
Run the fermentation for a specified period (e.g., 48 hours).
-
-
Sample Collection: Collect samples from the different "vessels" of the model (representing different parts of the colon) at various time points.
-
Analysis:
-
Microbiota Composition: Analyze the microbial composition of the samples using 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial genera (e.g., Bifidobacterium, Lactobacillus).
-
Short-Chain Fatty Acid (SCFA) Production: Measure the concentrations of SCFAs (acetate, propionate, butyrate) using gas chromatography.
-
pH Measurement: Monitor the pH of the fermentation medium.
-
Data Presentation
Table 1: Effect of this compound on the Physicochemical Properties of Low-Calorie Biscuits
| Replacement Level (Fat/Sugar) | Moisture (%) | Protein (%) | Fat (%) | Ash (%) | Total Carbohydrate (%) | Calorie Reduction (%) | Reference(s) |
| Control (0%/0%) | 4.69 | 8.50 | 17.88 | 1.09 | 67.84 | 0 | [16] |
| 50%/50% (with this compound and Stevia) | 4.99 | 8.91 | 11.37 | 1.24 | 73.49 | 12.59 | [16] |
Table 2: Glycemic Index of this compound
| Product | Glycemic Index (Glucose = 100) | Reference(s) |
| This compound | 4 - 7 | [6] |
| 50g Glucose + 12g this compound | 89 | [18] |
Table 3: Sensory Evaluation of Fat-Free Buffalo Set Yogurt with this compound
| This compound Concentration (%) | Appearance | Flavor | Body & Texture | Overall Acceptability | Reference(s) |
| 0 | 7.8 | 7.5 | 7.2 | 7.5 | [14] |
| 1.5 | 8.2 | 8.0 | 7.9 | 8.0 | [14] |
| 3.0 | 8.8 | 8.5 | 8.6 | 8.6 | [14] |
| 5.0 | 8.5 | 8.1 | 8.3 | 8.3 | [14] |
| (Scores are on a 9-point hedonic scale) |
Visualizations
Caption: Workflow for developing low-calorie food with this compound.
Caption: Metabolic fate and physiological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A multidimensional sensory approach to natural sweeteners and prebiotic fiber for replacing added sugar in yogurt | Food Science and Technology [fst.emnuvens.com.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Low-Calorie Lime Juice-Based Prebiotic Beverage Using a Combined Design Optimization Methodology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and reporting of prebiotic and probiotic clinical trials in the context of diet and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isappscience.org [isappscience.org]
- 10. researchgate.net [researchgate.net]
- 11. arshinefood.com [arshinefood.com]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of this compound on Yogurt's Texture and Flavor [this compound.in]
- 14. researchgate.net [researchgate.net]
- 15. Sensory Evaluation of Food | Definition, Methods & Examples - Lesson | Study.com [study.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the effects of this compound intake on physiologic functions in Chinese people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 19. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polydextrose as a Control Substance in Dietary Fiber Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose, a synthetic polymer of glucose, is a soluble fiber that is resistant to digestion in the upper gastrointestinal tract. Its physiological effects, including its partial fermentation in the colon, low caloric value, and impact on gut microbiota, make it a suitable control substance in dietary fiber studies. This document provides detailed application notes and protocols for utilizing this compound as a control in various experimental settings.
Rationale for Using this compound as a Control
This compound is an ideal placebo for dietary fiber studies due to the following characteristics:
-
Inert Nature: It is largely unabsorbed in the small intestine and has minimal impact on blood glucose levels in most individuals, making it a suitable control for studies investigating the glycemic effects of other fibers.
-
Similar Physical Properties: It can be formulated into various food and beverage matrices to match the texture and mouthfeel of the investigational fiber, ensuring effective blinding in clinical trials.
-
Partial Fermentation: this compound is partially and slowly fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs). This allows researchers to control for the general effects of fiber fermentation in the colon when studying a more rapidly or completely fermented fiber.
-
Well-Tolerated: At typical dosages used in studies, this compound is well-tolerated and does not cause significant gastrointestinal side effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound as a control, providing a reference for expected outcomes.
Table 1: Glycemic and Insulinaemic Response to this compound
| Study Population | This compound Dose | Comparator | Outcome Measure | Results | Reference |
| Healthy Adults | 12 g with 50 g glucose | 50 g glucose | Glycemic Response | Significantly lower than control | |
| Healthy Subjects | 8, 12, 16 g in beverage | 0 g (placebo) | Postprandial Glucose | No significant difference | |
| Healthy Subjects | 12 g in bar | 0 g (placebo) | Postprandial Insulin (B600854) | Increased compared to placebo |
Table 2: Effects of this compound on Satiety and Energy Intake
| Study Population | This compound Dose | Comparator | Outcome Measure | Results | Reference |
| Obese Participants | 15 g with high-fat meal | Placebo | GLP-1 Secretion | Significantly increased | |
| Obese Participants | 15 g with high-fat meal | Placebo | Subjective Hunger | Reduced | |
| Healthy Adults | 6.25 - 25 g as preload | Control | Subsequent Meal Energy Intake | Significantly lower |
Table 3: Impact of this compound on Bowel Function
| Study Population | This compound Dose | Comparator | Outcome Measure | Results | Reference |
| Healthy Adults | 8 g/day | Placebo | Abdominal Discomfort | Less discomfort reported | |
| Healthy Adults | 8 g/day | Placebo | Stool Consistency | Trend towards softer stools | |
| Chinese Subjects | 4, 8, 12 g/day | Placebo | Bowel Movement Frequency & Ease | Significantly improved | |
| Chinese Subjects | 4, 8, 12 g/day | Placebo | Fecal Weight | Increased |
Table 4: Modulation of Gut Microbiota by this compound
| Study Population | This compound Dose | Comparator | Key Findings | Reference |
| Healthy Adults | 8 g/day | Placebo | Increased Ruminococcus intestinalis | |
| Healthy Adults | 21 g/day | Placebo | Suppressed Firmicutes, Increased Bacteroidetes | |
| Chinese Subjects | 4, 8, 12 g/day | Placebo | Decreased Bacteroides, Increased Lactobacillus and Bifidobacterium |
Experimental Protocols
Glycemic Response Protocol
This protocol is designed to assess the postprandial glycemic and insulinaemic response to a test fiber compared to a this compound control.
Materials:
-
Test fiber and this compound, incorporated into a suitable food or beverage matrix (e.g., muffin, shake).
-
Standard glucose solution (75 g).
-
Blood collection tubes (for glucose and insulin).
-
Centrifuge.
-
Glucose and insulin assay kits.
Procedure:
-
Participant Preparation: Participants should fast for 10-12 hours overnight.
-
Baseline Blood Sample: Collect a fasting blood sample (time 0).
-
Intervention Administration: Participants consume the test product (containing the investigational fiber or this compound) within a specified timeframe (e.g., 15 minutes).
-
Postprandial Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test product.
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Biochemical Analysis: Analyze plasma samples for glucose and insulin concentrations using validated assay kits.
Workflow for a glycemic response study.
Satiety Assessment Protocol
This protocol utilizes visual analogue scales (VAS) to measure subjective feelings of appetite and satiety.
Materials:
-
Validated Visual Analogue Scale questionnaires.
-
Standardized meal to be consumed before the intervention.
Procedure:
-
Standardized Meal: Participants consume a standardized breakfast.
-
Baseline VAS: Immediately after the meal, participants complete a baseline VAS questionnaire.
-
Intervention: At a specified time after the meal (e.g., 60 minutes), participants consume the test beverage containing the investigational fiber or this compound.
-
Serial VAS Assessments: Participants complete VAS questionnaires at regular intervals (e.g., every 30 minutes) for a set duration (e.g., 4 hours).
-
Data Analysis: The VAS scores for hunger, fullness, desire to eat, and prospective food consumption are analyzed, often by calculating the area under the curve (AUC).
Workflow for a satiety assessment study.
Bowel Function Protocol
This protocol assesses changes in bowel habits and function.
Materials:
-
Daily diaries for participants to record bowel movements, stool consistency (using the Bristol Stool Scale), and any gastrointestinal symptoms.
-
For transit time studies: Radio-opaque markers.
-
X-ray imaging equipment.
Procedure:
-
Baseline Period: Participants maintain a daily diary for a baseline period (e.g., 1-2 weeks) to record their normal bowel habits.
-
Intervention Period: Participants consume the investigational fiber or this compound daily for the study duration (e.g., 4 weeks) and continue to record their bowel habits in the diary.
-
Colonic Transit Time (Optional):
-
Participants ingest a specific number of radio-opaque markers.
-
Abdominal X-rays are taken at specified time points (e.g., 24, 48, and 72 hours) to track the movement of the markers through the colon.
-
-
Data Analysis: Diary data is analyzed for changes in bowel movement frequency, stool consistency, and reported symptoms. For transit time, the number and location of markers on the X-rays are used to calculate colonic transit time.
Application Notes and Protocols for Analyzing Short-Chain Fatty Acid Production from Polydextrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose is a synthetic polymer of glucose that is resistant to digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon.[1][2] This fermentation process results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which are known to play a significant role in gut health, immune function, and host metabolism.[3][4] The analysis of SCFA production from this compound is crucial for understanding its prebiotic potential and for the development of functional foods and therapeutics targeting the gut microbiome.
These application notes provide detailed protocols for the in vitro fermentation of this compound and the subsequent quantification of SCFAs using gas chromatography (GC) and high-performance liquid chromatography (HPLC). Additionally, key signaling pathways activated by SCFAs are described and visualized.
I. In Vitro Fermentation of this compound
This protocol outlines a method for the anaerobic batch fermentation of this compound using a fecal inoculum to simulate the conditions of the human colon.
Objective: To determine the profile and quantity of SCFAs produced from the microbial fermentation of this compound in an in vitro setting.
Materials:
-
This compound
-
Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)
-
Anaerobic chamber or system
-
Sterile, anaerobic culture tubes or vessels
-
Centrifuge
-
Sterile filtration units (0.22 µm)
Protocol:
-
Preparation of Fecal Slurry:
-
Within an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Inoculation and Fermentation:
-
Prepare anaerobic basal medium containing this compound at a final concentration of 1-2% (w/v).
-
Dispense the medium into sterile, anaerobic culture tubes.
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Include a negative control with no added substrate to measure baseline SCFA production from the fecal inoculum itself.
-
Incubate the cultures at 37°C for 24-48 hours under anaerobic conditions.[5]
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots from the fermentation cultures.
-
Centrifuge the aliquots at high speed (e.g., 10,000 x g for 10 minutes) to pellet bacterial cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter to obtain a cell-free extract.
-
Store the extracts at -20°C or -80°C until SCFA analysis.
-
Figure 1: Workflow for in vitro fermentation of this compound.
II. Quantification of Short-Chain Fatty Acids
The following are detailed protocols for the analysis of SCFAs from fermentation samples using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
A. Gas Chromatography (GC) Protocol
GC is a widely used and robust method for the quantification of volatile compounds like SCFAs.
Objective: To separate and quantify individual SCFAs (acetate, propionate, butyrate, etc.) in the fermentation extracts.
Materials:
-
Fermentation extracts
-
SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate)
-
Internal standard (e.g., 2-ethylbutyric acid or isocaproic acid)[6]
-
Organic solvent for extraction (e.g., diethyl ether or methyl tert-butyl ether)[8]
-
Derivatization agent (optional, e.g., N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA)[9]
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a fused-silica capillary column suitable for free fatty acid analysis)
Protocol:
-
Sample Preparation and Extraction:
-
Thaw the fermentation extracts and SCFA standards.
-
To 500 µL of sample, add an internal standard to a known concentration.[6]
-
Acidify the sample to a pH < 3 by adding a strong acid (e.g., 50 µL of 1 M HCl).[6][10] This protonates the SCFAs, making them more volatile.
-
Add 1 mL of an organic solvent (e.g., diethyl ether), vortex vigorously for 1-2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer containing the SCFAs to a clean vial.
-
-
Derivatization (Optional but Recommended for GC-MS):
-
GC Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Typical GC Conditions:
-
Injector Temperature: 220-250°C[6]
-
Detector (FID) Temperature: 250-300°C
-
Oven Temperature Program: Start at 80-100°C, hold for 1-2 minutes, then ramp up to 180-200°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium or Nitrogen
-
Injection Mode: Split or splitless, depending on the expected concentration of SCFAs.[6]
-
-
-
Data Analysis:
-
Identify SCFA peaks by comparing their retention times with those of the known standards.
-
Quantify the concentration of each SCFA by creating a standard curve of the peak area ratio (SCFA peak area / internal standard peak area) versus concentration.
-
B. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is an alternative method for SCFA analysis and is particularly useful when derivatization is not desired or when analyzing less volatile compounds.[11]
Objective: To separate and quantify SCFAs using liquid chromatography.
Materials:
-
Fermentation extracts
-
SCFA standards
-
Mobile phase (e.g., dilute sulfuric acid or phosphoric acid in HPLC-grade water)
-
HPLC system with a UV or refractive index (RI) detector, or a mass spectrometer (LC-MS)
-
Appropriate HPLC column (e.g., a reverse-phase C18 column)[12]
Protocol:
-
Sample Preparation:
-
Thaw the fermentation extracts and SCFA standards.
-
Centrifuge the samples at high speed to remove any remaining particulates.
-
Acidify the samples by adding a small amount of acid (e.g., to a final concentration of 0.005 M H₂SO₄) to ensure SCFAs are in their protonated form, which improves retention on a reverse-phase column.[13]
-
Transfer the prepared sample to an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the prepared sample into the HPLC system.
-
Typical HPLC Conditions:
-
-
Data Analysis:
-
Identify and quantify SCFAs by comparing peak retention times and areas to those of the standard solutions.
-
Generate a standard curve for each SCFA to determine the concentration in the unknown samples.
-
Figure 2: Experimental workflows for GC and HPLC analysis of SCFAs.
III. Data Presentation
Quantitative data on SCFA production from in vitro fermentation of this compound should be summarized in tables for clear comparison.
Table 1: SCFA Production from this compound Fermentation (mM)
| Time (hours) | Acetate | Propionate | Butyrate | Total SCFAs |
| 0 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.3 |
| 24 | 25.8 ± 2.1 | 8.5 ± 0.9 | 6.2 ± 0.7 | 40.5 ± 3.5 |
| 48 | 35.1 ± 3.0 | 12.3 ± 1.1 | 9.8 ± 1.0 | 57.2 ± 4.9 |
Note: The data presented here are illustrative and will vary depending on the specific experimental conditions, including the fecal donor and the composition of the basal medium. Studies have shown that this compound fermentation leads to a gradual increase in SCFAs over time.[1] Compared to more rapidly fermented fibers, this compound generally results in lower overall gas and SCFA production at earlier time points.[14][15]
IV. SCFA Signaling Pathways
SCFAs exert their physiological effects primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][4][16]
A. G-Protein-Coupled Receptors (GPCRs):
-
Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43: Activated by acetate and propionate.
-
Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41: Activated by propionate and butyrate.
Activation of these receptors in different cell types (e.g., intestinal epithelial cells, immune cells) can trigger various downstream signaling cascades, influencing processes like hormone secretion (GLP-1, PYY), inflammation, and glucose metabolism.[4][17]
B. Histone Deacetylase (HDAC) Inhibition:
-
Butyrate, in particular, is a potent inhibitor of HDACs.
-
By inhibiting HDACs, butyrate can alter gene expression, leading to effects such as cell cycle arrest, apoptosis in cancer cells, and a reduction in inflammatory responses.[16]
Figure 3: Major signaling pathways of short-chain fatty acids.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the analysis of SCFA production from this compound. Accurate quantification of these key microbial metabolites is essential for substantiating the health benefits of this compound and for the development of novel gut-targeted therapies. The choice between GC and HPLC will depend on the specific laboratory equipment available and the research question at hand, with both methods providing reliable and reproducible results when properly validated.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The fermentation of this compound in the large intestine and its beneficial effects. | Semantic Scholar [semanticscholar.org]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Fate of 13C-Labeled this compound and Impact on the Gut Microbiome: A Triple-Phase Study in a Colon Simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 11. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Human Clinical Trials on Polydextrose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting human clinical trials to investigate the physiological effects of polydextrose. Detailed protocols for key experiments are outlined, and quantitative data from representative studies are summarized for comparative analysis.
Introduction to this compound and its Physiological Effects
This compound is a soluble prebiotic fiber and a non-digestible polysaccharide synthesized from glucose.[1] Due to its complex, randomly bonded structure, it resists digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon.[2][3] This fermentation process leads to a range of physiological effects, making this compound a subject of interest for clinical investigation. Key areas of research include its impact on bowel function, glycemic control, satiety, and the composition and activity of the gut microbiome.[4]
Experimental Design Considerations for Clinical Trials
Human clinical trials on this compound are typically designed as randomized, double-blind, placebo-controlled studies to minimize bias. Both parallel and crossover designs are commonly employed.
-
Randomized, Double-Blind, Placebo-Controlled (RDBPC) Parallel Design: Participants are randomly assigned to receive either this compound or a placebo for the duration of the study. This design is suitable for longer-term interventions.
-
Randomized, Double-Blind, Placebo-Controlled (RDBPC) Crossover Design: Each participant receives both the this compound and placebo treatments in a random order, with a washout period in between.[5] This design is efficient as subjects serve as their own controls, reducing inter-individual variability.
Key Parameters in Study Design:
-
Dosage: Doses in clinical trials have ranged from 4g to 90g per day.[4][6] A typical dose for assessing general physiological effects is between 8g and 12g per day.[6][7]
-
Duration: Study duration varies depending on the primary outcome. Bowel function studies may last for 2 to 4 weeks, while gut microbiome and metabolic studies may extend for several weeks to months.[6][7]
-
Placebo: Maltodextrin is a commonly used placebo in this compound studies due to its similar physical properties.[5]
-
Inclusion/Exclusion Criteria: Participants are typically healthy adults, but specific criteria may be defined based on the research question (e.g., individuals with constipation or metabolic syndrome).[6][8]
Data Presentation: Summary of Quantitative Data from Clinical Trials
The following tables summarize quantitative data from various human clinical trials on this compound, categorized by the physiological effect investigated.
Table 1: Effects of this compound on Bowel Function
| Study Outcome | This compound Dose | Duration | Result |
| Bowel Movement Frequency | 12 g/day | 2 weeks | Increased number of bowel movements.[6][9] |
| Stool Consistency | 8 g/day | 3 weeks | Trend towards softer, more formed stools.[5] |
| Colonic Transit Time | 8 g and 12 g/day | 2 weeks | No significant reduction in transit time in chronically constipated adults.[7] |
| Abdominal Discomfort | 8 g/day | 3 weeks | Reduced abdominal discomfort.[5] |
Table 2: Effects of this compound on Glycemic Response
| Study Outcome | This compound Dose | Food Matrix | Result |
| Postprandial Glucose | 12 g | Beverage | No significant lowering of postprandial glucose.[10][11] |
| Postprandial Insulin (B600854) | 12 g | Bar | Increased postprandial insulin.[10][11] |
| Glycemic Index | 12 g with 50g glucose | - | Significantly lowered glycemic response compared to glucose control.[12] |
Table 3: Effects of this compound on Satiety and Appetite
| Study Outcome | This compound Dose | Timing | Result |
| Desire to Eat | 12.5 g | Satiation period | Reduced desire to eat.[13] |
| Hunger | 15 g | Post-meal satiety period | Reduced hunger by 40%.[14][15] |
| Satisfaction | 15 g | Post-meal satiety period | Marginally increased satisfaction.[14] |
| Satiety Hormones (GLP-1) | 15 g | Postprandial | Increased plasma GLP-1 levels.[14] |
Table 4: Effects of this compound on Gut Microbiota Composition
| Study Outcome | This compound Dose | Duration | Result |
| Ruminococcus intestinalis | 8 g/day | 3 weeks | Significantly increased abundance.[5] |
| Clostridium clusters I, II, IV | 8 g/day | 3 weeks | Significantly increased abundance.[5] |
| Lactobacillus-Enterococcus group | 8 g/day | 3 weeks | Decreased abundance. |
| Fecal Metabolome | 8 g/day | 3 weeks | Significant alteration in the fecal metabolite profile.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound in human clinical trials.
Protocol for Assessing Bowel Function
Objective: To evaluate the effect of this compound supplementation on colonic transit time, bowel movement frequency, and stool consistency.
Methodology:
-
Participant Recruitment: Recruit healthy adults or individuals with functional constipation based on Rome IV criteria.
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2-week run-in period followed by a 2 to 4-week intervention period.[6]
-
Intervention: Participants consume this compound (e.g., 8g or 12g per day) or a matching placebo mixed in a beverage or food product.
-
Colonic Transit Time (CTT) Measurement:
-
On specified days (e.g., baseline and end of intervention), participants ingest a capsule containing radio-opaque markers.
-
Abdominal X-rays are taken at predetermined time points (e.g., 24, 48, and 72 hours post-ingestion) to track the movement of markers through the colon.[6]
-
CTT is calculated based on the number and location of markers visible on the X-rays.
-
-
Bowel Movement Diary:
-
Throughout the study, participants maintain a daily diary to record:
-
Frequency of bowel movements.
-
Stool consistency using the Bristol Stool Form Scale.
-
Ease of defecation (e.g., straining).
-
Any gastrointestinal symptoms (e.g., bloating, flatulence).
-
-
-
Data Analysis: Compare changes in CTT, bowel movement frequency, and stool consistency between the this compound and placebo groups using appropriate statistical tests.
Protocol for Assessing Glycemic Response
Objective: To determine the effect of this compound on postprandial blood glucose and insulin responses.
Methodology:
-
Participant Recruitment: Recruit healthy, non-diabetic adults.[8]
-
Study Design: A randomized, single-blinded, controlled, crossover trial.[10][11]
-
Intervention: Participants consume a standardized meal or beverage with and without the addition of this compound (e.g., 8g, 12g, or 16g).[10][11]
-
Blood Sampling:
-
Biochemical Analysis:
-
Plasma glucose concentrations are measured using a glucose oxidase method.
-
Serum insulin concentrations are measured using an immunoassay.
-
-
Data Analysis: Calculate the incremental Area Under the Curve (iAUC) for glucose and insulin responses for each treatment. Compare the iAUC values between the this compound and control conditions.
Protocol for Assessing Satiety and Appetite
Objective: To measure the effect of this compound on subjective feelings of appetite and satiety-related hormones.
Methodology:
-
Participant Recruitment: Recruit healthy or overweight/obese adults.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Intervention: Participants consume a preload (e.g., a yogurt drink) containing this compound (e.g., 12.5g) or a placebo, followed by an ad libitum meal after a set period (e.g., 1.5 to 4 hours).
-
Subjective Appetite Ratings:
-
Participants rate their feelings of hunger, fullness, desire to eat, and prospective food consumption using 100-mm Visual Analogue Scales (VAS) at regular intervals before and after the preload and ad libitum meal.
-
-
Energy Intake Measurement:
-
The amount of food consumed during the ad libitum meal is weighed, and the total energy intake is calculated.
-
-
Satiety Hormone Analysis:
-
Blood samples are collected at baseline and at various time points post-preload to measure concentrations of satiety hormones such as GLP-1, PYY, and ghrelin using immunoassays.
-
-
Data Analysis: Compare the VAS scores (often as iAUC), energy intake, and hormone concentrations between the this compound and placebo conditions.
Protocol for Assessing Gut Microbiome Composition
Objective: To investigate the impact of this compound consumption on the composition and function of the gut microbiota.
Methodology:
-
Participant Recruitment: Recruit healthy adults.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover feeding study.[5]
-
Intervention: Participants consume this compound (e.g., 8g per day) or a placebo for a defined period (e.g., 3 weeks), with a washout period in between.[5]
-
Fecal Sample Collection:
-
Participants provide fecal samples at baseline, after each intervention period, and after the washout period.
-
Samples are immediately frozen and stored at -80°C until analysis.
-
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA is extracted from the fecal samples.
-
The V3-V4 region of the 16S rRNA gene is amplified by PCR.
-
The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic analysis is performed to determine the taxonomic composition and relative abundance of different bacterial taxa.
-
-
Short-Chain Fatty Acid (SCFA) Analysis:
-
Fecal concentrations of SCFAs (acetate, propionate, and butyrate) are quantified using gas chromatography.
-
-
Data Analysis: Compare the changes in microbial diversity, the relative abundance of specific taxa, and SCFA concentrations between the this compound and placebo interventions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Fermentation and its Metabolic Effects
The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in host metabolism. These SCFAs can activate G-protein coupled receptors (GPCRs) on enteroendocrine L-cells, stimulating the release of satiety hormones like GLP-1 and PYY. These hormones then signal to the brain via the gut-brain axis to regulate appetite and food intake.
Caption: this compound fermentation and its impact on the gut-brain axis.
Experimental Workflow for a this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled crossover clinical trial investigating the effects of this compound.
Caption: Workflow of a crossover design clinical trial for this compound.
Logical Relationship of this compound's Physiological Effects
This diagram illustrates the interconnected physiological effects of this compound consumption, starting from its fermentation in the gut to its systemic impacts.
Caption: Interconnected physiological effects of this compound.
References
- 1. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gut Microbial-Derived Short Chain Fatty Acids: Impact on Adipose Tissue Physiology [mdpi.com]
- 6. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Colonic Fermentation Products of this compound, Lactitol and Xylitol on Intestinal Barrier Repair In Vitro [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Resveratrol Modulates the Gut-Brain Axis: Focus on Glucagon-Like Peptide-1, 5-HT, and Gut Microbiota [frontiersin.org]
- 13. Microbiota-gut-brain axis: relationships among the vagus nerve, gut microbiota, obesity, and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchers.uss.cl [researchers.uss.cl]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Polydextrose as a Bulking Agent in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydextrose is a synthetic polymer of glucose, sorbitol, and citric acid, widely recognized for its utility as a bulking agent in the pharmaceutical industry.[1] Its low-calorie nature (1 kcal/g) and classification as a soluble dietary fiber make it an attractive excipient for various dosage forms.[1][2] this compound is an amorphous, odorless, and off-white to light tan powder with a bland, slightly tart taste.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a bulking agent in tableting, lyophilization, and the formation of amorphous solid dispersions.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective implementation in pharmaceutical formulations.
| Property | Value | References |
| Molecular Formula | (C6H12O6)x | [4] |
| Average Molecular Weight | 1200-2000 | [4] |
| Appearance | Odorless, off-white to light tan powder | [3][4] |
| Taste | Bland, slightly tart | [3] |
| Caloric Value | ~1 kcal/g | [1][3] |
| Solubility | Highly soluble in water (~80% w/v at 25°C) | [5] |
| Hygroscopicity | Significantly absorbs moisture above 60% relative humidity | [4] |
| pH (10% w/v aqueous solution) | 2.5 - 7.0 (untreated), 5.0 - 6.0 (neutralized) | [3][6] |
| Bulk Density | 0.625 g/cm³ | [3] |
| Tapped Density | 0.694 g/cm³ | [3] |
| Melting Point | Amorphous, does not have a distinct melting point | [3] |
| Stability | Powder is stable for at least 3 years under dry conditions. Solutions have a shorter shelf-life (3-6 months at 25°C). | [4] |
Application 1: Wet Granulation for Tablet Formulation
This compound serves as an excellent bulking agent and binder in wet granulation processes, contributing to improved flowability and compressibility of the powder blend, which is particularly beneficial for high-dose drugs with poor compression properties like metformin.[2][7][8]
Experimental Protocol: Wet Granulation of Metformin HCl Tablets (500 mg)
This protocol describes the formulation of immediate-release Metformin HCl tablets using this compound as the primary bulking agent.
Materials:
-
Metformin HCl
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Purified Water
-
Magnesium Stearate (B1226849)
Equipment:
-
High-shear mixer/granulator
-
Fluid bed dryer or drying oven
-
Sieves (e.g., 12-mesh and 16-mesh)
-
V-blender or other suitable blender
-
Tablet press
Procedure:
-
Dry Mixing: In a high-shear mixer, blend Metformin HCl and this compound for 10 minutes to ensure uniform distribution.
-
Binder Preparation: Prepare a 5% w/v solution of PVP K-30 in purified water.
-
Granulation: While the powders are mixing, gradually add the PVP K-30 solution to form a damp mass. The endpoint can be determined by the "ball-test" where a squeezed handful of the mass adheres together.
-
Wet Milling: Pass the wet mass through a 12-mesh sieve to produce uniform granules.
-
Drying: Dry the granules in a fluid bed dryer with an inlet air temperature of 60°C until the loss on drying (LOD) is below 2%.
-
Dry Milling: Pass the dried granules through a 16-mesh sieve to break any agglomerates.
-
Lubrication: Add magnesium stearate and talc to the granules in a V-blender and mix for 5 minutes.
-
Compression: Compress the final blend into tablets using a suitable tablet press.
Tableting Parameters:
| Parameter | Value |
| Tablet Weight | 750 mg |
| Hardness | 8 - 10 kg/cm ² |
| Friability | < 1% |
| Disintegration Time | < 15 minutes |
Logical Relationship: Wet Granulation Process
Caption: Workflow for Wet Granulation using this compound.
Application 2: Lyophilization (Freeze-Drying)
In lyophilization, this compound can be used as a bulking agent to ensure a stable and elegant cake structure, which is particularly important for high-concentration protein formulations like monoclonal antibodies (mAbs).[9][10] It helps to prevent the collapse of the cake structure during drying.
Experimental Protocol: Lyophilization of a Monoclonal Antibody Formulation
This protocol outlines a lyophilization cycle for a mAb formulation using this compound as a bulking agent.
Formulation:
-
Monoclonal Antibody: 100 mg/mL
-
This compound: 5% (w/v)
-
Sucrose: 2% (w/v) (as a cryoprotectant)
-
Histidine Buffer: 20 mM, pH 6.0
Equipment:
-
Lyophilizer (Freeze-dryer) with programmable temperature and pressure controls
-
Differential Scanning Calorimeter (DSC) for determining the glass transition temperature (Tg')
Procedure:
-
Pre-formulation Analysis: Determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') of the formulation using DSC. This is critical for designing the primary drying phase. For this formulation, assume a Tg' of -30°C.
-
Filling: Aseptically fill vials with the mAb formulation.
-
Freezing:
-
Cool the shelves to 5°C and hold for 30 minutes.
-
Ramp down the temperature to -45°C at a rate of 1°C/minute.
-
Hold at -45°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to -25°C and hold for 24-48 hours. The product temperature should remain below the Tg' (-30°C).
-
-
Secondary Drying:
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for 8-12 hours under low pressure (<50 mTorr) to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen and stopper the vials under vacuum before removing and sealing.
Lyophilization Cycle Parameters:
| Phase | Parameter | Value |
| Freezing | Shelf Temperature | -45°C |
| Cooling Rate | 1°C/minute | |
| Hold Time | ≥ 2 hours | |
| Primary Drying | Shelf Temperature | -25°C |
| Chamber Pressure | 100 mTorr | |
| Duration | 24 - 48 hours | |
| Secondary Drying | Shelf Temperature | 25°C |
| Chamber Pressure | < 50 mTorr | |
| Duration | 8 - 12 hours |
Experimental Workflow: Lyophilization Cycle
Caption: Key phases of a typical Lyophilization Cycle.
Application 3: Amorphous Solid Dispersions (ASDs)
This compound can be utilized as a hydrophilic carrier in the preparation of amorphous solid dispersions (ASDs) to enhance the solubility and dissolution rate of poorly water-soluble drugs, such as celecoxib (B62257).[11][12] Spray drying is a common technique for producing ASDs.
Experimental Protocol: Preparation of a Celecoxib-Polydextrose ASD by Spray Drying
This protocol details the preparation of an ASD of celecoxib using this compound as the carrier.
Materials:
-
Celecoxib
-
This compound
-
Ethanol
-
Water
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a 5% (w/v) solution by dissolving Celecoxib and this compound in a 90:10 (v/v) ethanol/water mixture. A drug-to-polymer ratio of 1:4 is recommended for optimal dissolution enhancement.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 120°C.
-
Adjust the feed pump to a rate of 5 mL/minute.
-
Set the atomizing air pressure to 2 bar.
-
The outlet temperature should be monitored and maintained around 70-80°C.
-
-
Product Collection: Collect the dried powder from the cyclone separator.
-
Post-Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, and perform dissolution testing to evaluate the enhancement in drug release.
Spray Drying Parameters:
| Parameter | Value |
| Inlet Temperature | 120°C |
| Outlet Temperature | 70 - 80°C |
| Feed Rate | 5 mL/minute |
| Atomizing Air Pressure | 2 bar |
| Drug:Polymer Ratio | 1:4 (w/w) |
Signaling Pathway: Mechanism of Solubility Enhancement in ASDs
Caption: Mechanism of solubility enhancement via ASD formation.
Conclusion
This compound is a versatile excipient with broad applications in pharmaceutical formulations. Its properties as a bulking agent make it suitable for improving the manufacturability and quality of solid dosage forms prepared by wet granulation. In lyophilization, it provides critical structural support to the cake, especially for delicate biologics. Furthermore, its utility as a carrier in amorphous solid dispersions offers a valuable strategy for enhancing the bioavailability of poorly soluble drugs. The protocols provided herein serve as a starting point for formulation scientists to explore the full potential of this compound in their drug development projects. Further optimization of the described parameters may be necessary depending on the specific active pharmaceutical ingredient and desired final product characteristics.
References
- 1. This compound: What is it and where is it used? [drugs.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. phexcom.com [phexcom.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. cnadditives.com [cnadditives.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chinacanaan.com [chinacanaan.com]
- 8. docs.bvsalud.org [docs.bvsalud.org]
- 9. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 11. The use of spray-drying to enhance celecoxib solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in polydextrose quantification in complex samples
Welcome to the Technical Support Center for polydextrose quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered when measuring this compound in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in complex matrices?
A1: The most widely recognized and validated method is the AOAC Official Method 2000.11. This method utilizes high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to measure this compound in foods.[1][2] It is designed to overcome interferences from other food components.
Q2: Why is sample preparation critical for accurate this compound quantification?
A2: Complex samples, such as food products and pharmaceutical formulations, contain various substances that can interfere with the analysis. Proteins, lipids, and other oligosaccharides can co-elute with this compound or affect the chromatographic separation.[3] Proper sample preparation, including extraction, filtration, and enzymatic treatment, is essential to remove these interfering substances and ensure accurate quantification.[4][5]
Q3: What are the key steps in the sample preparation for AOAC Method 2000.11?
A3: The key steps are:
-
Hot Water Extraction: this compound is extracted from the sample using hot water (e.g., 80°C).[4]
-
Centrifugation: To separate solid particles from the liquid extract.[4]
-
Ultrafiltration: A centrifugal ultrafiltration step is used to remove high molecular weight interferences.[4][5]
-
Enzymatic Hydrolysis: The filtrate is treated with a specific enzyme mixture (e.g., isoamylase (B1167963), amyloglucosidase, and fructanase) to break down interfering oligosaccharides like maltooligomers and fructans.[4][5]
Q4: Can I use a different detection method instead of Pulsed Amperometric Detection (PAD)?
A4: While PAD is the standard for the AOAC method due to its high sensitivity for carbohydrates, other detection methods like refractive index (RI) detection have been used with liquid chromatography (LC).[6][7] However, RI detection is generally less sensitive and may be more prone to interferences from other sample components. The choice of detector will depend on the specific requirements of your analysis and the complexity of your sample matrix.
Q5: What kind of quantitative performance can be expected from the HPAE-PAD method?
A5: Collaborative studies of AOAC Method 2000.11 have demonstrated good recovery and precision across various food matrices. The average recovery has been reported to be around 94%.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification using HPLC-based methods.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent is too strong. - Column overload. - Column contamination. | - Dissolve the sample in the initial mobile phase.[9] - Reduce the injection volume or dilute the sample. - Use a guard column to protect the analytical column.[10] - Flush the column with a strong solvent.[11] |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column degradation. | - Use a column thermostat to maintain a constant temperature.[10] - Ensure the mobile phase is well-mixed and degassed.[9] Manually prepare the mobile phase to check for issues with the mixing device.[10] - Replace the column if it has exceeded its lifetime.[11] |
| High Backpressure | - Blockage in the column or system. - Particulate matter from the sample. | - Filter all samples and mobile phases through a 0.2 µm filter before use.[1] - Reverse-flush the column (if permitted by the manufacturer). - Check for blockages in the tubing, injector, or guard column. |
| Low Detector Response or Sensitivity | - Detector settings are not optimal. - Contamination of the detector cell. - Degradation of the sample. | - For PAD, ensure the waveform potentials and durations are correctly set. - Clean the detector cell according to the manufacturer's instructions. - Ensure proper storage of samples and standards to prevent degradation.[3] Standards are typically stable at 4°C for one month.[5] |
| Interfering Peaks | - Incomplete enzymatic hydrolysis. - Presence of other non-digestible oligosaccharides not removed by sample preparation. | - Ensure the enzyme mix is fresh and active.[1][5] - Verify the incubation time and temperature for the enzymatic reaction.[1] - If known interfering substances are present, further optimization of the sample cleanup or chromatographic method may be necessary. |
Experimental Protocols
Detailed Methodology for this compound Quantification using AOAC Method 2000.11 (HPAE-PAD)
This protocol is a summary of the steps involved in the AOAC Official Method 2000.11 for the determination of this compound in food samples.
1. Sample Preparation
-
Extraction:
-
Accurately weigh an appropriate amount of the ground food sample into a screw-cap container.
-
Add approximately 100 g of hot (80°C) water.
-
Vortex for 30 seconds to disperse the sample and incubate in an 80°C water bath for 10 minutes, vortexing at 5 and 10 minutes.[4]
-
Allow the container to cool to room temperature and record the total weight.
-
Centrifuge an aliquot of the mixture at high speed (e.g., 38,000 x g) for 10 minutes to separate the solids.[4]
-
-
Ultrafiltration:
-
Transfer 2 mL of the supernatant into a centrifugal ultrafiltration device.
-
Centrifuge at 5,000 x g for 45 minutes to remove high molecular weight interferences.[4]
-
-
Enzymatic Treatment:
-
Prepare a buffered enzyme mix containing fructanase, amyloglucosidase, and isoamylase in an acetate (B1210297) buffer (pH 4.5).[1] This mix should be prepared fresh daily.[5]
-
Take a 0.2 mL aliquot of the ultrafiltrate and add 0.8 mL of the buffered enzyme mix.[1]
-
Incubate the mixture at 50°C for 60 minutes.[1]
-
Deactivate the enzymes by placing the tube in a boiling water bath, followed by cooling in an ice bath to precipitate the enzymes.[1]
-
Centrifuge the sample to pellet the precipitated enzymes.[1]
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial. The sample is now ready for HPAE-PAD analysis and should be analyzed within 72 hours.[1]
-
2. Chromatographic Analysis
-
Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector (HPAE-PAD) is used.
-
Column: A Dionex CarboPac™ PA1 column is typically used for the separation.[1]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate is used to elute the this compound.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is employed for sensitive carbohydrate detection.
3. Quantification
-
A calibration curve is generated using this compound standards that have undergone the same enzymatic treatment as the samples.
-
The peak area of the high molecular weight fraction of this compound (eluting at approximately 12 minutes) is used for quantification.[4]
Visualizations
Caption: Workflow for this compound Quantification in Complex Samples.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination of this compound in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of this compound in foods by ion chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Polydextrose Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of polydextrose for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is highly soluble in water. At room temperature (approximately 20-25°C), its solubility is about 80 g per 100 mL of water.[1][2][3] It is sparingly soluble to insoluble in most organic solvents but is soluble in ethanol.[4]
Q2: How do temperature and pH affect this compound solubility?
A2: The solubility of this compound in water increases as the temperature rises.[1][2] Its viscosity also decreases with higher temperatures, which can aid in dissolution.[1][2][5] this compound is stable over a broad pH range, typically from 2.5 to 7.0, making it suitable for various experimental conditions.[3][6] A 10% w/v aqueous solution has a minimum pH of 2.5.[4]
Q3: What are the key characteristics of a this compound solution?
A3: A this compound solution is clear to straw-colored.[7] At equivalent concentrations, it is more viscous than sucrose (B13894) or sorbitol solutions.[1][4] this compound is amorphous and does not crystallize at low temperatures or high concentrations, which helps in controlling the texture of the final product.[3][4]
Q4: How should this compound powder be stored?
A4: this compound is hygroscopic, meaning it absorbs moisture from the air, especially at relative humidities above 60%.[4] To maintain its properties, it should be stored in a cool, dry place in a well-closed container.[2][4] Long-term storage at high temperatures can lead to darkening of the powder.[1][2]
This compound Solubility Data
The following tables summarize the key quantitative data regarding the solubility and properties of this compound.
| Temperature (°C) | Solubility ( g/100 mL water) | Reference |
| 20 | ~80 | [3][4] |
| 25 | ~70-80 | [1][2][5] |
| Property | Value/Description | Reference |
| Appearance | White to light tan powder | [4][7] |
| Taste | Bland, slightly tart | [4] |
| pH (10% w/v solution) | ≥ 2.5 | [4] |
| Caloric Value | ~1 kcal/g | [3][5] |
| Hygroscopicity | Absorbs significant moisture >60% RH | [4] |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental assays.
Q5: My this compound solution is cloudy or contains visible particles. What is the cause and how can I fix it?
A5: Cloudiness or particulates can arise from several factors:
-
Incomplete Dissolution: The powder may not have fully dissolved.
-
Contamination: Bacterial or fungal contamination can cause turbidity.[10]
-
Solution: Prepare solutions using sterile water and aseptic techniques, especially for cell-based assays. Filter-sterilize the final solution through a 0.22 µm filter. If contamination is suspected, discard the solution and start over.[11]
-
-
Precipitation: If this compound is added to a complex buffer or medium, it may interact with other components, causing precipitation. This is often due to changes in solvent polarity or reactions with salts.[11][12]
-
Solution: Add the this compound solution to the aqueous medium slowly and dropwise while stirring continuously to avoid localized high concentrations.[9] If possible, prepare a more concentrated stock and perform serial dilutions.
-
Q6: The this compound solution is extremely viscous and difficult to handle. How can I reduce its viscosity?
A6: High viscosity is an inherent property of concentrated this compound solutions.[1][4]
-
Increase Temperature: The viscosity of a this compound solution decreases as the temperature increases.[1][2] Warming the solution will make it easier to pipette and mix.
-
Decrease Concentration: If the experimental protocol allows, using a lower concentration of this compound will result in a less viscous solution.
-
Work Quickly: When handling cold solutions, work efficiently before the temperature drops and viscosity increases.
Q7: this compound powder is clumping together and not dissolving evenly. What should I do?
A7: Clumping occurs when the powder is added to the solvent too quickly, preventing individual particles from being wetted.
-
Slow Addition: Add the this compound powder to the solvent gradually while continuously stirring or vortexing. This ensures that the particles are dispersed and wetted individually.
-
Create a Slurry: For high concentrations, first mix the this compound powder with a small amount of the solvent to create a smooth, thick slurry. Then, gradually add the remaining solvent while mixing continuously.
-
Use a Spatula: Break up any visible clumps with a sterile spatula during the dissolution process.
Q8: I'm seeing precipitation after adding my this compound solution to a cell culture medium. How can I prevent this?
A8: This "crashing out" effect is common when a concentrated solution is added to a complex medium with different ionic strength and pH.[9]
-
Optimize Dilution: Add the this compound stock solution dropwise into the medium while gently swirling the flask. This gradual introduction helps prevent rapid changes in polarity that cause precipitation.[9]
-
Temperature Equilibration: Ensure both the this compound stock solution and the target medium are at the same temperature before mixing. Temperature shifts can cause components to fall out of solution.[11]
-
Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final complex medium, which may be lower than in pure water.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Sterile 50% (w/v) this compound Stock Solution
This protocol details the steps for preparing a standard, sterile stock solution for use in a variety of assays.
Materials:
-
This compound powder
-
Nuclease-free or cell culture-grade water
-
Sterile, graduated container (e.g., glass bottle or beaker)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe or vacuum filter unit
Procedure:
-
Weighing: Accurately weigh 50 g of this compound powder.
-
Initial Dissolution: Add the powder to a container with approximately 80 mL of water. Place a sterile magnetic stir bar in the container.
-
Mixing: Place the container on a magnetic stirrer and mix at a moderate speed. To prevent clumping, add the powder gradually to the vortex of the stirring liquid.
-
Heating (Optional): If dissolution is slow, gently warm the solution to 30-40°C while stirring. Do not boil, as excessive heat can cause the solution to darken.[1][2]
-
Adjusting Volume: Once the this compound is completely dissolved and the solution is clear, transfer it to a 100 mL graduated cylinder or volumetric flask. Add water to bring the final volume to 100 mL.
-
Sterilization: Aseptically filter the 50% (w/v) this compound solution through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C. For longer-term storage, consider preparing aliquots to avoid repeated warming and potential contamination.
Caption: Workflow for preparing a sterile this compound solution.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. cnadditives.com [cnadditives.com]
- 2. The Characteristics and Application of this compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. phexcom.com [phexcom.com]
- 5. arshinefood.com [arshinefood.com]
- 6. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 7. fao.org [fao.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Polydextrose Stability in Acidic Research Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polydextrose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of this compound in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic environments a concern?
A1: this compound is a synthetic polymer of glucose, often used as a soluble fiber, bulking agent, and sugar substitute in various food and pharmaceutical applications.[1] Its stability is crucial for maintaining the intended physicochemical properties and shelf-life of formulations.[2] In acidic environments, particularly at elevated temperatures, this compound can undergo acid-catalyzed hydrolysis of its glycosidic bonds, leading to a decrease in its molecular weight and a loss of functionality.[3] This degradation can impact the texture, viscosity, and overall performance of your formulation.
Q2: What is the primary degradation pathway for this compound in acidic conditions?
A2: The primary degradation pathway for this compound in acidic conditions is acid hydrolysis. This reaction involves the cleavage of the glycosidic linkages within the this compound polymer, resulting in the formation of lower molecular weight oligosaccharides and, ultimately, free glucose.[4]
Q3: What are the main factors that influence the stability of this compound in acidic solutions?
A3: The stability of this compound in acidic solutions is primarily influenced by:
-
pH: this compound is relatively stable in a pH range of 4.5 to 6.0.[3] As the pH drops below 4.0, the rate of hydrolysis increases.
-
Temperature: Elevated temperatures significantly accelerate the rate of acid hydrolysis.[3]
-
Storage Time: The longer the exposure to acidic conditions, the greater the extent of degradation.
-
Presence of Other Ingredients: Interactions with other components in the formulation, such as salts or proteins, can potentially affect the stability of this compound.
Q4: What are the degradation products of this compound in an acidic environment?
A4: The primary and most readily detectable degradation product of this compound acid hydrolysis is free glucose .[4] Depending on the severity of the conditions (e.g., very low pH and high temperature), further degradation of the resulting monosaccharides could potentially lead to the formation of other compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and organic acids, though this is less commonly reported for this compound under typical experimental conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in acidic research environments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected decrease in viscosity of the this compound solution over time. | Acid-catalyzed hydrolysis of this compound chains, leading to a reduction in polymer size and, consequently, lower viscosity. | • Monitor pH: Regularly check and maintain the pH of your solution within the optimal range for this compound stability (ideally pH 4.5-6.0).[3] • Control Temperature: Avoid exposing the solution to high temperatures for extended periods. If heating is necessary, minimize the duration and temperature. • Conduct Stability Studies: Perform stability testing at your intended storage and use conditions to quantify the rate of viscosity loss. |
| Precipitation or cloudiness observed in the this compound solution. | This is less common with this compound itself due to its high water solubility, but can occur due to interactions with other formulation components or extreme pH/temperature stress.[5] | • Check for Incompatibilities: Evaluate the compatibility of this compound with other excipients in your formulation at the target pH. Some salts or polymers may cause phase separation. • pH Adjustment: Ensure the pH is not in a range that causes precipitation of other components. • Filtration: If minor precipitation occurs, consider filtering the solution through a suitable membrane filter. |
| Inconsistent experimental results related to the physical properties of the formulation. | Degradation of this compound leading to variability in its functional properties (e.g., bulking, texturizing). | • Quantify this compound Content: Use an analytical method like HPLC-RID to monitor the concentration of intact this compound over time. • Control Storage Conditions: Store this compound solutions under controlled and documented conditions (temperature and pH) to ensure consistency between experiments. |
| Browning or discoloration of the solution upon heating. | This may be due to the Maillard reaction if amine-containing compounds are present, or caramelization at very high temperatures. While this compound itself is relatively stable, degradation products like glucose can participate in these reactions. | • Minimize Heat Exposure: Use the lowest effective temperature and shortest duration for any heating steps. • Evaluate Formulation Components: Identify any potential reactants (e.g., amino acids, proteins) that could contribute to browning. |
Data on this compound Stability
While specific kinetic data for the acid hydrolysis of this compound is not extensively published, the following table summarizes the expected stability based on available information.
| pH Range | Temperature | Expected Stability | Primary Degradation Concern | Reference |
| 4.5 - 6.0 | Room Temperature | High | Minimal degradation expected. | [3] |
| 4.5 - 6.0 | Elevated (e.g., 85°C) | Good | Slow hydrolysis may occur over extended periods. | [4] |
| 3.0 - 4.0 | Room Temperature | Moderate | Gradual hydrolysis is likely over time. | [4] |
| 3.0 - 4.0 | Elevated (e.g., 85°C - 100°C) | Low | Significant hydrolysis and a decrease in this compound content with an increase in free glucose are expected. | [4] |
Experimental Protocols
Key Experiment: Stability Testing of this compound in Acidic Solution via HPLC-RID
This protocol outlines a general method for assessing the stability of this compound in an acidic environment.
1. Objective: To quantify the degradation of this compound in an acidic solution over time by measuring the decrease in the this compound peak area and the increase in the free glucose peak area using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
2. Materials and Equipment:
-
This compound standard
-
Glucose standard
-
Acidic buffer of desired pH (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)
-
High-purity water
-
HPLC system equipped with a Refractive Index Detector (RID)
-
A suitable HPLC column for carbohydrate analysis (e.g., a polymer-based column like Bio-Rad Aminex HPX-87 series or equivalent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Analytical balance
-
Incubator or water bath for controlled temperature storage
3. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in high-purity water (e.g., 10 mg/mL).
-
Prepare a stock solution of glucose standard in high-purity water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in the acidic buffer at the desired concentration.
-
Record the initial pH of the solution.
-
Divide the solution into aliquots in sealed containers to prevent evaporation.
-
Store the aliquots at the desired temperature(s).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Inject the prepared standards and samples onto the HPLC system.
-
-
HPLC-RID Conditions (Example):
-
Column: Bio-Rad Aminex HPX-87C
-
Mobile Phase: Degassed, high-purity water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 85°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
-
(Note: These conditions are illustrative and should be optimized for your specific column and system.)
-
-
Data Analysis:
-
Integrate the peak areas for this compound and glucose in the chromatograms.
-
Construct calibration curves for this compound and glucose (concentration vs. peak area).
-
Calculate the concentration of this compound and glucose in your samples at each time point using the calibration curves.
-
Plot the concentration of this compound versus time to determine the degradation profile.
-
Visualizations
References
- 1. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quercus.be [quercus.be]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. cnadditives.com [cnadditives.com]
improving the yield and purity of polydextrose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polydextrose. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound synthesis?
This compound is a randomly bonded polysaccharide synthesized through the acid-catalyzed condensation polymerization of glucose, typically with sorbitol as a plasticizer and a food-grade acid like citric acid or phosphoric acid as a catalyst.[1][2] The process involves heating the reactants under a vacuum, which facilitates the removal of water and drives the polymerization reaction forward.[3]
Q2: What are the typical starting ratios of the reactants?
A commonly used weight ratio for the reactants is approximately 89:10:1 for glucose:sorbitol:citric acid.[1][4] However, these ratios can be adjusted to modify the properties of the final product. For instance, some processes might use a glucose:sorbitol:citric acid ratio in the range of 80-90:1-5:9-15.[5]
Q3: What is the expected yield for this compound synthesis?
With an optimized process, the yield of the condensation polymer can be in the range of 85-95%.[6]
Q4: What level of purity can I expect to achieve?
Through various purification methods, it is possible to achieve a this compound purity of greater than 99.5%.[6]
Q5: What are the main impurities and byproducts in this compound synthesis?
Common impurities include unreacted monomers (glucose, sorbitol), the acid catalyst (e.g., citric acid), and side-reaction products like 5-hydroxymethylfurfural (B1680220) (5-HMF) and levoglucosan.[2][6] The formation of these byproducts can contribute to discoloration and off-flavors.
Troubleshooting Guide
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Lower than expected final product weight | Incomplete Polymerization: Reaction time may be too short, or the temperature may be too low. | - Increase reaction time in increments. - Ensure the reaction temperature reaches and is maintained within the optimal range (e.g., 150-160°C).[3] |
| Insufficient Vacuum: Water, a byproduct of the condensation reaction, is not being effectively removed, thus hindering the forward reaction. | - Check the vacuum system for leaks. - Ensure the vacuum pressure is within the recommended range (e.g., -0.075 to -0.098 MPa).[6] | |
| Suboptimal Reactant Ratios: Incorrect catalyst concentration can lead to an inefficient reaction. | - Verify the weighing and mixing of all reactants. - Perform small-scale experiments to optimize the catalyst concentration. | |
| Product Loss During Purification | Over-aggressive purification: Excessive washing or use of incorrect membrane pore size can lead to loss of lower molecular weight this compound fractions. | - If using ethanol (B145695) precipitation, optimize the ethanol concentration; lower concentrations may be needed to precipitate smaller polymers.[7] - For membrane filtration, select a membrane with an appropriate molecular weight cutoff (MWCO) to retain the desired product size.[6] |
| Poor Quality Raw Materials: Impurities in glucose or other reactants can interfere with the polymerization process. | - Use high-purity, food-grade reactants. - Analyze incoming raw materials for quality control.[8] |
High Impurity/Low Purity
| Symptom | Potential Cause | Suggested Solution |
| High levels of unreacted monomers (glucose, sorbitol) in the final product | Incomplete Reaction: Similar to causes for low yield. | - Refer to the solutions for "Incomplete Polymerization" in the Low Yield section. |
| Ineffective Purification: The purification method is not adequately separating the monomers from the polymer. | - Ethanol Precipitation: Adjust the ethanol concentration. A higher concentration (e.g., 25-80%) is generally more effective at precipitating the polymer and leaving monomers in the solution.[6] - Membrane Filtration: Use a membrane with a low MWCO (e.g., 400-900 Da) to allow monomers to pass through while retaining the this compound.[6] - Chromatography: Employ size exclusion chromatography (SEC) for efficient separation based on molecular size. | |
| Product Discoloration (Yellowing/Browning) | Formation of 5-HMF and other color bodies: This can be caused by excessive heating (temperature or time). | - Optimize the reaction temperature and time to minimize byproduct formation.[3] - Consider using a lower processing temperature.[9] |
| Maillard Reaction: Can occur if there are residual amino compounds and reducing sugars under heat. | - Ensure high purity of starting materials. - Consider hydrogenation of the final product to reduce reactive carbonyl groups. | |
| Oxidation: Exposure to air at high temperatures can cause discoloration. | - Maintain a strong vacuum throughout the high-temperature phases of the reaction. | |
| Ineffective Decolorization: The method used to remove color is not sufficient. | - Use activated carbon treatment.[6] - Employ ion-exchange resins for purification.[3] | |
| Off-Taste or Odor | Presence of Byproducts: Compounds like 5-HMF can impart a bitter taste. | - Implement purification steps specifically targeting these byproducts, such as ethanol washing.[6] |
| Residual Catalyst: Incomplete neutralization or removal of the acid catalyst. | - Neutralize the product with a suitable base (e.g., potassium hydroxide) after the reaction.[1] - Use ion-exchange chromatography to remove residual acids. |
Experimental Protocols
This compound Synthesis (Bench Scale)
-
Reactant Preparation: Weigh glucose, sorbitol, and citric acid in an 89:10:1 ratio. Ensure all reactants are dry.
-
Mixing: Thoroughly mix the powdered reactants in a reaction vessel equipped with an overhead stirrer and a vacuum port.
-
Heating and Polymerization:
-
Begin heating the mixture under constant stirring.
-
Apply a vacuum to the vessel, aiming for a pressure between -0.075 and -0.098 MPa.[6]
-
Increase the temperature to 150-160°C and hold for approximately 20 minutes, or until the desired degree of polymerization is achieved.[3] The mixture will become a molten, viscous liquid.
-
-
Cooling: Cool the resulting polymer. The crude this compound will solidify into a glassy solid.
Purification via Ethanol Precipitation
-
Dissolution: Dissolve the crude this compound in deionized water to create a concentrated solution (e.g., 50% w/v).
-
Precipitation: While stirring, slowly add ethanol to the this compound solution. The final ethanol concentration should be optimized for the desired molecular weight fraction, typically between 25% and 80%.[6] this compound will precipitate out of the solution.
-
Separation: Separate the precipitated this compound by centrifugation or filtration.
-
Washing: Wash the precipitate with an ethanol solution of the same concentration to remove remaining impurities.
-
Drying: Dry the purified this compound under a vacuum to remove residual ethanol and water.
Purity and Molecular Weight Analysis by HPLC-SEC
-
System: A High-Performance Liquid Chromatograph equipped with a Size Exclusion Chromatography (SEC) column and a Refractive Index (RI) detector.
-
Mobile Phase: Prepare an appropriate mobile phase, such as deionized water or a buffer solution.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the SEC column. The separation is based on molecular size, with larger molecules eluting first.
-
Quantification and Molecular Weight Determination:
-
Calculate the purity by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.
-
Determine the molecular weight distribution by comparing the retention times of the sample peaks to those of molecular weight standards.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – from seed to Eureba [baynsolutions.com]
- 3. Re‐evaluation of this compound (E 1200) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 512. Polydextroses (WHO Food Additives Series 16) [inchem.org]
- 5. CN101824097B - A kind of production method of this compound - Google Patents [patents.google.com]
- 6. CN103766695B - this compound with controllable molecular weight and rapid preparation method thereof - Google Patents [patents.google.com]
- 7. Structural diversity requires individual optimization of ethanol concentration in polysaccharide precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to improve yield in DMH production? | Meckey [meckey.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Polydextrose Concentration for Prebiotic Effects In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro optimization of polydextrose concentration for its prebiotic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Issue 1: Inconsistent or Low Short-Chain Fatty Acid (SCFA) Production
-
Question: My in vitro fermentation of this compound is yielding inconsistent or lower-than-expected concentrations of SCFAs (e.g., butyrate (B1204436), propionate (B1217596), acetate). What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent or low SCFA production can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Check Fecal Inoculum Viability and Preparation: The viability and composition of the fecal microbiota are critical. Ensure fresh fecal samples are used and processed under strict anaerobic conditions to preserve oxygen-sensitive bacteria. The concentration of the fecal slurry should be consistent across experiments.
-
Optimize this compound Concentration: The prebiotic effect of this compound is dose-dependent. Very low concentrations may not elicit a significant response, while excessively high concentrations could potentially inhibit certain bacterial species. It is advisable to test a range of concentrations (e.g., 0.5%, 1%, 2% w/v) to determine the optimal level for your specific experimental setup.
-
Verify Anaerobic Conditions: The gut microbiota is predominantly anaerobic. Ensure your fermentation setup maintains a strict anaerobic environment throughout the experiment. Regularly check for leaks and ensure the proper functioning of anaerobic gas systems.
-
Control pH: The pH of the fermentation medium can significantly impact microbial activity and SCFA production. Monitor and control the pH of your system to mimic the conditions of the human colon (typically pH 5.5-7.0). This compound fermentation can lower the pH due to acid production, so a pH-controlled fermenter is recommended.
-
Review Fermentation Medium Composition: The basal nutrient medium should provide essential nutrients for bacterial growth without containing other fermentable carbohydrates that could interfere with the assessment of this compound's effects.
-
Standardize SCFA Analysis Method: Ensure your SCFA extraction and analysis (e.g., by gas chromatography) protocol is validated and consistently applied. Use internal standards to account for variations in extraction efficiency.[1]
-
Issue 2: Unexpected Changes in Microbial Populations
-
Question: I am observing unexpected changes in the microbial populations in my in vitro fermentation with this compound, such as a decrease in Bifidobacterium or an overgrowth of non-target bacteria. What could be the cause?
-
Answer: Shifts in microbial populations can be influenced by several experimental variables:
-
Inoculum Variability: The composition of the gut microbiota varies significantly between individuals. Using fecal samples from different donors will likely result in different microbial profiles. For consistency, it is recommended to use a pooled fecal inoculum from multiple healthy donors or to perform experiments with inocula from the same donor.
-
Fermentation Duration: The fermentation of this compound is a gradual process.[2][3][4] Short fermentation times may not be sufficient to observe significant changes in specific bacterial populations. Conversely, very long fermentation periods in batch cultures can lead to the accumulation of metabolic byproducts that may inhibit the growth of certain beneficial bacteria. A time-course experiment (e.g., sampling at 0, 12, 24, and 48 hours) is recommended to identify the optimal fermentation duration.
-
Substrate Specificity: While this compound is known to promote the growth of beneficial bacteria like Bifidobacterium, the specific strains that flourish can depend on the initial composition of the microbiota.[3][5] Some studies have shown that this compound may not always lead to an increase in lactobacilli.[6]
-
Contamination: Ensure aseptic techniques are used throughout the experimental setup to prevent contamination from external microorganisms that could outcompete the gut bacteria.
-
Issue 3: High Variability in Caco-2 Cell Permeability Assay Results
-
Question: I am using a Caco-2 cell model to assess the effect of this compound fermentation products on intestinal barrier integrity, but my results for transepithelial electrical resistance (TEER) and paracellular permeability are highly variable. How can I improve the consistency of my assay?
-
Answer: High variability in Caco-2 cell permeability assays is a common challenge. Here are some key points to address:
-
Ensure Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reliable results.[7] Regularly measure TEER to ensure the formation of a tight monolayer before applying the fermentation products. Only use monolayers with TEER values within an established optimal range for your laboratory.
-
Standardize Cell Culture Conditions: Caco-2 cell characteristics can change with passage number. Use cells within a consistent and low passage number range for all experiments. Maintain consistent seeding density, media composition, and culture duration (typically 21 days for differentiation).
-
Control for Cytotoxicity: The fermentation products of this compound, particularly at high concentrations, may have cytotoxic effects on Caco-2 cells, leading to a loss of monolayer integrity. Perform a cytotoxicity assay (e.g., LDH assay) to determine the non-toxic concentration range of your fermentation samples.
-
Proper Sample Preparation: Ensure that the fermentation supernatants are sterile-filtered before being applied to the Caco-2 cells to remove any bacteria that could interfere with the assay.
-
Include Appropriate Controls: Use a positive control (a substance known to disrupt the Caco-2 monolayer) and a negative control (culture medium) in every experiment to validate the assay's performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in an in vitro fermentation study?
A1: The optimal concentration of this compound can vary depending on the specific in vitro model and the research question. However, most in vitro studies use concentrations ranging from 0.5% to 2% (w/v).[8] It is recommended to perform a dose-response experiment within this range to determine the most effective concentration for stimulating the desired prebiotic effects, such as increased SCFA production and the growth of beneficial bacteria.
Q2: How can I calculate the Prebiotic Index (PI) for my in vitro fermentation results?
A2: The Prebiotic Index is a quantitative method to evaluate the prebiotic effect of a substrate. The formula is as follows:
PI = (Bifido / Total) - (Bacteroides / Total) + (Lacto / Total) - (Clostr / Total)
Where:
-
Bifido: Change in the population of Bifidobacterium
-
Bacteroides: Change in the population of Bacteroides
-
Lacto: Change in the population of Lactobacillus
-
Clostr: Change in the population of Clostridium
-
Total: Change in the total bacterial population
An increase in the PI value indicates a positive prebiotic effect.[8][9]
Q3: What are the key differences in the fermentation profiles of this compound and inulin (B196767)?
A3: this compound and inulin are both prebiotics, but they exhibit different fermentation profiles. This compound is fermented more slowly and gradually throughout the colon compared to inulin.[4][10] This slower fermentation can lead to less gas production.[6][11] While both can increase the abundance of Bifidobacterium, some studies suggest this compound may lead to a higher relative abundance of this genus.[10] In terms of SCFA production, both can increase butyrate and propionate levels.[10]
Q4: Can I use a batch fermentation system for my this compound experiments, or is a dynamic model necessary?
A4: The choice between a batch and a dynamic in vitro fermentation model depends on your research objectives.
-
Batch Fermentation: This is a simpler and more cost-effective method suitable for screening the prebiotic potential of different this compound concentrations and for short-term studies (up to 48 hours).[12]
-
Dynamic (Continuous or Semi-Continuous) Models: These models, such as a multi-stage colon simulator, provide a more physiologically relevant environment by mimicking the conditions of different regions of the colon and allowing for long-term studies. They are more complex and resource-intensive but can provide more detailed insights into the sustained effects of this compound fermentation.[10][13]
Data Presentation
Table 1: Effect of this compound Concentration on Short-Chain Fatty Acid (SCFA) Production in a 4-Stage In Vitro Colon Simulator
| This compound Concentration | Vessel | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Control (0%) | V1 (Ascending) | 35.2 | 10.1 | 12.5 | 57.8 |
| V2 (Transverse) | 30.1 | 8.9 | 10.3 | 49.3 | |
| V3 (Descending) | 25.4 | 7.5 | 8.1 | 41.0 | |
| V4 (Sigmoid) | 20.1 | 5.9 | 6.2 | 32.2 | |
| This compound (2%) | V1 (Ascending) | 55.4 | 18.2 | 20.1 | 93.7 |
| V2 (Transverse) | 60.2 | 22.5 | 25.3 | 108.0 | |
| V3 (Descending) | 58.1 | 20.1 | 22.4 | 100.6 | |
| V4 (Sigmoid) | 50.3 | 18.9 | 19.8 | 89.0 |
Data synthesized from studies using in vitro colon models.[14] V1-V4 represent the different vessels of the colon simulator.
Table 2: Influence of this compound Concentration on the Growth of Bifidobacterium spp. in In Vitro Batch Fermentations
| This compound Concentration (% w/v) | Incubation Time (hours) | Bifidobacterium spp. (log CFU/mL) |
| 0% (Control) | 0 | 7.2 |
| 24 | 7.5 | |
| 48 | 7.4 | |
| 0.5% | 0 | 7.2 |
| 24 | 8.1 | |
| 48 | 8.3 | |
| 1.0% | 0 | 7.2 |
| 24 | 8.8 | |
| 48 | 9.1 | |
| 2.0% | 0 | 7.2 |
| 24 | 9.2 | |
| 48 | 9.5 |
Data compiled from various in vitro batch fermentation studies.[3][5] CFU: Colony Forming Units.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound
This protocol outlines a general procedure for assessing the prebiotic effect of this compound using a batch fermentation model with human fecal inoculum.
-
Preparation of Fecal Inoculum:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Under strict anaerobic conditions (e.g., in an anaerobic chamber), prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare a basal fermentation medium containing nutrients for bacterial growth but lacking a carbohydrate source.
-
Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).
-
Add this compound to the vessels to achieve the desired final concentrations (e.g., 0.5%, 1%, 2% w/v). Include a control vessel with no added this compound.
-
Inoculate each vessel with the fecal slurry to a final concentration of 1-5% (v/v).
-
Seal the vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 24, 48 hours), collect samples from each fermentation vessel.
-
Measure the pH of the culture.
-
For microbial analysis (e.g., by qPCR or 16S rRNA gene sequencing), immediately extract DNA from a portion of the sample or store it at -80°C.
-
For SCFA analysis, centrifuge the sample to pellet the bacteria, and store the supernatant at -20°C until analysis by gas chromatography.
-
Protocol 2: Caco-2 Cell Permeability Assay with this compound Fermentation Products
This protocol describes how to assess the impact of this compound fermentation supernatants on intestinal barrier function using a Caco-2 cell model.
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Application of Fermentation Supernatants:
-
Prepare the this compound fermentation supernatants as described in Protocol 1.
-
Sterile-filter the supernatants through a 0.22 µm filter.
-
Replace the culture medium in the apical (upper) chamber of the Transwell® inserts with the sterile fermentation supernatants (diluted in culture medium to a non-toxic concentration).
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Include a negative control (culture medium only) and a positive control (e.g., a substance known to disrupt the monolayer).
-
-
Permeability Measurement:
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After incubation, measure the TEER again to assess changes in monolayer integrity.
-
To measure paracellular permeability, add a fluorescent marker (e.g., FITC-dextran) to the apical chamber and incubate for a specific time.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity to determine the amount of marker that has passed through the monolayer. An increase in fluorescence indicates increased permeability.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the prebiotic effects of this compound in vitro.
Caption: Simplified signaling pathway of butyrate in colonocytes.
References
- 1. In vitro gut model fermentation. (i) Fecal sample preparation. [bio-protocol.org]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and survival of Bifidobacterium breve and Bifidobacterium longum in various sugar systems with fructooligosaccharide supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Effect of this compound on the Growth of Pediococcus pentosaceus as Well as Lactic Acid and Bacteriocin-like Inhibitory Substances (BLIS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique [mdpi.com]
- 13. Effects of Colonic Fermentation Products of this compound, Lactitol and Xylitol on Intestinal Barrier Repair In Vitro | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Polydextrose Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from polydextrose in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a synthetic polymer of glucose, sorbitol, and citric acid, commonly used as a food additive, sugar substitute, and bulking agent.[1][2][3][4] Its polysaccharide nature means it can interfere with colorimetric assays through several mechanisms:
-
Reducing Sugar-Like Activity: Although it is a complex polysaccharide, residual monomers or the polymer itself may possess some reducing capability, which can interfere with assays based on the reduction of metal ions or other chromogens, such as certain protein assays (e.g., BCA) and reducing sugar assays (e.g., DNS).
-
Viscosity and Matrix Effects: High concentrations of this compound can increase the viscosity of the sample, affecting reaction kinetics and the diffusion of reagents. This "matrix effect" can lead to inaccurate readings.
-
Chemical Reactivity: The hydroxyl groups in the glucose units of this compound can potentially react with assay reagents, leading to non-specific color development or quenching of the signal.
-
Physical Interference: this compound may interact with or coat assay components, such as microplates or cuvettes, leading to inconsistent results.
Q2: Which colorimetric assays are most likely to be affected by this compound interference?
A2: Based on its chemical properties, the following assays are more susceptible to interference from this compound:
-
Protein Assays: Assays that rely on the reduction of copper, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, are prone to interference from reducing substances.[5][6][7] The Bradford assay is generally considered less susceptible to interference from reducing sugars.[5]
-
Carbohydrate and Reducing Sugar Assays: Assays like the 3,5-Dinitrosalicylic acid (DNS) assay and the phenol-sulfuric acid assay, which are designed to detect carbohydrates, will inherently react with this compound.
-
Antioxidant Assays: Assays such as DPPH, ABTS, and FRAP can be affected by polysaccharides.[6][7] The interference can be complex, with some polysaccharides showing antioxidant activity themselves, while others may interfere with the reaction chemistry.
-
Enzymatic Assays: The presence of this compound as a bulking agent can impact enzymatic activity and interfere with the colorimetric detection of the product.
Q3: How can I determine if this compound is interfering with my assay?
A3: A systematic approach is crucial to confirm interference. Here are some key steps:
-
Run a this compound-Only Control: Prepare a solution of this compound in your assay buffer at the same concentration as in your samples. If this control produces a significant signal or lack thereof, it indicates direct interference.
-
Spike and Recovery Experiment: Add a known amount of your analyte of interest to a sample containing this compound and to a control sample without this compound. A significant difference in the recovery of the analyte between the two samples suggests matrix effects or interference.
-
Serial Dilution: Diluting your sample can help reduce the concentration of this compound to a level where its interference is negligible. If the results are more consistent and linear upon dilution, interference is likely.
Troubleshooting Guides
Issue 1: Unexpectedly high background or false positives in my assay.
This is a common sign of direct interference where this compound is reacting with the assay reagents.
Troubleshooting Workflow:
Caption: Workflow to diagnose direct this compound interference.
Mitigation Strategies:
-
Sample Pre-treatment: The most effective way to mitigate interference is to remove the this compound from the sample before the assay.
-
Ethanol Precipitation: this compound is insoluble in high concentrations of ethanol. This property can be used to precipitate it out of solution.
-
Buffer Exchange / Size Exclusion Chromatography: For smaller analytes, buffer exchange columns or size exclusion chromatography can separate the high molecular weight this compound from the analyte of interest.
-
Centrifugal Ultrafiltration: Using ultrafiltration units with a molecular weight cut-off (MWCO) lower than that of this compound can effectively remove it from the sample.
-
Issue 2: Inconsistent or non-linear results in my dose-response curve.
This may indicate a matrix effect where this compound is affecting the reaction kinetics or the stability of the reagents.
Troubleshooting Workflow:
Caption: Workflow to diagnose matrix effects from this compound.
Mitigation Strategies:
-
Sample Dilution: Dilute the sample to a point where the concentration of this compound is low enough not to cause significant matrix effects.
-
Standard Curve Matching: If dilution is not possible, prepare your standard curve in a matrix that contains the same concentration of this compound as your samples. This will help to correct for the matrix effect.
-
Modify Assay Protocol:
-
Increase Incubation Time: If the viscosity is high, a longer incubation time may be necessary to allow the reaction to reach completion.
-
Optimize Reagent Concentrations: It may be necessary to increase the concentration of some reagents to overcome the inhibitory effects of the matrix.
-
Experimental Protocols
Protocol 1: Ethanol Precipitation of this compound
This protocol is suitable for removing this compound from aqueous samples.
Materials:
-
Sample containing this compound
-
Cold 95% Ethanol
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To 1 volume of your sample, add 4 volumes of cold 95% ethanol.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to allow the this compound to precipitate.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains your analyte of interest, leaving the this compound pellet behind.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator to remove the ethanol.
-
Reconstitute the sample in your assay buffer.
Protocol 2: Buffer Exchange using Spin Columns
This method is ideal for separating small molecule analytes from high molecular weight this compound.
Materials:
-
Sample containing this compound and analyte
-
Spin column with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3 kDa or 10 kDa, depending on the size of your analyte)
-
Assay buffer
-
Microcentrifuge
Procedure:
-
Equilibrate the spin column by adding the assay buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through.
-
Add your sample to the equilibrated spin column.
-
Centrifuge according to the manufacturer's instructions. The this compound will be retained in the column, while your smaller analyte will be in the flow-through.
-
Collect the flow-through containing your purified analyte.
Quantitative Data Summary
The following table summarizes the potential interference of this compound in common colorimetric assays and suggested mitigation strategies.
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| BCA Protein Assay | Reducing sugar-like activity | Ethanol Precipitation, Buffer Exchange, Use Bradford Assay as an alternative |
| Bradford Protein Assay | Minimal interference reported | Generally robust, but sample dilution is a good practice |
| DNS Reducing Sugar Assay | Direct reaction with the assay | Sample pre-treatment to remove this compound is essential |
| Phenol-Sulfuric Acid Assay | Direct reaction with the assay | Sample pre-treatment to remove this compound is essential |
| DPPH/ABTS Antioxidant Assays | This compound may have intrinsic antioxidant activity or interfere with radical scavenging | Run this compound-only controls, Sample pre-treatment |
| FRAP Antioxidant Assay | Reducing potential of this compound can interfere | Run this compound-only controls, Sample pre-treatment |
| Glucose Oxidase-based Assays | Potential for non-specific binding or inhibition of the enzyme | Sample dilution, Standard curve matching |
Logical Relationships
References
- 1. Effects of different bulking agents on the maturity, enzymatic activity, and microbial community functional diversity of kitchen waste compost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. [Validation of Method for Nitrite Determination in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ultrasonic-assisted extraction of polysaccharides from purple glutinous rice bran (Oryza sativa L.) and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent polydextrose fermentation in bioreactors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for consistent polydextrose fermentation in bioreactors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it fermented?
A1: this compound is a synthetic polymer of glucose. It is a soluble fiber that is resistant to digestion in the upper gastrointestinal tract and is fermented by gut microbiota in the colon.[1][2] This fermentation produces beneficial metabolites, primarily short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436).[2]
Q2: Which microorganisms are responsible for this compound fermentation?
A2: this compound fermentation is carried out by a complex consortium of gut bacteria.[1][2] Studies have shown that this compound supplementation can stimulate the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[3][4] Due to its complex, branched structure, a variety of microbial species are required for its degradation.[1][2]
Q3: What are the main challenges in achieving consistent this compound fermentation in a bioreactor?
A3: The main challenges include maintaining a stable and representative microbial consortium, controlling key fermentation parameters (e.g., pH, temperature), preventing contamination, and overcoming the slow and sometimes incomplete fermentation of this compound.[5] The inherent variability of fecal inocula can also contribute to inconsistent results.[6]
Q4: What are the key parameters to control during this compound fermentation in a bioreactor?
A4: Critical parameters to monitor and control include pH, temperature, agitation, and anaerobiosis. The pH is particularly important as it can significantly influence the composition of the microbial community and the profile of SCFAs produced.[7][8][9][10] Temperature should be maintained at approximately 37°C to mimic the conditions of the human colon.[11]
Q5: How can I monitor the progress of this compound fermentation?
A5: Fermentation progress can be monitored by measuring the consumption of this compound, the production of SCFAs using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), and changes in the microbial population using methods like 16S rRNA gene sequencing.[12][13][14] Online sensors can also be used to monitor parameters like pH and dissolved oxygen in real-time.[15][16][17][18][19]
Troubleshooting Guide
Problem: Inconsistent SCFA Profiles Batch-to-Batch
-
Question: We are observing significant variations in the ratios of acetate, propionate, and butyrate in different fermentation batches, even when using the same protocol. What could be the cause?
-
Answer: Inconsistent SCFA profiles are a common challenge. Several factors could be contributing:
-
Inoculum Variability: If you are using fecal inocula, the initial microbial composition can vary significantly between donors and even from the same donor at different times.[6] To improve consistency, consider creating a large, homogenized fecal slurry from multiple donors and freezing it in aliquots for use across multiple experiments. For even greater consistency, developing a defined consortium of key this compound-fermenting bacteria is recommended.[5][20]
-
pH Fluctuations: The pH of the fermentation medium has a strong influence on the metabolic pathways of the gut microbiota and, consequently, the SCFA profile.[7][8][9] Ensure your pH control system is accurately calibrated and maintaining a stable pH throughout the fermentation. A pH range of 6.5-7.0 is generally recommended for mixed gut microbiota fermentations.
-
Inadequate Mixing: Poor mixing can lead to gradients in substrate availability and pH within the bioreactor, resulting in heterogeneous microbial activity and inconsistent SCFA production. Ensure your agitation speed is sufficient to maintain a homogenous environment without causing excessive shear stress on the microorganisms.
-
Problem: Slow or Incomplete this compound Consumption
-
Question: Our fermentation is running for 48 hours, but a significant amount of this compound remains unconsumed. How can we improve the degradation rate?
-
Answer: Slow this compound fermentation is expected due to its complex structure.[1][2] However, if consumption is lower than anticipated, consider the following:
-
Sub-optimal Microbial Consortium: The initial inoculum may lack a sufficient abundance of microorganisms with the enzymatic machinery to efficiently degrade this compound. If using a fecal inoculum, you could consider an adaptation period where the microbiota is pre-cultured with this compound to enrich for competent degraders.
-
Nutrient Limitation: While this compound is the primary carbon source, the growth of the microbial consortium may be limited by other nutrients such as nitrogen, vitamins, or minerals. Ensure your fermentation medium is comprehensive and not lacking essential components for bacterial growth.[21]
-
Inhibitory Byproducts: The accumulation of certain metabolic byproducts could inhibit microbial activity. This is less common with this compound due to its slow fermentation rate but could be a factor.
-
Problem: Bioreactor Contamination
-
Question: We are experiencing recurring contamination in our this compound fermentation runs. What are the likely sources and how can we prevent it?
-
Answer: Contamination is a critical issue in any fermentation process. Key areas to address are:
-
Inadequate Sterilization: Ensure your bioreactor vessel, probes, and all associated tubing and connectors are properly sterilized, typically at 121°C for at least 20 minutes.[22][23][24][25] Pay close attention to the sterilization of all inlet and outlet lines and filters.[22][23][24]
-
Contaminated Inoculum: If using a fecal inoculum, it is inherently non-sterile. However, contamination with undesirable organisms can be minimized by using fresh samples from healthy donors and processing them under anaerobic conditions.[14][26]
-
Leaky Seals and Connections: Check all O-rings, seals, and connections for any potential breaches that could allow contaminants to enter the bioreactor.[27] Even a small leak can compromise the sterility of your system.
-
Sampling Technique: Ensure that your sampling procedure is aseptic to prevent the introduction of contaminants during sample collection.[27]
-
Experimental Protocols
Protocol 1: Lab-Scale Bioreactor Fermentation of this compound with a Fecal Inoculum
This protocol outlines a general procedure for the in vitro fermentation of this compound using a human fecal inoculum in a 1L benchtop bioreactor.
1. Media Preparation (per 1L):
-
Basal Medium Composition (adapted from in vitro gut models):[11][12][21]
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K2HPO4: 0.04 g
-
KH2PO4: 0.04 g
-
MgSO4·7H2O: 0.01 g
-
CaCl2·6H2O: 0.01 g
-
NaHCO3: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 mg/ml): 1 ml
-
Vitamin K1 solution (10 µl/ml): 1 ml
-
L-cysteine HCl: 0.5 g (as a reducing agent)
-
Resazurin (0.1% w/v): 1 ml (as an anaerobic indicator)
-
This compound: 10 g
-
-
Preparation Steps:
-
Dissolve all components except L-cysteine HCl and NaHCO3 in 900 ml of deionized water.
-
Heat to boiling while sparging with anaerobic gas (e.g., 80% N2, 10% CO2, 10% H2).
-
Cool to room temperature under the anaerobic gas stream.
-
Add L-cysteine HCl and NaHCO3 and adjust the pH to 6.8.
-
Bring the final volume to 1L with anaerobic deionized water.
-
2. Inoculum Preparation:
-
Obtain fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.[26]
-
Immediately place the samples in an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.[26]
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
The supernatant will be used as the inoculum.
3. Bioreactor Setup and Sterilization:
-
Assemble the 1L bioreactor with all probes (pH, temperature), tubing, and sampling ports.
-
Calibrate the pH probe before assembly.
-
Add 900 ml of the prepared basal medium to the vessel.
-
Seal the bioreactor and autoclave at 121°C for 20 minutes.[22][23][24][25] Ensure all associated tubing and addition vessels are also sterilized.
-
After autoclaving, allow the bioreactor to cool to 37°C.
4. Fermentation Run:
-
Once the bioreactor has cooled, flush the headspace with anaerobic gas.
-
Aseptically introduce 100 ml of the fecal inoculum into the bioreactor.
-
Set the fermentation parameters:
-
Temperature: 37°C
-
pH: Maintain at 6.8 using automated addition of sterile 1M NaOH and 1M HCl.
-
Agitation: 100-200 RPM, sufficient for mixing without excessive shear.
-
-
Run the fermentation for the desired period (e.g., 24-48 hours).
-
Take samples at regular intervals for analysis of this compound concentration, SCFA production, and microbial composition.
Quantitative Data Summary
The following table summarizes typical short-chain fatty acid (SCFA) production from in vitro this compound fermentation as reported in the literature. Note that absolute values can vary significantly based on the specific experimental conditions, including the inoculum source and composition of the fermentation medium.
| Fermentation Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference |
| This compound | ~100 | ~32 | ~90 | ~222 | [24][28] |
| Control (no substrate) | ~50 | ~25 | ~45 | ~120 | [24][28] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatially structured microbial consortia and their role in food fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate Metabolism Is Strongly Modulated by Fecal Inoculum, pH, and Retention Time in PolyFermS Continuous Colonic Fermentation Models Mimicking Young Infant Proximal Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of environmental pH on the gut microbiota community structure and short chain fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effect of pH on short-chain fatty acids accumulation and microbial community in sludge fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 11. A low-cost, easy-to-use prototype bioreactor model for the investigation of human gut microbiota: validation using a prebiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a batch cultivation protocol for fecal microbiota of Kenyan infants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bioprocess Monitoring & Control [ysi.com]
- 19. An Innovative Optical Sensor for the Online Monitoring and Control of Biomass Concentration in a Membrane Bioreactor System for Lactic Acid Production [mdpi.com]
- 20. Model Microbial Consortia as Tools for Understanding Complex Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. HOLVES丨How to properly sterilize a bioreactor? [bjholves.com]
- 23. bioengineering.ch [bioengineering.ch]
- 24. How to properly sterilize a bioreactor? Did you do it right? [bioreactek.com]
- 25. Revealing The Deep Logic Of Sterilization Of Bioreactor-Fermenter - LABOAO [laboao.com]
- 26. A Single-Batch Fermentation System to Simulate Human Colonic Microbiota for High-Throughput Evaluation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 28. consteril.com [consteril.com]
addressing polydextrose-induced viscosity issues in laboratory preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related challenges when working with polydextrose in laboratory preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a this compound solution?
A1: The viscosity of a this compound solution is primarily influenced by three main factors:
-
Concentration: Viscosity increases as the concentration of this compound in the solution rises.[1][2]
-
Temperature: There is an inverse relationship between temperature and viscosity; as the temperature increases, the viscosity of the this compound solution decreases.[1][2]
-
Presence of Other Ingredients: Components such as proteins and salts can interact with this compound, potentially altering the solution's viscosity.[3]
Q2: My this compound solution is too viscous to work with. What is the most straightforward way to reduce its viscosity?
A2: The simplest method to reduce the viscosity of an aqueous this compound solution is to gently heat it. Increasing the temperature will lower the viscosity, making it easier to handle, stir, or transfer.[1][2] However, ensure that the temperature is appropriate for the other components in your formulation.
Q3: Can the pH of my solution affect this compound's viscosity?
A3: While this compound is stable over a wide pH range (typically 2 to 7), extreme pH conditions can lead to the hydrolysis of its glycosidic bonds, which can decrease its molecular weight and consequently affect its viscosity.[3] Therefore, it is crucial to control the pH of your formulation to maintain consistent viscosity.[3]
Q4: Does high-shear mixing affect the viscosity of this compound solutions?
A4: Yes, high-shear forces, such as those from homogenization or extrusion, can mechanically break down this compound molecules.[3] This degradation reduces the polymer's molecular weight, which can lead to a decrease in the solution's functionality and viscosity. It is advisable to use gentle mixing methods whenever possible to maintain the desired viscosity.[3]
Q5: How does this compound viscosity compare to other common excipients like sucrose (B13894)?
A5: At the same concentration and temperature, this compound solutions are generally more viscous than sucrose or sorbitol solutions.[1][2][4][5] This property is one reason it's used to provide desirable texture and mouthfeel in formulations.[4][5]
Troubleshooting Guide: High Viscosity Issues
If you are experiencing issues with high viscosity in your this compound preparations, follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Verify this compound Concentration
The most common cause of unexpectedly high viscosity is a higher-than-intended concentration.
-
Action: Double-check your calculations and the amount of this compound added to the solvent.
-
Solution: If the concentration is too high, you can either dilute the solution with additional solvent or restart the preparation with the correct concentration.
Step 2: Adjust the Solution Temperature
Temperature has a significant impact on the viscosity of this compound solutions.
-
Action: Measure the current temperature of your solution.
-
Solution: Gently warm the solution while monitoring its viscosity. A controlled increase in temperature can make the solution more manageable. Refer to the data tables below for expected viscosity changes with temperature.
Step 3: Evaluate Other Formulation Components
Interactions with other ingredients can lead to an increase in viscosity.
-
Action: Review the other components in your formulation, particularly proteins or salts.
-
Solution: Conduct compatibility studies to see if any ingredient is disproportionately increasing the viscosity. You may need to adjust the order of addition or consider alternative, compatible excipients.
Step 4: Review Your Mixing/Processing Method
While high shear can decrease viscosity, certain interactions during processing might initially cause gelling or thickening before degradation occurs.
-
Action: Assess the type and intensity of your mixing process.
-
Solution: Opt for lower-shear mixing techniques. If high shear is necessary, optimize the duration and intensity to achieve a balance between proper mixing and avoiding molecular degradation.[3]
Below is a logical workflow to troubleshoot high viscosity issues.
Data Presentation
The following tables provide quantitative data on the properties of this compound to aid in your experimental design and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Solubility in Water | ~80% w/w at 20-25°C[2][5] | Solubility can be increased by heating.[1] |
| pH (10% w/v solution) | 2.5 - 3.5[4][5] | Can be neutralized with a food-grade base.[4] |
| Melting Point | Begins melting at 130°C[1][5] | This compound is amorphous and does not have a sharp melting point.[4] |
| Viscosity (50% w/w) | 33.3 cP at 25°C[5] | Higher than sucrose or sorbitol at equivalent concentrations.[1][4][5] |
| Stability | Stable in a pH range of 2-7.[3] | High temperatures can accelerate degradation, especially in acidic conditions.[3] |
Table 2: Influence of Concentration and Temperature on this compound Solution Viscosity (Aqueous)
| Concentration (% w/w) | Temperature (°C) | Viscosity (cP) - Approximate |
|---|---|---|
| 10 | 25 | > Water |
| 30 | 25 | Moderately Viscous |
| 50 | 25 | 33.3[5] |
| 70 | 25 | Highly Viscous |
| 50 | 40 | < 33.3 |
| 50 | 60 | Significantly Lower |
Note: This table provides illustrative data based on established principles. Viscosity decreases with increasing temperature and increases with concentration.[1] Exact values should be determined experimentally for specific formulations.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution and Viscosity Measurement
This protocol describes how to prepare a simple aqueous solution of this compound and measure its viscosity.
Materials:
-
This compound powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Calibrated viscometer (e.g., Brookfield or cone/plate rheometer)
-
Water bath or heating plate for temperature control
Procedure:
-
Weigh the desired amount of deionized water into a beaker.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the pre-weighed this compound powder to the water while stirring continuously to prevent clumping.
-
Continue stirring until the this compound is fully dissolved. Gentle heating (e.g., to 40°C) can be applied to speed up dissolution.[1]
-
Allow the solution to cool to the target temperature for measurement (e.g., 25°C), ensuring thermal equilibrium is reached.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Measure the viscosity of the solution. For a Newtonian fluid like a simple this compound solution, the viscosity should be independent of the shear rate.[4]
-
Record the viscosity, temperature, and concentration of the solution.
Protocol 2: Testing the Effect of Temperature on this compound Viscosity
This protocol outlines a method to quantify how temperature changes affect the viscosity of a prepared this compound solution.
Materials:
-
Pre-prepared this compound solution (e.g., 50% w/w from Protocol 1)
-
Viscometer with a temperature-controlled jacket or a water bath
-
Calibrated thermometer
Procedure:
-
Prepare a this compound solution of a known concentration using Protocol 1.
-
Set up the viscometer with the temperature control system.
-
Equilibrate the this compound solution to the first target temperature (e.g., 25°C).
-
Measure and record the viscosity.
-
Increase the temperature by a set increment (e.g., 10°C) and allow the solution to equilibrate.
-
Repeat the viscosity measurement at the new temperature.
-
Continue this process for a range of desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Plot the viscosity as a function of temperature to visualize the relationship.
The workflow for this experimental protocol is illustrated below.
References
Polydextrose in Solution: A Technical Support Center for Researchers
Welcome to the Technical Support Center for polydextrose applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound solutions.
Issue 1: Browning or Discoloration of this compound Solution
Question: My this compound solution is turning brown, especially upon heating or during storage. What is causing this and how can I prevent it?
Answer:
Discoloration, or browning, in this compound solutions is typically a result of the Maillard reaction or caramelization.
-
Maillard Reaction: This is a chemical reaction between reducing sugars (like the residual glucose in some this compound preparations) and amino acids or proteins.[1][2] The reaction proceeds through several stages, ultimately forming brown pigments known as melanoidins.[1][2] The rate of the Maillard reaction is accelerated by:
-
Elevated Temperatures: Heating significantly speeds up the reaction.[1]
-
pH: The reaction is generally faster in the pH range of 6-10.
-
Presence of Amino Acids/Proteins: If your formulation contains these components, the likelihood of the Maillard reaction increases.
-
-
Caramelization: This is the thermal degradation of sugars at high temperatures, which can also produce brown-colored compounds.[3] Long-term storage at elevated temperatures can lead to a darkening of the solution.[4]
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heat during processing and store solutions at recommended temperatures (ideally refrigerated for long-term storage of solutions).[5] Solution grades of this compound have a shelf-life of 3 to 6 months at an ambient temperature of 25°C, which can be extended to 12 months with refrigeration.[5]
-
pH Management: Maintain the pH of your solution within the optimal stability range for this compound, which is generally between 4.5 and 6.0.[6]
-
Ingredient Compatibility: If your formulation contains amino acids or proteins, consider conducting compatibility studies to assess the potential for the Maillard reaction.
-
Use High-Purity this compound: Utilize grades of this compound with low levels of residual reducing sugars.
Issue 2: Decrease in Viscosity or Change in Molecular Weight of this compound Solution
Question: I have observed a decrease in the viscosity of my this compound solution over time, suggesting degradation. What is the cause and how can I mitigate it?
Answer:
A decrease in viscosity is a strong indicator of the hydrolytic degradation of this compound. This process involves the cleavage of glycosidic bonds in the polymer chain, leading to a reduction in its average molecular weight and, consequently, its viscosity.
Primary Cause: Acid-Catalyzed Hydrolysis
This compound is susceptible to hydrolysis, especially under acidic conditions (low pH) and at elevated temperatures.[7] The presence of citric acid residues in the this compound structure can contribute to a lower pH in unbuffered solutions, potentially accelerating this degradation.[7]
Troubleshooting Steps:
-
Strict pH Control: Maintain the pH of the solution within the stable range of 4.5 to 6.0.[6] Use appropriate buffer systems to ensure pH stability throughout the shelf-life of the product.
-
Temperature Management: Store solutions at controlled, cool temperatures. Avoid exposure to high temperatures during processing and storage.
-
Avoid Strong Acids and Alkalis: this compound can be depolymerized by strong acids and alkalis.[8]
-
Monitor Molecular Weight: Utilize analytical techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to monitor the molecular weight distribution of this compound over time in your stability studies.
Issue 3: Precipitation or Cloudiness in this compound Solution
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the reason?
Answer:
Precipitation in a this compound solution can be caused by several factors, including interactions with other formulation components, changes in solvent environment, or temperature fluctuations.
Potential Causes and Solutions:
-
Incompatibility with Other Excipients:
-
Proteins: this compound can form complexes with proteins, which may lead to precipitation.[7] Conduct compatibility studies by mixing this compound and protein solutions at various concentrations and observing for any physical changes.
-
Divalent Cations: High concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can sometimes interact with polysaccharides, potentially leading to precipitation, although this compound is generally considered stable in their presence.[9] It has been shown that this compound can even increase the absorption of calcium and magnesium.[10] If your formulation contains high concentrations of these ions, it is advisable to perform compatibility tests.
-
-
Solvent Effects: this compound is highly soluble in water but has limited solubility in most organic solvents.[8] If you are working with a mixed solvent system, changes in the solvent ratio could cause the this compound to precipitate.
-
Solution: Ensure the solvent composition remains consistent. When preparing mixed solvent systems, add the components in a validated order to prevent localized concentration changes that could induce precipitation.
-
-
Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can affect the stability of solutions containing high concentrations of solutes.
-
Solution: Store solutions at a constant, controlled temperature. If refrigeration is required, avoid freezing unless the formulation has been specifically designed for it.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The main factors are pH, temperature, and interactions with other ingredients. This compound is most stable in a pH range of 4.5 to 6.0.[6] Stability decreases significantly under highly acidic or alkaline conditions and at elevated temperatures due to hydrolysis.[7] Interactions with other components, such as the Maillard reaction with proteins, can also impact stability.[1]
Q2: What is the expected shelf-life of a this compound solution?
A2: The shelf-life of a this compound solution is significantly shorter than that of its powdered form. Solution grades typically have a shelf-life of 3 to 6 months at 25°C. This can be extended to up to 12 months with refrigeration.[5] For powdered this compound stored in dry conditions in its original sealed packaging, the shelf-life can be at least 3 years.[5]
Q3: Can I autoclave a solution containing this compound?
A3: While this compound is relatively stable at high temperatures for short periods, autoclaving can lead to some degradation, especially in acidic conditions. This can result in a decrease in molecular weight and the formation of degradation products. If autoclaving is necessary, it is crucial to control the pH of the solution to be within the optimal stability range (4.5-6.0) and to minimize the exposure time to high temperatures. A post-autoclaving analysis of the this compound integrity is recommended.
Q4: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis, which can cause depolymerization and discoloration.[8] While specific quantitative data on interactions with all common excipients is not extensively published, it is known that it can undergo the Maillard reaction with compounds containing primary amine groups (e.g., amino acids, proteins). Compatibility with other excipients like sorbitol, mannitol, lactose, and HPMC is generally good, as they are often used in combination in food and pharmaceutical products.[1][4][11][12] However, it is always best practice to conduct compatibility studies for your specific formulation.
Q5: How can I analyze the stability of this compound in my formulation?
A5: The recommended method for quantifying this compound is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), as outlined in AOAC Official Method 2000.11.[13] This method allows for the specific determination of this compound content even in complex matrices. To assess degradation, you can monitor the decrease in the main this compound peak and the potential appearance of smaller peaks corresponding to degradation products over time. Size Exclusion Chromatography (SEC) can also be used to monitor changes in the molecular weight distribution.
Data Presentation
Table 1: Factors Influencing this compound Stability in Solution
| Parameter | Optimal Range/Condition | Effects Outside Optimal Range | Citation(s) |
| pH | 4.5 - 6.0 | < pH 4.0: Accelerated hydrolysis. > pH 7.0: Potential for other degradation reactions and browning. | [6][7] |
| Temperature | Store at cool, controlled temperatures (e.g., refrigeration for solutions) | High temperatures accelerate hydrolysis and browning reactions (Maillard, caramelization). | [4][7] |
| Moisture | Store powder in dry conditions (<60% RH) | Hygroscopic nature can lead to caking and microbial growth in powder form. | [8] |
| Other Ingredients | Conduct compatibility studies | Strong oxidizing agents, acids, and alkalis cause depolymerization. Amino acids/proteins can lead to Maillard browning. | [1][8] |
Experimental Protocols
Protocol 1: Determination of this compound Content by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) - Based on AOAC Method 2000.11
This protocol provides a general outline for the quantification of this compound in an aqueous solution. For detailed instructions, refer to the official AOAC Method 2000.11.
1. Principle: this compound is separated from other components in the sample matrix by high-performance anion-exchange chromatography and quantified using pulsed amperometric detection.
2. Reagents and Materials:
-
This compound standard
-
Deionized water (18 MΩ·cm or better)
-
Sodium hydroxide (B78521) solution (for eluent preparation)
-
Sodium acetate (B1210297) (for eluent preparation)
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump.
-
Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in deionized water.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions (Example):
-
Column: CarboPac™ PA1 or equivalent
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate in water. The exact gradient will depend on the specific column and application and should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detector: PAD with a waveform optimized for carbohydrate detection.
7. Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for common this compound stability issues.
Caption: General experimental workflow for a this compound stability study.
References
- 1. cnadditives.com [cnadditives.com]
- 2. researchgate.net [researchgate.net]
- 3. longchangextracts.com [longchangextracts.com]
- 4. cnadditives.com [cnadditives.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the factors affecting the stability of this compound? - Blog [sinoshiny.com]
- 8. phexcom.com [phexcom.com]
- 9. Effect of divalent ions on cariogenic biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DE202012006723U9 - Instant preparations with this compound, preparation and use - Google Patents [patents.google.com]
- 13. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
troubleshooting unexpected results in polydextrose feeding studies
Welcome to the technical support center for polydextrose feeding studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in feeding studies?
This compound is a synthetic polymer of glucose. It is a soluble fiber that is resistant to digestion in the upper gastrointestinal tract and is fermented by microbiota in the colon. In research, it is often used to study the effects of dietary fiber on the gut microbiome, metabolic health, and satiety.
Q2: What are the typical dosages of this compound used in animal and human studies?
Dosages vary depending on the study goals. In human trials, daily doses can range from 4 to 25 grams to assess physiological functions without adverse effects.[1] Animal studies, particularly in rodents, often use this compound as a percentage of the diet, for example, 5g per 100g of feed.[1] High doses, such as 90g per day or 50g in a single dose in humans, have been associated with a laxative effect.[2]
Q3: What are the expected effects of this compound on the gut microbiota?
This compound supplementation has been shown to modulate the gut microbiota. Studies have observed an increase in the abundance of beneficial bacteria like Bifidobacterium and butyrate-producers such as Ruminococcus intestinalis.[3][4] Concurrently, a decrease in other groups, for instance, the Lactobacillus–Enterococcus group, has also been reported.[3]
Q4: How is this compound expected to influence metabolic parameters?
This compound can influence several metabolic markers. It has been shown to reduce fasting plasma triglycerides and total cholesterol.[5] Its effects on blood glucose and insulin (B600854) are variable, with some studies showing a reduction in postprandial glucose and insulin responses, while others report no significant effect, which may depend on the food matrix and dosage.[1][6][7]
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes in this compound feeding studies and provides potential explanations and solutions.
Gastrointestinal & Animal Welfare Issues
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| Diarrhea or loose stools in subjects | The dose of this compound may be too high. The laxation threshold in humans is approximately 90g/day or 50g in a single dose.[2] | - Reduce the daily dose of this compound.- Administer the total daily dose in smaller, more frequent portions throughout the day. |
| Unexpected weight loss in animal models | This compound may be increasing satiety and reducing overall food intake.[8] A 48-hour food deprivation period in rats can lead to an average weight loss of 8%.[9] | - Monitor food intake carefully to determine if it is decreased.- Consider if the weight loss is within an expected range for reduced caloric intake.- Ensure the diet is isocaloric to the control diet if the goal is not to study caloric reduction. |
| No change in bowel habits | The dosage of this compound may be too low to elicit a significant effect on fecal bulk or transit time. | - Increase the dosage of this compound, staying within tolerated limits.- Ensure the study duration is sufficient to observe changes. |
Microbiota & Metabolite Analysis Issues
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No significant change in gut microbiota composition | - Insufficient dose or duration of this compound feeding.- High inter-individual variation in gut microbiota.- Issues with sample collection, storage, or DNA extraction.- Insufficient sequencing depth in 16S rRNA analysis. | - Increase the dose or duration of the intervention.- Increase the sample size to account for inter-individual variability.- Review and optimize protocols for sample handling and DNA extraction.- Ensure adequate sequencing depth to detect less abundant taxa. |
| No significant change in Short-Chain Fatty Acid (SCFA) levels | - The timing of sample collection may not have captured peak SCFA production.- Issues with sample storage and preparation leading to SCFA degradation.- Problems with the gas chromatography (GC) analysis. | - Conduct a time-course study to determine optimal sampling time.- Ensure fecal samples are frozen immediately at -80°C.- Follow a validated protocol for SCFA extraction and GC analysis.- Refer to a GC troubleshooting guide for issues like peak tailing or poor separation.[10] |
| Contradictory results in Bifidobacterium quantification between qPCR and 16S sequencing | - Different methods have different biases and detection limits. qPCR is generally more accurate for quantification of specific taxa, especially at low levels.[11] | - Rely on qPCR for accurate quantification of specific species like Bifidobacterium.- Use 16S rRNA sequencing for overall community profiling. |
Metabolic & Satiety Issues
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No effect on blood glucose or insulin levels | - The food matrix in which this compound is delivered can influence its glycemic effect.[6][7]- The dose of this compound may not be sufficient to impact glycemic control in the study population. | - Consider the composition of the meal or beverage used to deliver the this compound.- Test different dosages of this compound.- Ensure the study population is appropriate for observing changes in glycemic control. |
| No change in satiety or food intake | - The timing of this compound administration relative to meals may not be optimal.- The dose may be insufficient to produce a satiating effect. | - Administer this compound as a preload before a meal.- Experiment with different dosages. |
| Lack of effect on GLP-1 or PYY levels | - The timing of blood sampling may have missed the peak hormone response.- The analytical method (e.g., ELISA, RIA) may lack sensitivity. | - Collect blood samples at multiple time points post-ingestion (e.g., 30, 60, 90, 150, and 240 minutes).[12]- Ensure the chosen assay is validated and has sufficient sensitivity for the expected hormone concentrations. |
Experimental Protocols & Methodologies
Quantification of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
This protocol provides a general framework for SCFA analysis. Specific parameters may need to be optimized for your equipment and samples.
1. Sample Preparation and Extraction:
-
Homogenize fecal samples.
-
In a microtube, combine the sample (e.g., 200 µl of fecal homogenate) with an organic solvent mixture (e.g., n-butanol, tetrahydrofuran, and acetonitrile), an acid (e.g., 0.1 M HCl), and salts (e.g., citric acid and sodium chloride).[13]
-
Vortex vigorously and centrifuge to separate the layers.[13]
-
Transfer the supernatant containing the SCFAs to a new vial for analysis.[13]
2. Gas Chromatography (GC) Analysis:
-
Injection: Inject 1-5 µl of the supernatant into the GC. A split injection is often used.[2][13]
-
Column: A suitable column for SCFA analysis is a DB-23 column (60 m x 0.25 mm i.d., 0.15 µm film thickness).[13]
-
Temperatures:
-
Carrier Gas: Nitrogen (N₂) or Helium.[13]
-
Detection: A Flame Ionization Detector (FID) is commonly used for SCFA analysis.[13]
3. Data Analysis:
-
Identify SCFAs based on their retention times compared to analytical standards.[13]
-
Quantify the concentration of each SCFA by integrating the peak areas and comparing them to a standard curve.[13]
Assessment of Gut Barrier Integrity in Mice using FITC-Dextran
This in vivo method measures the passage of a fluorescent probe from the gut lumen into the circulation.
1. Animal Preparation:
2. Administration of FITC-Dextran:
-
Administer a solution of 4 kDa FITC-dextran (e.g., 80 mg/ml in sterile water) to each mouse via oral gavage. The volume is typically based on body weight (e.g., 44 mg/100g body weight).[15][16]
3. Sample Collection:
-
After a set time (e.g., 4 hours), anesthetize the mice and collect blood via cardiac puncture.[14][16]
4. Measurement of FITC-Dextran in Serum:
-
Separate the serum from the blood.
-
Dilute the serum with PBS.[16]
-
Measure the fluorescence of the diluted serum in a 96-well plate using a plate reader (excitation ~485 nm, emission ~528 nm).[15][16]
-
Calculate the concentration of FITC-dextran in the serum using a standard curve prepared with known concentrations of FITC-dextran.[15][16]
Quantification of Fecal Bifidobacterium by qPCR
This method allows for the specific and accurate quantification of Bifidobacterium species.
1. DNA Extraction:
-
Extract total DNA from fecal samples using a commercial kit designed for Gram-positive bacteria, which may include both enzymatic and mechanical lysis steps.[17]
2. qPCR Reaction:
-
Prepare a reaction mixture containing:
-
Extracted DNA template
-
Primers specific for Bifidobacterium (often targeting the 16S rRNA gene or other specific genes like groEL).[18]
-
A fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).
-
qPCR master mix.
-
-
Run the qPCR reaction in a real-time PCR instrument.
3. Data Analysis:
-
Generate a standard curve using known quantities of Bifidobacterium DNA.
-
Quantify the number of Bifidobacterium in the fecal samples by comparing their amplification data to the standard curve. The detection limit can be around 5 x 10^4 cells per gram of feces.[11]
Visualizations
Caption: A typical experimental workflow for a this compound feeding study.
Caption: Signaling pathway of GLP-1 secretion stimulated by this compound.
Caption: A logical flow for troubleshooting unexpected results.
References
- 1. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Controlled Trial Evaluating this compound as a Fiber in a Wet and Dry Matrix on Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. Food Deprivation, Body Weight Loss and Anxiety-Related Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]
- 15. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
- 17. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
Polydextrose vs. Inulin: A Comparative Guide on Gut Microbiota Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polydextrose and inulin (B196767), two common dietary fibers, and their respective impacts on the gut microbiota. The information presented is based on experimental data from in vitro and human studies, offering a valuable resource for researchers and professionals in drug development and nutritional science.
Executive Summary
This compound and inulin are both recognized as prebiotics, selectively fermented by gut microorganisms to confer health benefits. While both fibers influence the gut microbial ecosystem, they exhibit distinct fermentation profiles, leading to differential effects on microbial composition, short-chain fatty acid (SCFA) production, and gastrointestinal tolerance. Inulin is a naturally occurring fructan, rapidly and completely fermented in the proximal colon, leading to a significant increase in beneficial bacteria such as Bifidobacterium and notable production of SCFAs. However, this rapid fermentation can also result in increased gas production and potential gastrointestinal discomfort at higher doses.[1][2][3]
This compound, a synthetic polymer of glucose, is more slowly and gradually fermented throughout the colon, including the distal region.[4] This slower fermentation rate generally leads to better gastrointestinal tolerance with less gas and bloating compared to inulin.[5] While its bifidogenic effect may be less pronounced than that of inulin, this compound has been shown to modulate a different range of gut bacteria and promote the production of propionate (B1217596) and butyrate (B1204436).[4][6]
Comparative Data on Gut Microbiota Modulation
The following tables summarize quantitative data from various studies comparing the effects of this compound and inulin on key parameters of gut health.
Table 1: Impact on Key Gut Microbial Genera
| Microbial Genus | This compound | Inulin | Key Findings | Citations |
| Bifidobacterium | Moderate increase | Significant increase | Inulin generally demonstrates a more potent bifidogenic effect.[4] | [2][4][7] |
| Lactobacillus | Variable effects | Moderate increase | Inulin tends to support the growth of Lactobacillus more consistently than this compound.[2][7] | [2][4] |
| Faecalibacterium | Maintained or slightly increased | Significantly increased | Inulin shows a stronger positive effect on this butyrate-producing genus.[4] | [2][4] |
| Clostridium cluster XVIII | Significantly increased | No significant change | This compound fermentation is associated with an increase in this cluster.[4] | [4] |
| Megamonas | Significantly increased | No significant change | This compound has been shown to selectively increase the abundance of Megamonas.[4] | [4] |
| Mitsuokella | Significantly increased | No significant change | An increase in Mitsuokella is another characteristic of this compound fermentation.[4] | [4] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| SCFA | This compound | Inulin | Key Findings | Citations |
| Total SCFAs | Moderate increase | Significant increase | Inulin's rapid fermentation leads to higher overall SCFA production.[8] | [8][9][10] |
| Acetate | Moderate increase | Significant increase | Both fibers increase acetate, with inulin generally producing more.[10] | [8][10] |
| Propionate | Significant increase | Moderate to significant increase | This compound fermentation has been noted to favor propionate production.[4][6] | [4][6][8] |
| Butyrate | Moderate to significant increase | Moderate increase | Both fibers contribute to butyrate production, a key energy source for colonocytes.[4][8] | [4][8][10] |
Table 3: Gas Production and Gastrointestinal Tolerance
| Parameter | This compound | Inulin | Key Findings | Citations |
| Total Gas Production | Lower | Higher | This compound is fermented more slowly, resulting in less gas formation, particularly in the initial hours.[9] | [5][9] |
| Hydrogen (H₂) Production | Lower | Higher | Inulin fermentation produces significantly more hydrogen gas.[9] | [9] |
| Gastrointestinal Tolerance | Generally well-tolerated | Can cause bloating and flatulence at higher doses | The slower fermentation of this compound contributes to better digestive comfort.[1][5] | [1][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and inulin.
In Vitro Gut Model for Prebiotic Fermentation
This protocol simulates the conditions of the human colon to study the fermentation of prebiotics by fecal microbiota.
Objective: To assess the impact of this compound and inulin on microbial composition, SCFA production, and gas formation in a controlled anaerobic environment.
Methodology:
-
Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
-
The slurry is filtered through cheesecloth to remove large particulate matter.
-
-
Fermentation Medium:
-
A basal medium mimicking the nutrient environment of the colon is prepared, containing peptone water, yeast extract, and salts.
-
The medium is sterilized and then reduced by adding a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions.
-
-
Batch Fermentation:
-
A defined amount of the test substrate (this compound or inulin) or a no-substrate control is added to sterile fermentation vessels.
-
The vessels are filled with the fermentation medium and inoculated with the fecal slurry under a constant stream of CO₂ or N₂ to maintain anaerobiosis.
-
Vessels are sealed and incubated at 37°C with gentle shaking for a specified period (e.g., 24-48 hours).
-
-
Sampling and Analysis:
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis of pH, microbial composition (via 16S rRNA sequencing), and SCFA concentrations (via gas chromatography).
-
Gas production is measured using a pressure transducer or by displacement of liquid in a syringe.
-
16S rRNA Gene Sequencing and Analysis
This method is used to determine the composition of the gut microbiota.
Objective: To identify and quantify the relative abundance of different bacterial taxa in fecal samples or fermentation broths.
Methodology:
-
DNA Extraction:
-
Total genomic DNA is extracted from samples using a commercially available DNA extraction kit with a bead-beating step to lyse bacterial cells.
-
The quality and quantity of the extracted DNA are assessed using a spectrophotometer and gel electrophoresis.
-
-
PCR Amplification:
-
The V3-V4 hypervariable region of the 16S rRNA gene is amplified using universal primers.
-
The primers are barcoded to allow for multiplexing of samples in a single sequencing run.
-
-
Library Preparation and Sequencing:
-
The PCR products are purified and pooled.
-
The pooled library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads, primers, and chimeras.
-
The processed sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Taxonomic assignment is performed by aligning the ASV/OTU sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification
This protocol is for the quantitative analysis of short-chain fatty acids.
Objective: To measure the concentrations of acetate, propionate, and butyrate in fermentation samples or fecal water.
Methodology:
-
Sample Preparation:
-
Samples are centrifuged to pellet solid material.
-
The supernatant is collected and acidified (e.g., with hydrochloric acid) to protonate the SCFAs.
-
An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.
-
-
Extraction:
-
SCFAs are extracted from the acidified aqueous sample into an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isobutanol).[11]
-
The organic layer containing the SCFAs is collected.
-
-
Derivatization (Optional but common):
-
To improve volatility and chromatographic separation, SCFAs can be derivatized to form esters (e.g., using isobutyl chloroformate).[11]
-
-
GC-MS Analysis:
-
The extracted (and derivatized) sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
The GC separates the different SCFAs based on their boiling points and interaction with the column.
-
The MS identifies and quantifies the individual SCFAs based on their mass-to-charge ratio.
-
-
Quantification:
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
-
Signaling Pathways and Experimental Workflows
Modulation of NF-κB Signaling Pathway by Prebiotic Fermentation Products
The fermentation of prebiotics like inulin and this compound leads to the production of SCFAs, particularly butyrate, which can modulate inflammatory responses in intestinal epithelial cells by inhibiting the NF-κB signaling pathway.
In Vitro Fermentation Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro fermentation experiment to compare the effects of this compound and inulin on the gut microbiota.
Conclusion
The choice between this compound and inulin for modulating the gut microbiota depends on the specific desired outcome. Inulin is a potent bifidogenic agent that leads to a substantial production of SCFAs, which can be highly beneficial for gut health. However, its rapid fermentation may not be well-tolerated by all individuals. This compound offers a well-tolerated alternative that promotes a broader range of microbial shifts and ensures a more sustained release of SCFAs throughout the colon. For researchers and drug development professionals, understanding these distinct fermentation profiles is crucial for designing targeted interventions to promote gut health and manage dysbiosis-related conditions. Further research is warranted to elucidate the specific signaling pathways differentially modulated by these two prebiotics to fully harness their therapeutic potential.
References
- 1. satorianutrisentials.com [satorianutrisentials.com]
- 2. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary fiber type reflects physiological functionality: comparison of grain fiber, inulin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential health benefits of lowering gas production and bifidogenic effect of the blends of this compound with inulin in a human gut model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synbiotic Intervention with Lactobacilli, Bifidobacteria, and Inulin in Healthy Volunteers Increases the Abundance of Bifidobacteria but Does Not Alter Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]
- 9. Wheat dextrin, psyllium, and inulin produce distinct fermentation patterns, gas volumes, and short-chain fatty acid profiles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
A Comparative Analysis of the Prebiotic Effects of Polydextrose and Oligofructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic effects of polydextrose and oligofructose, focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs). The information presented is supported by experimental data from in vitro and human studies to assist researchers and drug development professionals in making informed decisions.
Data Presentation: this compound vs. Oligofructose
The following tables summarize quantitative data from studies comparing the prebiotic effects of this compound and oligofructose.
Table 1: Impact on Gut Microbiota Composition
| Feature | This compound | Oligofructose | Key Findings & Citations |
| Bifidogenic Effect | Significant increase in Bifidobacteria.[1] The bifidogenic effect was sustained throughout all three vessels of an in vitro colon model.[1] In a synbiotic yogurt, this compound led to a greater relative abundance of Bifidobacterium spp. compared to inulin (B196767) (a type of oligofructose).[2] | Significant increase in Bifidobacteria.[1][3] Short-chain oligosaccharides like oligofructose resulted in the greatest increase in bifidobacteria concentrations in an in vitro study.[4] | Both this compound and oligofructose demonstrate a significant bifidogenic effect. Some studies suggest this compound may sustain this effect more consistently throughout the colon. |
| Lactobacilli | Increase in lactobacilli has been observed, though some studies show levels below the detection limit of certain techniques.[1] | Significant increase in lactobacilli populations.[1] | Oligofructose appears to have a more pronounced stimulatory effect on lactobacilli compared to this compound in some studies. |
| Other Bacteria | In a human feeding study, this compound was shown to significantly increase the butyrate (B1204436) producer Ruminococcus intestinalis and bacteria of the Clostridium clusters I, II, and IV.[5] | Known to inhibit the growth of harmful bacteria.[3] | Both substrates can modulate the broader gut microbial community beyond just bifidobacteria and lactobacilli. |
Table 2: Short-Chain Fatty Acid (SCFA) and Gas Production
| Feature | This compound | Oligofructose | Key Findings & Citations |
| Total SCFA Production | Increased total SCFA concentration.[1] Fermentation is slower and more sustained throughout the colon.[6][7] | Increased total SCFA concentration.[1] Fermentation is more rapid, primarily in the proximal colon.[4] | Both increase total SCFAs, but the rate and location of production differ. Oligofructose is fermented more rapidly, leading to higher initial SCFA and gas production.[4][7] |
| Butyrate Production | Increases butyrate production.[1] The proportion of butyrate may be lower compared to oligofructose in some in vitro models.[1] | Increases butyrate production, with some studies showing a somewhat higher proportion of butyric acid compared to this compound.[1] | Both are effective at increasing butyrate levels, a key energy source for colonocytes. |
| Acetate (B1210297) & Propionate (B1217596) Production | Increases acetate and propionate production.[1] | Increases acetate and propionate production.[1] | Both prebiotics contribute to the production of all major SCFAs. |
| Gas Production | Generally produces less gas due to its slower fermentation rate.[6] | More rapid fermentation can lead to higher gas production.[4] | This compound is often considered a better-tolerated fiber due to its slower fermentation and consequently lower gas production. |
Experimental Protocols
The following section details typical methodologies used in the cited experiments to assess the prebiotic effects of this compound and oligofructose.
In Vitro Fermentation Models of the Human Colon
These models are powerful tools for studying the impact of prebiotics on the gut microbiota under controlled conditions.[2][8][9]
1. Fecal Inoculum Preparation:
-
Fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months.
-
A fecal slurry is prepared by homogenizing the feces in a buffer solution (e.g., phosphate-buffered saline) under anaerobic conditions to preserve the viability of the gut microbes.[10]
2. Fermentation Medium:
-
A basal medium containing nutrients that support bacterial growth is prepared. This medium can be designed to mimic the nutritional environment of the human colon.
-
The prebiotic substrate (this compound or oligofructose) is added to the medium as the primary carbohydrate source.
3. Fermentation Systems:
-
Batch Culture Systems: These are closed systems where the fecal inoculum, medium, and prebiotic are combined and incubated for a set period (e.g., 24-48 hours).[9] Samples are taken at different time points to analyze changes in microbial populations and SCFA concentrations.
-
Continuous Culture Systems (Chemostats): These more complex models, often consisting of multiple stages to simulate different regions of the colon (proximal, transverse, and distal), allow for long-term studies.[1] Fresh medium is continuously supplied, and fermented culture is removed, mimicking the continuous flow of the colon.[9]
4. Analytical Methods:
-
Microbial Population Analysis: Techniques like Fluorescence In Situ Hybridization (FISH) and 16S rRNA gene sequencing are used to quantify changes in specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) and the overall microbial community composition.
-
SCFA Analysis: Gas chromatography (GC) is the standard method for quantifying the concentrations of acetate, propionate, and butyrate in the fermentation samples.
Human Clinical Trials
Human intervention studies are crucial for confirming the prebiotic effects observed in vitro.
1. Study Design:
-
Randomized, double-blind, placebo-controlled crossover designs are often employed to minimize bias.[5]
-
Participants are randomly assigned to consume either the prebiotic (this compound or oligofructose) or a placebo (e.g., maltodextrin) for a specific period.
-
A washout period is included between treatments in crossover studies.
2. Intervention:
-
The prebiotic is typically incorporated into a food or beverage product and consumed daily at a specified dose (e.g., 8-12 grams per day).
3. Sample Collection and Analysis:
-
Fecal samples are collected at baseline and at the end of each intervention period.
-
Microbial composition is analyzed using methods like FISH or 16S rRNA sequencing.
-
Fecal SCFA concentrations are measured by GC.
-
Other parameters such as stool frequency, consistency, and gastrointestinal tolerance are often recorded.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
Caption: In Vitro Fermentation Workflow for Prebiotic Testing.
Caption: Butyrate Signaling Pathways in Colonocytes.
Conclusion
Both this compound and oligofructose are effective prebiotics that can beneficially modulate the gut microbiota and increase the production of health-promoting SCFAs. The primary differences lie in their fermentation rates and gas production potential. Oligofructose is rapidly fermented, leading to a significant increase in beneficial bacteria and SCFAs, but may cause more gas. This compound is fermented more slowly and steadily throughout the colon, which may offer sustained benefits and better gastrointestinal tolerance. The choice between these prebiotics may depend on the specific application and desired physiological outcome. For instance, for individuals with a lower tolerance for gas, this compound might be a more suitable option. For applications requiring a rapid shift in the microbiota of the proximal colon, oligofructose could be preferred. Further research is warranted to fully elucidate the distinct health benefits arising from their different fermentation profiles.
References
- 1. This compound, Lactitol, and Fructo-Oligosaccharide Fermentation by Colonic Bacteria in a Three-Stage Continuous Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cnadditives.com [cnadditives.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects [openpub.fmach.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of in vitro human intestinal models on the screening and development of pre- and probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Simulation of Human Colonic Fermentation: A Practical Approach towards Models’ Design and Analytical Tools | MDPI [mdpi.com]
Polydextrose and Its Impact on Short-Chain Fatty Acid Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polydextrose's performance in modulating short-chain fatty acid (SCFA) profiles against other common prebiotics. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound and Short-Chain Fatty Acids
This compound is a synthetic polymer of glucose, which is resistant to digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon.[1] This fermentation process yields various metabolites, most notably short-chain fatty acids (SCFAs), which are saturated fatty acids with fewer than six carbon atoms. The most abundant SCFAs—acetate, propionate, and butyrate (B1204436)—play a crucial role in gut health and have systemic effects on the host. They serve as an energy source for colonocytes, regulate intestinal barrier function, and modulate immune responses and inflammatory processes through various signaling pathways.
Comparative Analysis of SCFA Production
The fermentation of this compound results in a moderate and sustained production of SCFAs.[1] Due to its complex, highly branched structure, this compound is fermented more slowly and throughout the entire colon compared to some other prebiotics.[2] This gradual fermentation is associated with good gastrointestinal tolerance.[2]
Below is a comparative summary of SCFA production from in vitro fermentation of this compound and other common prebiotics like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS).
Table 1: In Vitro Fermentation - Total SCFA Production
| Prebiotic | Study Type | Dosage | Fermentation Time (hours) | Total SCFA Production (mmol/L) | Reference |
| This compound | In vitro fecal fermentation | 1% (w/v) | 24 | Lower than GOS | [3] |
| Inulin | In vitro fecal fermentation | 1% (w/v) | 24 | Higher than this compound | [4] |
| FOS | In vitro fecal fermentation | 1% (w/v) | 12 | Higher than this compound | [5] |
| GOS | In vitro fecal fermentation | 1% (w/v) | 24 | Highest among tested prebiotics | [3] |
Table 2: In Vitro Fermentation - Individual SCFA Profiles (Acetate, Propionate, Butyrate)
| Prebiotic | Study Type | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Reference |
| This compound | In vitro colonic simulation | Increased | Significantly Enhanced | Significantly Enhanced | [2] |
| Inulin | In vitro colonic simulation | Increased | Increased | No significant difference from this compound | [2] |
| This compound | In vitro fecal fermentation | Lower than GOS | Lower than Rhamnose | Lower than GOS | [3] |
| GOS | In vitro fecal fermentation | Second highest | - | Highest | [3] |
Note: Direct quantitative comparisons across different studies are challenging due to variations in experimental protocols, including inoculum source, substrate concentration, and fermentation duration. The tables aim to provide a qualitative and semi-quantitative comparison based on the available literature.
Experimental Protocols
In Vitro Batch Fermentation for Prebiotic Evaluation
This protocol outlines a general methodology for assessing the impact of prebiotics on SCFA production using human fecal inocula.
-
Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Samples are immediately stored under anaerobic conditions and processed within two hours of collection.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
-
-
Fermentation Medium:
-
A basal medium mimicking the nutrient environment of the distal colon is prepared. This typically contains peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl to maintain anaerobic conditions.
-
The medium is sterilized by autoclaving and then cooled under a stream of anaerobic gas (e.g., a mix of N₂, CO₂, and H₂).
-
-
Fermentation Process:
-
The prebiotic substrate (e.g., this compound, inulin) is added to the sterile fermentation medium at a defined concentration (e.g., 1% w/v).
-
The fecal slurry is inoculated into the medium (e.g., 10% v/v).
-
The fermentation vessels are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).
-
-
SCFA Analysis:
-
At designated time points, samples are collected from the fermentation vessels.
-
The samples are centrifuged to remove bacterial cells and particulate matter.
-
The supernatant is acidified (e.g., with hydrochloric acid) and the SCFAs are extracted using an organic solvent (e.g., diethyl ether).
-
The extracted SCFAs are then quantified using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).
-
Fecal SCFA Analysis in Human Intervention Studies
This protocol describes the methodology for measuring fecal SCFA concentrations in human clinical trials.
-
Study Design:
-
A randomized controlled trial design is often employed, with participants assigned to consume a specific prebiotic or a placebo for a defined duration.
-
Fecal samples are collected at baseline and at the end of the intervention period.
-
-
Fecal Sample Collection and Storage:
-
Participants are provided with collection kits and instructed on proper sample collection to minimize air exposure.
-
Samples are immediately frozen upon collection and stored at -80°C until analysis.
-
-
SCFA Extraction from Feces:
-
A weighed amount of frozen fecal sample is homogenized in a saturated salt solution or water.
-
The homogenate is acidified, and an internal standard (e.g., 2-ethylbutyric acid) is added.
-
SCFAs are extracted using an organic solvent (e.g., diethyl ether).
-
-
SCFA Quantification:
-
The extracted SCFAs are analyzed by GC-FID or GC-MS.
-
The concentrations of acetate, propionate, and butyrate are determined by comparing the peak areas to those of known standards.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Fermentation
This compound is fermented by a consortium of gut bacteria into various metabolites, primarily SCFAs.
Caption: Fermentation of this compound by gut microbiota to produce SCFAs.
Experimental Workflow for In Vivo SCFA Analysis
A typical workflow for a human intervention study investigating the effects of this compound on fecal SCFA profiles.
Caption: Workflow for an in vivo study on this compound and SCFAs.
SCFA Signaling through G-Protein Coupled Receptors
SCFAs exert many of their physiological effects by activating G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of various cell types, including colonocytes and immune cells.
Caption: SCFA signaling cascade via G-protein coupled receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Polydextrose and Soluble Corn Fiber: A Guide for Researchers and Drug Development Professionals
An objective comparison of two leading soluble fibers, examining their physicochemical properties, physiological effects, and performance based on experimental data.
Introduction
Polydextrose and soluble corn fiber are two prominent soluble dietary fibers widely utilized in the food and pharmaceutical industries. Both serve as functional ingredients to enhance fiber content, reduce sugar, and provide various health benefits. This guide offers a detailed comparative analysis of these two fibers, presenting key experimental data, methodologies, and a summary of their performance to aid researchers, scientists, and drug development professionals in their formulation and research endeavors.
Physicochemical Properties
This compound and soluble corn fiber share several key characteristics, including high water solubility and stability across a range of pH and temperatures. However, their origins and molecular structures differ, leading to distinct properties.
This compound is a synthetic polymer of glucose, sorbitol, and citric acid.[1] It is a complex, randomly bonded polysaccharide with a low caloric value of approximately 1 kcal/g.[2][3] Its structure makes it resistant to digestion in the upper gastrointestinal tract.
Soluble Corn Fiber (SCF) , also known as resistant maltodextrin, is derived from corn starch through enzymatic hydrolysis.[4] This process results in a mixture of oligosaccharides with varying chain lengths that are also indigestible by human enzymes.[4] The caloric content of soluble corn fiber is around 1.1 to 1.9 kcal/g, depending on the specific product.[5]
The following table summarizes the key physicochemical properties of this compound and soluble corn fiber.
| Property | This compound | Soluble Corn Fiber |
| Source | Synthetic polymer of glucose, sorbitol, and citric acid[6][1] | Enzymatic hydrolysis of corn starch[4] |
| Molecular Structure | Randomly cross-linked glucose polymer[3] | Oligosaccharides with α-1,2, α-1,3, α-1,4, and α-1,6 linkages[4] |
| Caloric Value | ~1 kcal/g[2][3] | ~1.1 - 1.9 kcal/g[5] |
| Glycemic Index | 4-7[7] | 25[7] |
| Solubility | High[3] | High[4] |
| Viscosity | Low[8] | Low[5] |
| Stability | Stable at high temperatures and a broad pH range[2][9] | Stable to heat, pH, and processing stresses[5] |
Physiological Effects: A Comparative Overview
Both this compound and soluble corn fiber exert several beneficial physiological effects, primarily related to their function as soluble, non-digestible fibers. These include promoting laxation, acting as prebiotics, and influencing glycemic response.
Laxation and Bowel Function
Clinical studies have demonstrated that both this compound and soluble corn fiber can improve bowel function by increasing fecal bulk and promoting regularity.
A randomized, double-blind, placebo-controlled, crossover study by Timm et al. (2013) compared the laxative effects of 20 g/day of this compound and soluble corn fiber in healthy adults.[10] The key findings are summarized below:
| Parameter | This compound (20 g/day ) | Soluble Corn Fiber (20 g/day ) | Low Fiber Control |
| 5-Day Fecal Wet Weight (g) | Significantly higher than control (P ≤ 0.0007)[10] | Significantly higher than control (P ≤ 0.0007)[10] | Baseline |
| Number of Stools per Day | Significantly greater than control[10] | Not significantly different from control[10] | Baseline |
| Stool Consistency | Softer than SCF and control (P = 0.002)[10] | No significant change[10] | Baseline |
| Whole Gut Transit Time | No significant difference among treatments[10] | No significant difference among treatments[10] | Baseline |
| Fecal pH | Lowered (P = 0.02)[10] | Tended to lower (P = 0.07)[10] | Baseline |
Prebiotic Effects and Gut Microbiota
As prebiotics, both fibers are fermented by beneficial bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[6][11] These SCFAs contribute to a healthier gut environment and have systemic health benefits.
A study by Vester Boler et al. (2011) investigated the impact of 21 g/day of this compound and soluble corn fiber on the gut microbiota of healthy adult men.[11]
| Parameter | This compound (21 g/day ) | Soluble Corn Fiber (21 g/day ) | No Fiber Control |
| Bifidobacterium spp. concentrations | No significant change[11] | Greater than control (P < 0.05)[11] | Baseline |
| Fecal SCFA Concentrations (Acetate, Propionate, Butyrate) | Lower than SCF and control (P < 0.05)[11] | No significant change from control[11] | Baseline |
| Fecal pH | Intermediate[11] | Lower than control (P = 0.01)[11] | Baseline |
It is important to note that the lower fecal SCFA concentrations with this compound in this study may be due to the absorption of SCFAs by the host.
Glycemic Response
Both this compound and soluble corn fiber are considered low-glycemic ingredients, making them suitable for individuals seeking to manage blood sugar levels.[7][12]
A key difference lies in their glycemic index (GI). This compound has a very low GI of 4-7, while soluble corn fiber has a GI of 25.[7] The consumption of foods and beverages containing this compound has been shown to reduce post-prandial blood glucose responses compared to sugar-containing alternatives.[12] Similarly, soluble corn fiber has been demonstrated to lower postprandial blood glucose and insulin (B600854) responses.[13]
Digestive Tolerance
Digestive tolerance is a critical factor for the application of dietary fibers. Both this compound and soluble corn fiber are generally well-tolerated, though some individuals may experience mild gastrointestinal effects, particularly at higher doses.
In the study by Vester Boler et al. (2011), both this compound and soluble corn fiber (21 g/day ) led to greater reports of flatulence compared to a no-fiber control.[11] However, all tolerance scores were low, indicating only slight discomfort.[11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound has a mean laxative threshold of approximately 90 g/day or 50 g as a single dose.[14] Studies on soluble corn fiber have shown it to be well-tolerated at doses up to 65g per day when consumed in multiple doses.[15]
Experimental Protocols
Study Design for Laxation and Digestive Tolerance Assessment (Based on Timm et al., 2013)
This study utilized a randomized, double-blind, placebo-controlled, crossover design.
Crossover study design for evaluating laxation and tolerance.
Methodology:
-
Participant Recruitment: Healthy adult men and women were recruited for the study.
-
Randomization: Participants were randomly assigned to a sequence of the three treatments.
-
Treatment Periods: Each participant consumed each of the three treatments (this compound, soluble corn fiber, and a low-fiber control) for a period of 10 days.
-
Washout Periods: A 2-week washout period was implemented between each treatment period to minimize carryover effects.
-
Data Collection: During each treatment period, participants collected fecal samples for the last 5 days. They also completed gastrointestinal tolerance questionnaires on days 1, 2, and 10, and maintained food diaries.
Signaling Pathways
The primary mechanism through which this compound and soluble corn fiber exert their systemic health benefits is via fermentation by the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs).
Fermentation of soluble fibers and SCFA production in the colon.
Conclusion
Both this compound and soluble corn fiber are valuable ingredients for food and pharmaceutical applications, offering significant health benefits as soluble dietary fibers.
-
This compound excels in applications requiring a very low glycemic impact and has a well-established high digestive tolerance. Its synthetic nature provides consistent quality and performance.
-
Soluble Corn Fiber demonstrates a pronounced prebiotic effect, specifically in stimulating the growth of Bifidobacterium. While its glycemic index is higher than that of this compound, it remains a low-glycemic option.
The choice between this compound and soluble corn fiber will depend on the specific application, desired health benefits, and target consumer group. For formulations targeting diabetic or ketogenic diets, this compound's extremely low glycemic index may be advantageous. For products focused on promoting a healthy gut microbiome, soluble corn fiber's bifidogenic effect is a key consideration. Both fibers are effective in increasing fecal bulk and promoting laxation. Researchers and developers are encouraged to consider the specific experimental data presented in this guide to make informed decisions for their product development needs.
References
- 1. This compound – from seed to Eureba [baynsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 4. Soluble Corn Fiber [candymentor.com]
- 5. tateandlyle.com [tateandlyle.com]
- 6. This compound [candymentor.com]
- 7. incacao.be [incacao.be]
- 8. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and soluble corn fiber increase five-day fecal wet weight in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digestive physiological outcomes related to this compound and soluble maize fibre consumption by healthy adult men | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. fiberfacts.org [fiberfacts.org]
- 13. fiberfacts.org [fiberfacts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
clinical trial validation of polydextrose for improving glycemic control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of polydextrose's performance in improving glycemic control against other soluble fibers like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The information is supported by experimental data from clinical trials.
This compound, a synthetic polymer of glucose, is a soluble fiber that is resistant to digestion in the upper gastrointestinal tract and is fermented by bacteria in the colon. This fermentation process yields short-chain fatty acids (SCFAs), which are believed to play a role in various physiological processes, including glycemic control. This guide synthesizes findings from clinical studies to evaluate the efficacy of this compound in managing blood glucose levels.
Comparative Analysis of Glycemic Control
The following tables summarize quantitative data from clinical trials investigating the effects of this compound and other soluble fibers on key glycemic control parameters.
Table 1: Effect of this compound on Postprandial Glucose and Insulin (B600854) Response
| Study | Dosage | Matrix | Key Findings |
| Jie et al. (2000)[1] | 12g with 50g glucose | Not specified | Ingestion of 12g of this compound with 50g of glucose resulted in a glycemic index of 89% compared to 100% for glucose alone, indicating a lowered glycemic response.[1] |
| Konings et al. (2014)[2] | 30% carbohydrate substitution | Breakfast and lunch meals | Reduced glucose peaks and significantly lower postprandial insulin responses were observed after meals where 30% of available carbohydrates were substituted with this compound.[2] |
| Jones, J.M. (2017)[3] | 8g, 12g, 16g | Beverage | No significant reduction in postprandial glucose or insulin was observed at any dose compared to the control.[3] |
| Jones, J.M. (2017)[3] | 12g | Bar | No significant reduction in postprandial glucose or insulin was observed compared to the control.[3] |
Table 2: Comparison of this compound with Other Soluble Fibers on Glycemic Control
| Fiber Type | Study | Dosage | Population | Key Findings on Glycemic Control |
| This compound & Oligofructose | Cicek et al. (2009) | 20g/day mixture | Type 2 Diabetes patients | Significant decrease in fasting blood glucose, postprandial blood glucose, and HbA1c. |
| Inulin | Gargari et al. (2013)[4] | 10g/day | Women with Type 2 Diabetes | Significant reduction in fasting blood sugar (8.50%) and HbA1c (10.40%).[4] |
| Fructooligosaccharides (FOS) | Yamashita et al. (1984)[5] | 8g/day for 14 days | Type 2 Diabetes patients | A study on individuals with type 2 diabetes demonstrated that consuming 8 grams of FOS daily for two weeks led to a decrease in serum glucose levels.[5] |
| Galactooligosaccharides (GOS) | Wan et al. (2023)[6][7] | Not specified | Healthy pregnant women | No significant difference in fasting plasma glucose or the incidence of gestational diabetes compared to placebo.[6][7] |
| FOS & GOS | Lu et al. (2017)[8][9] | 16g/day for 14 days | Healthy young adults | Short-term intake of high-dose FOS and GOS showed an adverse effect on glucose metabolism, demonstrated by OGTT for FOS and fasting glucose for GOS.[8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical trials are outlined below to provide a comprehensive understanding of the study designs.
Oral Glucose Tolerance Test (OGTT)
The Oral Glucose Tolerance Test is a standard procedure to assess how the body processes glucose. The protocol generally involves the following steps:
-
Fasting: Participants are required to fast for at least 8-12 hours prior to the test.
-
Baseline Blood Sample: A blood sample is drawn to measure fasting blood glucose levels.
-
Glucose Ingestion: Participants consume a standardized glucose solution (typically 75g of glucose dissolved in water).
-
Timed Blood Samples: Blood samples are collected at specific intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure blood glucose and insulin levels.
The data collected from the OGTT allows for the calculation of various parameters, including the area under the curve (AUC) for glucose and insulin, which provides a measure of the total glycemic response.
Study Design: Randomized Controlled Trials
The majority of the cited studies employed a randomized controlled trial (RCT) design, which is considered the gold standard for evaluating the effectiveness of interventions. Key features of the RCTs in these studies include:
-
Randomization: Participants are randomly assigned to either an intervention group (receiving the fiber supplement) or a control group (receiving a placebo, such as maltodextrin).
-
Blinding: In many of the studies, a double-blind approach was used, where neither the participants nor the researchers knew who was receiving the active treatment or the placebo. This helps to minimize bias.
-
Cross-over Design: Some studies utilized a cross-over design, where each participant serves as their own control by receiving both the treatment and the placebo at different times, with a washout period in between.
Signaling Pathways and Mechanisms of Action
The proposed mechanism by which this compound and other fermentable fibers may improve glycemic control is through the production of short-chain fatty acids (SCFAs) by the gut microbiota. These SCFAs, primarily acetate, propionate, and butyrate, can influence glucose homeostasis through various signaling pathways.
Caption: this compound fermentation and its impact on glycemic control pathways.
This diagram illustrates that the fermentation of this compound by gut microbiota leads to the production of SCFAs. These SCFAs stimulate intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on the pancreas to increase insulin secretion and decrease glucagon secretion. Additionally, SCFAs can directly impact the liver to reduce glucose production and enhance glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, all contributing to improved glycemic control.
Caption: A typical workflow for a randomized controlled trial on this compound.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Controlled Trial Evaluating this compound as a Fiber in a Wet and Dry Matrix on Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Effects of galactooligosaccharides on maternal gut microbiota, glucose metabolism, lipid metabolism and inflammation in pregnancy: A randomized controlled pilot study [frontiersin.org]
- 7. Effects of galactooligosaccharides on maternal gut microbiota, glucose metabolism, lipid metabolism and inflammation in pregnancy: A randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Increase Bifidobacterium but Reduce Butyrate Producing Bacteria with Adverse Glycemic Metabolism in healthy young population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Increase Bifidobacterium but Reduce Butyrate Producing Bacteria with Adverse Glycemic Metabolism in healthy young population - PubMed [pubmed.ncbi.nlm.nih.gov]
Polydextrose vs. Lactulose: A Comparative In Vivo Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vivo comparison of polydextrose and lactulose (B1674317), focusing on their physiological effects, particularly on gut microbiota, short-chain fatty acid (SCFA) production, laxative efficacy, mineral absorption, and glycemic response. The data presented is a synthesis of findings from various independent studies.
Core Comparison of this compound and Lactulose
This compound, a synthetic polymer of glucose, and lactulose, a synthetic disaccharide composed of galactose and fructose, are both widely used in the food and pharmaceutical industries for their prebiotic and laxative properties.[1][2] While both are non-digestible carbohydrates that reach the colon intact to be fermented by the gut microbiota, their distinct structures lead to different fermentation profiles and physiological effects.[1][2][3]
Lactulose is known for its osmotic laxative effect, drawing water into the colon to soften stool and increase bowel movement frequency.[1][4][5] It is selectively fermented by beneficial bacteria such as Bifidobacterium and Lactobacillus, leading to the production of SCFAs, primarily acetate (B1210297) and lactate, which lowers colonic pH.[1][3][6]
This compound is also a soluble fiber that is partially and slowly fermented throughout the colon.[2][7] This gradual fermentation leads to a sustained production of SCFAs, including acetate, propionate, and butyrate (B1204436), and has been shown to promote the growth of a diverse range of beneficial bacteria.[7][8]
Data Presentation: Quantitative In Vivo Effects
The following tables summarize the quantitative data from various in vivo studies on the effects of this compound and lactulose. It is important to note that these findings are from separate studies and not from direct head-to-head comparisons, unless otherwise stated.
Table 1: Comparative Effects on Gut Microbiota
| Feature | This compound | Lactulose |
| Primary Beneficially Modulated Genera | Bifidobacterium, Allobaculum, Parabacteroides, Ruminococcus intestinalis (a known butyrate producer), and members of the Coriobacteriaceae family.[9][10][11] | Bifidobacterium and Lactobacillus.[1][6] |
| Effect on Phylum Level | Increased relative abundance of Actinobacteria and Verrucomicrobia.[11] | Increased abundance of Actinobacteria and Verrucomicrobia.[12] |
| Effect on Pathogenic Bacteria | Reduction in pathogenic species such as Bacteroides fragilis, Bacteroides vulgatus, and Bacteroides intermedius.[13] | Inhibition of pathogenic bacteria including coliforms, Bacteroides, and Salmonella.[4] |
Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production
| Feature | This compound | Lactulose |
| Primary SCFAs Produced | Acetate, Propionate, and Butyrate.[7][8] | Primarily Acetate and Lactic Acid.[1][3] |
| Effect on Butyrate Production | Significantly enhanced butyrate production has been observed in some in vitro studies.[8] | A pronounced reduction of butyrate has been observed in some in-vitro models.[6] |
| Effect on Branched-Chain Fatty Acids (BCFAs) | Inconsistent data, with some studies showing a decrease.[14] | Significantly decreased levels of BCFAs.[12] |
| Fermentation Profile | Slow and sustained fermentation throughout the colon.[2][7] | Rapid fermentation in the proximal colon.[1] |
Table 3: Comparative Laxative Effects
| Feature | This compound | Lactulose |
| Mechanism of Action | Increased fecal bulk and softer stools.[15] | Osmotic effect, drawing water into the colon.[1][4][5] |
| Effect on Stool Frequency | Increased number of defecations.[15] | Significant increase in stool frequency.[15] |
| Effect on Stool Consistency | Softer stools.[15] | Softer, more formed stools.[10] |
| Tolerability | Generally well-tolerated, with some reports of mild flatulence.[15] | Can cause abdominal cramps, bloating, and flatulence.[16][17] |
Table 4: Comparative Effects on Mineral Absorption and Glycemic Response
| Feature | This compound | Lactulose |
| Mineral Absorption | Increased absorption of calcium and magnesium.[7][18] | Enhances the absorption of calcium and magnesium in a dose-dependent manner.[6] |
| Glycemic Response | Low glycemic index (around 7). Ingestion with glucose can lower the glycemic response.[13] | Does not significantly increase blood glucose levels, even in individuals with type 2 diabetes.[19][20] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below. These protocols are synthesized from multiple sources to provide a general framework.
In Vivo Gut Microbiota Analysis in a Mouse Model
-
Animal Model and Diet: C57BL/6 mice are commonly used.[9] Animals are housed individually and acclimatized for a week on a standard chow diet.[12]
-
Intervention: this compound or lactulose is administered either by oral gavage (e.g., 75 mg twice daily for this compound, 2.5 g/kg/day for lactulose) or mixed into the diet (e.g., 2% to 15% w/w for lactulose) for a specified period (e.g., 14 days).[9][21] A control group receives a placebo (e.g., water or standard diet).[12]
-
Fecal Sample Collection: Fresh fecal samples are collected at baseline and at the end of the intervention period.[22] Samples are immediately frozen and stored at -80°C until analysis.[9]
-
DNA Extraction: DNA is extracted from fecal samples using a validated commercial kit.[23]
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[24]
-
Bioinformatic Analysis: Sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME) to classify microbial taxonomy and assess alpha and beta diversity.[24]
In Vivo SCFA Quantification in a Mouse Model
-
Sample Collection: At the end of the study period, cecal contents are collected from euthanized mice and immediately flash-frozen in liquid nitrogen and stored at -80°C.[9]
-
Sample Preparation: A known weight of the cecal content is homogenized in a suitable solvent (e.g., water or a buffer).[21] An internal standard (e.g., 2-ethylbutyric acid) is added.
-
Extraction and Derivatization: SCFAs are extracted from the homogenate using a solvent like diethyl ether after acidification. The extracted SCFAs may be derivatized to enhance their volatility for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The prepared sample is injected into a GC-MS system equipped with a suitable column (e.g., a DB-WAX column).[12]
-
Quantification: The concentration of individual SCFAs (acetate, propionate, butyrate, etc.) is determined by comparing their peak areas to those of known standards and normalizing to the initial sample weight.[25]
Visualizations
Experimental Workflow for In Vivo Comparative Study
Caption: Experimental workflow for a comparative in vivo study.
Signaling Pathway of Prebiotic Action in the Colon
Caption: Mechanism of prebiotic action in the colon.
References
- 1. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Physiological Function, and Effects on Health [mdpi.com]
- 3. What is the mechanism of Lactulose? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. medicoverhospitals.in [medicoverhospitals.in]
- 6. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 7. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 12. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tateandlyle.com [tateandlyle.com]
- 14. traversescience.com [traversescience.com]
- 15. erwejournal.com [erwejournal.com]
- 16. Polyethylene glycol versus lactulose in the treatment of chronic functional constipation in children: A randomized clinical trial [j.skums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. wjgnet.com [wjgnet.com]
- 20. Frontiers | The potential role of lactulose pharmacotherapy in the treatment and prevention of diabetes [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. mmpc.org [mmpc.org]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
Polydextrose: A Comparative Guide to its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of polydextrose against other well-established dietary fibers, namely inulin (B196767) and fructooligosaccharides (FOS). The information presented is supported by experimental data from in vitro, in vivo, and human studies, with a focus on the underlying mechanisms of action, including the role of gut microbiota and short-chain fatty acid (SCFA) production. Detailed experimental protocols and visual representations of key pathways are included to facilitate a comprehensive understanding of this compound's immunomodulatory potential.
Executive Summary
This compound, a soluble dietary fiber, exhibits significant immunomodulatory effects primarily through its fermentation by the gut microbiota. This process leads to the production of short-chain fatty acids (SCFAs), which in turn modulate various immune responses. Compared to inulin and fructooligosaccharides (FOS), this compound demonstrates a slower fermentation rate, potentially leading to a more sustained release of SCFAs throughout the colon. Key immunomodulatory activities of this compound include the enhancement of gut barrier function, modulation of cytokine production, and influence on immune cell populations.
Data Presentation: this compound vs. Alternatives
The following tables summarize quantitative data from various studies, offering a comparative overview of the immunomodulatory effects of this compound, inulin, and FOS.
Table 1: Effects on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production
| Parameter | This compound | Inulin | Fructooligosaccharides (FOS) | References |
| Change in Fecal Bifidobacteria | Increased | Significantly Increased | Increased | [1] |
| Change in Fecal Lactobacilli | Increased | Increased | Increased | [1] |
| Total SCFA Production | Increased | Increased | Increased | [2] |
| Butyrate Production | Increased | Increased | Variable | [2] |
| Propionate Production | Increased | Increased | Increased | [2] |
| Acetate Production | Increased | Increased | Increased | [2] |
Table 2: Immunomodulatory Effects on Gut Health and Systemic Immunity
| Parameter | This compound | Inulin | Fructooligosaccharides (FOS) | References |
| Secretory IgA (sIgA) in Gut | Increased | Increased | Increased | [3] |
| Pro-inflammatory Cytokine (TNF-α) Production (in vitro, LPS-stimulated macrophages) | Reduced | Significantly Reduced | Reduced | [4] |
| Anti-inflammatory Cytokine (IL-10) Production (in vitro, LPS-stimulated macrophages) | Increased | Increased | Increased | [2] |
| Dendritic Cell Maturation | Modulated | Modulated | Modulated | [5] |
| T-Cell Proliferation | Modulated | Modulated | Modulated | [6][7] |
| Cyclooxygenase-2 (COX-2) Expression (in vitro, Caco-2 cells) | Decreased | Decreased | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of major SCFAs (acetate, propionate, and butyrate) in fecal samples following dietary intervention with this compound or other fibers.
Materials:
-
Fecal samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Protocol:
-
Sample Preparation: Homogenize a known weight of fecal sample in distilled water.
-
Acidification: Acidify the homogenate with HCl to a pH of 2-3 to protonate the SCFAs.
-
Extraction: Add an internal standard and extract the SCFAs with diethyl ether. Vortex vigorously and centrifuge to separate the phases.
-
Derivatization: Transfer the ether layer to a new tube and add MTBSTFA to derivatize the SCFAs, making them volatile for GC analysis. Incubate at room temperature.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the SCFA derivatives. The mass spectrometer is used for detection and quantification based on specific ion fragments for each SCFA.
-
Quantification: Calculate the concentration of each SCFA by comparing its peak area to that of the internal standard and using a standard curve generated from known concentrations of SCFA standards.[9][10]
In Vitro Co-culture of Caco-2 and Macrophage-like Cells for Inflammatory Response Assessment
Objective: To evaluate the effect of this compound and its fermentation products on the inflammatory response of intestinal epithelial cells in the presence of immune cells.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line)
-
THP-1 or RAW264.7 cells (monocytic/macrophage cell lines)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Lipopolysaccharide (LPS)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-8, IL-10)
Protocol:
-
Caco-2 Monolayer Formation: Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Macrophage Differentiation: Differentiate THP-1 or RAW264.7 cells into a macrophage-like phenotype in the basolateral compartment of the Transwell plate.
-
Co-culture and Treatment: Place the Transwell inserts with the Caco-2 monolayer into the wells containing the differentiated macrophages. Add this compound or its pre-digested fermentation products to the apical side.
-
Inflammatory Challenge: To induce an inflammatory response, add LPS to the basolateral compartment.
-
Cytokine Measurement: After a defined incubation period (e.g., 24 hours), collect the supernatant from the basolateral compartment and measure the concentrations of pro-inflammatory (TNF-α, IL-6, IL-8) and anti-inflammatory (IL-10) cytokines using specific ELISA kits.[9][11]
T-Cell Proliferation Assay using CFSE Staining and Flow Cytometry
Objective: To assess the effect of this compound on the proliferative capacity of T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Cell Staining: Resuspend isolated PBMCs or T-cells in PBS and incubate with a working solution of CFSE. CFSE passively diffuses into cells and covalently binds to intracellular proteins.
-
Quenching and Washing: Quench the staining reaction with complete culture medium and wash the cells to remove excess CFSE.
-
Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of this compound. Stimulate the cells with T-cell activators to induce proliferation.
-
Flow Cytometry Analysis: After a few days of culture (e.g., 3-5 days), harvest the cells and analyze them using a flow cytometer. As cells divide, the CFSE fluorescence is equally distributed between daughter cells, resulting in a stepwise halving of fluorescence intensity with each cell division.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells and the number of cell divisions based on the CFSE fluorescence peaks.[8][12][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the immunomodulatory effects of this compound.
Caption: this compound fermentation by gut microbiota produces SCFAs, which activate GPR43/41 on intestinal epithelial cells, leading to immune modulation.
Caption: Experimental workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.
Caption: Caco-2 and macrophage co-culture model to study the immunomodulatory effects of this compound on intestinal inflammation.
Conclusion
This compound demonstrates notable immunomodulatory properties that are comparable, and in some aspects distinct, from other well-researched prebiotics like inulin and FOS. Its slower fermentation profile may offer advantages for sustained immune support throughout the colon. The evidence presented in this guide, including quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory potential of this compound. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy in modulating human immune responses.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory effects of inulin and its intestinal metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Short-chain fatty acids induce acute phosphorylation of the p38 mitogen-activated protein kinase/heat shock protein 27 pathway via GPR43 in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A human Caco-2-based co-culture model of the inflamed intestinal mucosa for particle toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polydextrose and Galactooligosaccharides Fermentation Kinetics
A deep dive into the in vitro fermentation profiles of two widely utilized prebiotics, polydextrose and galactooligosaccharides (GOS), reveals distinct kinetic properties that influence their physiological effects. This guide provides a comparative analysis of their fermentation rates, metabolite production, and impact on gut microbiota, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a complex glucose polymer, and galactooligosaccharides (GOS), composed of galactose units, are both recognized for their prebiotic effects, primarily through their fermentation by colonic bacteria.[1][2] However, the rate and extent of their fermentation, and consequently the profile of metabolites produced, differ significantly. These differences are crucial for their application in functional foods and therapeutic formulations.
Comparative Fermentation Kinetics: this compound vs. GOS
In vitro studies consistently demonstrate that GOS is more rapidly fermented by the gut microbiota compared to this compound.[3] This is attributed to the simpler glycosidic linkages in GOS, which are more readily cleaved by bacterial enzymes.[4] this compound, with its highly branched and complex structure of randomly bonded glucose polymers, undergoes a slower and more sustained fermentation process.[2][5][6]
This difference in fermentation rate has a direct impact on the production of short-chain fatty acids (SCFAs), key metabolites with numerous health benefits.[7] GOS fermentation leads to a rapid and higher overall production of SCFAs, particularly butyrate (B1204436) and acetate.[8][9] In contrast, this compound fermentation results in a more gradual release of SCFAs, which may be beneficial for sustained energy supply to the colonic epithelium and for reaching the more distal parts of the colon.[1][5][10]
Gas production is another important kinetic parameter. The rapid fermentation of GOS is often associated with a higher initial rate of gas production compared to the slower fermentation of this compound.[1][3]
The impact on microbial composition also differs. While both prebiotics have a bifidogenic effect, meaning they stimulate the growth of beneficial Bifidobacterium species, the specific strains and the extent of proliferation can vary.[11][12] GOS has been shown to strongly promote the growth of bifidobacteria.[3][9] this compound also supports the growth of bifidobacteria and has been noted to increase the abundance of other beneficial bacteria like Ruminococcus intestinalis, a known butyrate producer.[11][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro fermentation studies comparing this compound and GOS. It is important to note that absolute values can vary depending on the specific experimental conditions, including the fecal inoculum source, substrate concentration, and fermentation time.
| Parameter | This compound | Galactooligosaccharides (GOS) | Reference |
| Fermentation Rate | Slow and sustained | Rapid | [1][3][5] |
| Total SCFA Production | Lower to moderate | High | [8] |
| Acetate Production | Moderate | High | [8] |
| Propionate Production | Low | Moderate | [8] |
| Butyrate Production | Low to moderate | High | [8] |
| Gas Production | Low and gradual | High and rapid | [3] |
| Bifidogenic Effect | Yes | Strong | [3][11] |
Experimental Protocols
A standardized in vitro batch fermentation model is commonly used to assess the fermentation kinetics of prebiotics. The following protocol provides a detailed methodology for a comparative study of this compound and GOS.
In Vitro Batch Fermentation Protocol
1. Preparation of Fecal Inoculum:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate (B84403) buffer (pH 7.0). This process should be carried out under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, CO₂, and H₂).
2. Fermentation Setup:
-
Anaerobic batch culture fermenters with a working volume of 50 mL are used.
-
Each fermenter is filled with a basal nutrient medium.
-
The respective carbohydrate substrate (this compound or GOS) is added to the fermenters at a final concentration of 1% (w/v). A control fermenter with no added carbohydrate is also included.
-
The fermenters are inoculated with the 10% fecal slurry.
3. Incubation:
-
The fermenters are incubated at 37°C under anaerobic conditions for a period of 48 hours.
-
Samples are collected at various time points (e.g., 0, 6, 12, 24, and 48 hours) for analysis.
4. Analysis of Fermentation Products:
-
Short-Chain Fatty Acids (SCFAs): SCFA concentrations (acetate, propionate, butyrate) in the collected samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Gas Production: Total gas production can be measured using a pressure transducer connected to the fermenters.
-
pH Measurement: The pH of the fermentation medium is measured at each time point.
-
Microbial Analysis: Changes in the microbial population (e.g., Bifidobacterium, Lactobacillus) are quantified using techniques such as fluorescence in situ hybridization (FISH) or quantitative real-time PCR (qPCR).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro fermentation experiment.
Caption: Workflow of an in vitro fermentation experiment.
Signaling Pathways and Logical Relationships
The fermentation of prebiotics like this compound and GOS by gut microbiota initiates a cascade of events that influence host health. The primary mechanism involves the production of SCFAs, which act as signaling molecules.
Caption: Prebiotic fermentation and its physiological effects.
References
- 1. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Identity of Galactooligosaccharide Molecules Selectively Utilized by Single Cultures of Probiotic Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The fermentation of this compound in the large intestine and its beneficial effects. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of the source of fermentable carbohydrate on SCFA production by human gut microbiota in vitro - a systematic scoping review and secondary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro effects on this compound by colonic bacteria and caco-2 cell cyclooxygenase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, Lactitol, and Fructo-Oligosaccharide Fermentation by Colonic Bacteria in a Three-Stage Continuous Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New prebiotic blend of this compound and galacto-oligosaccharides has a bifidogenic effect in young infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Polydextrose in Weight Management: A Clinical Evidence Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical evidence for polydextrose in weight management, evaluating its performance against other soluble fibers like inulin (B196767), beta-glucan, and glucomannan (B13761562). The information is supported by experimental data from human clinical trials to aid in research and development.
This compound: An Overview of Clinical Evidence
This compound, a synthetic polymer of glucose, is a soluble fiber commonly used as a food additive. Clinical studies suggest its potential role in weight management through various mechanisms, primarily centered around its effects on satiety, energy intake, and the modulation of gut hormones.
Key Mechanisms of Action:
-
Enhanced Satiety and Reduced Energy Intake: this compound has been shown to increase feelings of fullness and reduce subsequent energy intake.[1][2] This effect appears to be dose-dependent.[3][4]
-
Modulation of Gut Hormones: It influences the secretion of key appetite-regulating hormones, notably increasing Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), while potentially decreasing the hunger hormone ghrelin.[5][6]
-
Gut Microbiota and Short-Chain Fatty Acids (SCFAs): As a prebiotic fiber, this compound is fermented by gut bacteria, leading to the production of SCFAs.[6] These SCFAs are believed to play a role in energy metabolism and appetite regulation.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound and its alternatives on weight management parameters.
Table 1: Effect of this compound on Energy Intake
| Study | This compound Dose | Reduction in Energy Intake (Ad Libitum Meal) | Study Population |
| Astbury et al. (2013)[7][8] | 6.25 g | ~12.3% | Healthy adults |
| 12.5 g | ~17.9% | ||
| 25 g | ~24.2% | ||
| Ibarra et al. (2015)[4] | Meta-analysis | Standardized Mean Difference = 0.35 (p < 0.01) | Healthy adults |
Table 2: Effect of this compound on Subjective Satiety (Visual Analogue Scale - VAS)
| Study | This compound Dose | Effect on Satiety (VAS) | Study Population |
| Olli et al. (2015) | 15 g | 40% reduction in hunger (iAUC) | Obese participants |
| Astbury et al. (2014)[6] | 14g (with whey protein) | Lower hunger and higher fullness ratings | Lean men |
Table 3: Comparative Efficacy of Different Fibers on Weight Management
| Fiber | Typical Dose | Key Findings on Weight Management |
| Inulin | 10-30 g/day | Significant reductions in body weight, BMI, and fat mass in some studies.[9][10][11][12][13] |
| Beta-Glucan | 3-6 g/day | Can lead to reductions in body weight, BMI, and waist circumference.[14][15][16][17] |
| Glucomannan | 2-4 g/day | Some studies show significant weight loss, while others report no significant effect.[3][18][19][20][21] |
Experimental Protocols of Key Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for representative studies on this compound and its alternatives.
This compound: Astbury et al. (2013) - Dose-Response Effect on Energy Intake[7][8]
-
Study Design: A randomized, single-blind, placebo-controlled, crossover trial.
-
Participants: 21 healthy, non-obese adults (12 male, 9 female).
-
Intervention: Participants consumed a liquid preload containing either 0 g (control), 6.25 g, 12.5 g, or 25 g of this compound on four separate occasions, separated by a washout period.
-
Protocol:
-
Participants arrived at the laboratory in the morning after an overnight fast.
-
A standardized breakfast was provided.
-
Two and a half hours after breakfast, the liquid preload containing this compound or placebo was consumed.
-
Subjective appetite ratings were assessed using 100-mm visual analogue scales (VAS) at baseline and regular intervals.
-
Ninety minutes after the preload, participants were presented with an ad libitum lunch, and their energy intake was measured.
-
Participants were provided with a food diary to record their food intake for the remainder of the day.
-
-
Primary Outcome: Energy intake at the ad libitum lunch.
Inulin: Chambers et al. (2015) - Weight Management and Ectopic Fat[9][11][12][13]
-
Study Design: A randomized, double-blind, parallel-group controlled trial.
-
Participants: 44 adults with prediabetes.
-
Intervention: Participants were randomized to receive either 30g/day of inulin or a cellulose (B213188) placebo for 18 weeks.
-
Protocol:
-
The 18-week intervention was divided into a 9-week weight loss phase and a 9-week weight maintenance phase.
-
During the weight loss phase, all participants received dietary advice to achieve a 5% weight loss.
-
During the weight maintenance phase, participants were advised to maintain their weight.
-
Body weight, body composition, and ectopic fat (in liver and muscle) were measured at baseline, 9 weeks, and 18 weeks.
-
Appetite and food intake were assessed using an ad libitum meal test and visual analogue scales.
-
-
Primary Outcome: Change in body weight.
Beta-Glucan: A Randomized Controlled Trial on Satiety[14][15][16][17][22]
-
Study Design: A randomized, double-blind, crossover trial.
-
Participants: Healthy adults.
-
Intervention: Participants consumed breakfast bars with varying levels of beta-glucan.
-
Protocol:
-
Participants visited the laboratory on separate occasions after an overnight fast.
-
They consumed one of the test breakfast bars.
-
Subjective satiety was assessed using VAS at regular intervals for a set period.
-
In some studies, a subsequent ad libitum meal is provided to measure energy intake.
-
-
Primary Outcome: Subjective satiety ratings.
Glucomannan: A Clinical Study on Obese Patients[3][18][19][20][21]
-
Study Design: An eight-week double-blind, placebo-controlled trial.
-
Participants: 20 obese subjects.
-
Intervention: Participants were given either 1g of glucomannan (two 500mg capsules) or a placebo three times a day, one hour before each meal, with 8 oz of water.
-
Protocol:
-
Participants were instructed not to change their eating or exercise patterns.
-
Body weight was measured at the beginning and end of the eight-week period.
-
Serum cholesterol and low-density lipoprotein cholesterol were also measured.
-
-
Primary Outcome: Change in body weight.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways through which this compound and other soluble fibers may influence weight management, as well as a typical experimental workflow for a clinical trial in this area.
Caption: Proposed mechanism of this compound on satiety and energy intake.
Caption: Typical workflow of a randomized controlled trial on dietary fibers.
Caption: Simplified signaling pathways of key gut hormones in appetite regulation.
Conclusion
The available clinical evidence suggests that this compound can be a beneficial ingredient in weight management strategies, primarily by enhancing satiety and reducing energy intake. Its effects appear to be comparable to other soluble fibers like inulin and beta-glucan, though the optimal dosages and long-term efficacy require further investigation. The mechanisms of action are multifactorial, involving gut hormone modulation and the production of SCFAs through fermentation by the gut microbiota. For drug development professionals, this compound represents a promising functional ingredient that warrants further exploration in the context of creating food products designed to support weight management. Future research should focus on well-controlled, long-term clinical trials with larger sample sizes to solidify the evidence base and elucidate the precise molecular mechanisms at play.
References
- 1. PYY3-36 inhibits the action potential firing activity of POMC neurons of arcuate nucleus through postsynaptic Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 3. Safety and Efficacy of Glucomannan for Weight Loss in Overweight and Moderately Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on different levels of energy intake. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Ghrelin in Regulating Synaptic Function and Plasticity of Feeding-Associated Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snacks containing whey protein and this compound induce a sustained reduction in daily energy intake over 2 wk under free-living conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound results in a dose-dependent reduction in ad libitum energy intake at a subsequent test meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomized controlled trial: the effect of inulin on weight management and ectopic fat in subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet With Inulin for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 11. A randomized controlled trial: the effect of inulin on weight management and ectopic fat in subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. supplementai.io [supplementai.io]
- 14. β-Glucan Metabolic and Immunomodulatory Properties and Potential for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutrition-foundation.it [nutrition-foundation.it]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. bmjopen.bmj.com [bmjopen.bmj.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Effect of glucomannan on obese patients: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Impact of Glucomannan, Inulin, and Psyllium Supplementation (SolowaysTM) on Weight Loss in Adults with FTO, LEP, LEPR, and MC4R Polymorphisms: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Polydextrose in Research Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of polydextrose in research samples. The performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are compared, with supporting experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification is critical for accurate and reliable results in research and development. This section compares the performance of the two primary chromatographic methods based on key validation parameters.
Table 1: Quantitative Comparison of Validated Analytical Methods for this compound
| Performance Parameter | HPAEC-PAD (AOAC Official Method 2000.11) | HPLC-RID |
| Principle | Anion-exchange chromatography separates this compound from other carbohydrates, followed by sensitive detection of the hydroxyl groups. | Size-exclusion or ligand-exchange chromatography separates molecules based on size or interaction with a stationary phase, with detection based on changes in the refractive index of the eluent. |
| Linearity | A polynomial regression of an eight-point calibration should have a correlation coefficient (r) ≥ 0.995.[1][2] One study showed a correlation coefficient of 0.999.[1] | A study on this compound showed a linear calibration curve over a concentration range of 0.199–3.98 mg/ml with a correlation coefficient (r) of 0.9998.[3] Another study on various sugars and polyols reported a linearity range of 0.1–5 mg/mL with R² > 0.997.[4] |
| Accuracy (Recovery) | Average recovery of 94%.[5] Another study reported recoveries ranging from 83% to 104%, with an average of 95%.[6][7] A further study showed average recoveries of 92.4%–104.4% in various food matrices.[8] | A study on this compound in milk reported a mass recovery ranging from 94.3% to 99.3%.[9] Another study showed recovery ranging from 103% to 110%.[3] |
| Precision (Repeatability/Reproducibility) | Repeatability standard deviations (RSDr) ranged from 3.93% to 9.04%; reproducibility standard deviations (RSDR) ranged from 4.48% to 14.06%.[5] Another study reported repeatability and reproducibility ranging from 2.10% to 6.62%.[8] | A study on this compound in milk reported a Relative Standard Deviation (RSD) of 2.68%.[9] Another study on this compound showed an RSD of 1.91%.[3] A study on sugars and polyols reported repeatability RSD <5%.[4] |
| Limit of Detection (LOD) | 1.69 µg/g.[8] | A study on various sugars and polyols reported an LOD range of 0.01–0.17 mg/mL.[4] |
| Limit of Quantification (LOQ) | 5.47 µg/g.[8] | A study on various sugars and polyols reported an LOQ range of 0.03–0.56 mg/mL.[4] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are summarized from validated methods to guide researchers in their experimental design.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method, based on AOAC Official Method 2000.11, is a highly sensitive and specific method for this compound quantification.
Sample Preparation:
-
Extraction: The sample is extracted with hot water to solubilize the this compound.
-
Centrifugation and Filtration: The extract is centrifuged, and the supernatant is passed through a centrifugal ultrafilter to remove high-molecular-weight interferences.[6][7]
-
Enzymatic Hydrolysis: The filtrate is treated with a mixture of enzymes (e.g., isoamylase, amyloglucosidase, and fructanase) to hydrolyze interfering oligosaccharides.[2]
-
Final Filtration: The enzyme-treated sample is filtered through a 0.2 µm syringe filter before injection into the HPAEC-PAD system.[2]
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., CarboPac™ PA1).[1]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions.
-
Detector: Pulsed Amperometric Detector (PAD).[1]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method offers a simpler and more accessible alternative for this compound analysis, particularly when the sample matrix is less complex.
Sample Preparation:
-
Extraction: The sample is typically dissolved in deionized water or a suitable solvent. For complex matrices like milk, protein and fat removal steps are necessary.[9]
-
Filtration: The sample solution is filtered through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: A size-exclusion or ligand-exchange column suitable for carbohydrate analysis (e.g., Ultrahydrogel 250 or Shodex Sugar SP0810).[3][4][10]
-
Mobile Phase: Isocratic elution with deionized water.[3]
-
Flow Rate: Typically 0.5 mL/min.[3]
-
Column Temperature: Maintained at an elevated temperature, for example, 80°C.[4]
-
Detector: Refractive Index Detector (RID).[9]
Other Considered Analytical Methods
While HPAEC-PAD and HPLC-RID are the most prominent methods for this compound quantification, other techniques have been explored:
-
Enzymatic-Gravimetric Methods: These methods are standard for total dietary fiber analysis. However, they are not specific for this compound and may not be suitable for its sole quantification without modification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR has been investigated as a potential screening method for the detection of this compound in food products. It is a rapid technique but may lack the specificity and quantitative accuracy of chromatographic methods.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the HPAEC-PAD and HPLC-RID methods.
Caption: Workflow for this compound Analysis by HPAEC-PAD.
Caption: Workflow for this compound Analysis by HPLC-RID.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. Study on Determination of this compound Content by HPLC [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound as dietary fiber in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in food by high performance anion exchange chromatographic method with pulsed amperometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
Safety Operating Guide
Proper Disposal of Polydextrose in a Laboratory Setting
Polydextrose, a synthetic polymer of glucose, is widely recognized as a non-hazardous substance and is classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration.[1] In a laboratory environment, its disposal is straightforward and aligns with standard procedures for non-hazardous solid chemical waste. Adherence to institutional and local regulations is paramount for ensuring safety and compliance.
Immediate Safety and Handling Considerations
While this compound is not classified as hazardous, good laboratory practices should always be followed.[2][3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves, when handling this compound powder to avoid potential eye and skin irritation.
-
Avoid Dust Inhalation: Handle in a well-ventilated area to minimize dust formation.[3][4] If significant dust is anticipated, a dust mask or respirator may be used.[5]
-
Spill Management: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[4][5][6]
Step-by-Step Disposal Procedure for Uncontaminated this compound
For pure, uncontaminated this compound, the disposal process is simple:
-
Containerization: Place the waste this compound in a well-labeled, sealed container. The container should be made of a compatible material, such as plastic or glass, and be in good condition to prevent leaks.[7][8]
-
Labeling: Clearly label the container as "Waste this compound" or with its chemical name. Proper labeling is crucial for safe handling and disposal by waste management personnel.[9][10]
-
Segregation: Store the waste container with other non-hazardous solid chemical waste, away from incompatible materials.[7][8] Although this compound is relatively inert, good practice dictates segregating all chemical waste.
-
Disposal: Dispose of the containerized this compound through your institution's chemical waste disposal program. In most cases, it will be handled as non-hazardous solid waste.
Disposal of Contaminated this compound or Empty Containers
If this compound has been mixed with hazardous materials, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the hazardous component.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (typically water, as this compound is water-soluble) before disposal or recycling, provided the container did not hold any hazardous materials.[9][11] The rinsate can typically be disposed of down the drain, but consult your local regulations. Deface or remove the original label from the empty container.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 68424-04-4 | [2][3] |
| Molecular Formula | (C6H12O6)x | [3] |
| Caloric Value | 1 kcal/g | [1][12][13] |
| Solubility in Water | Very soluble | [14] |
| Acute Toxicity | Not classified as acutely toxic | [2] |
| Environmental Hazard | Not classified as an environmental hazard | [4] |
Experimental Protocols
As this compound is primarily a food additive and bulking agent, specific "key experiments" in the context of its synthesis or hazardous properties are not typically performed in a standard research setting. Its characterization often involves standard analytical chemistry techniques that are not unique to this substance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. finetechitg.com [finetechitg.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ammol.org [ammol.org]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. fao.org [fao.org]
Personal protective equipment for handling POLYDEXTROSE
Safe Handling and Disposal of Polydextrose
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency first aid measures. This compound is generally not considered a hazardous substance; however, adherence to good industrial hygiene and safety practices is crucial.[1] The primary physical hazard is the potential for combustible dust concentrations in the air, which could lead to a dust explosion in the presence of an ignition source.[2]
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended equipment for handling this compound, primarily in its powder form.
| Protection Type | Equipment | Purpose | Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust particles that may cause mechanical irritation.[2][3] | An eye wash fountain should be readily available in the work area.[4] |
| Skin Protection | Impervious gloves (e.g., nitrile, latex) and clean, body-covering clothing or a lab coat. | To prevent skin contact, which may cause minor irritation with prolonged or repeated exposure.[2][5] | Wash hands and dry them after handling.[6] |
| Respiratory Protection | NIOSH/MSHA approved particulate respirator or dust mask. | Required when dust is generated and ventilation is insufficient to control airborne concentrations.[2][6] | Use process enclosures or local exhaust ventilation as primary engineering controls.[1] |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent moisture absorption and contamination.[4]
-
Incompatibilities: Store away from heat, sparks, and other ignition sources.[2] Keep separate from incompatible materials such as strong oxidizing agents.[1][7]
Handling and Use
-
Ventilation: Handle the material in a well-ventilated area. Use local exhaust ventilation or other engineering controls to minimize dust in the air.[1]
-
Minimizing Dust: Avoid actions that generate dust.[2][3] If weighing or transferring powder, do so carefully.
-
Grounding Equipment: All equipment used when handling the product must be grounded to prevent static discharge, which could be an ignition source.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[4]
-
PPE: Always wear the appropriate PPE as detailed in the table above.
Spill and Leak Procedures
-
Isolate the Area: Keep unauthorized personnel away from the spill.[2]
-
Control Ignition Sources: Eliminate all potential ignition sources in the vicinity of the spill.[2]
-
Cleanup:
-
Don the appropriate PPE, including respiratory protection.
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][8]
-
Avoid creating dust during cleanup.[3] You can cover the spill with a plastic sheet to minimize spreading.[3]
-
After the powder is removed, clean the contaminated surface thoroughly. The area can be washed down with excess water.[2][8]
-
-
Environmental Precautions: Prevent the spilled material from entering drains and waterways.[2]
Disposal
-
Waste Classification: this compound is not typically classified as hazardous waste.[7]
-
Procedure: Dispose of waste from residues or unused products in accordance with all applicable federal, state, and local regulations.[3][8]
-
Contaminated Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal as per regulations.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical advice.[1]
-
Skin Contact: Wash the affected area with soap and water.[1][2] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult or symptoms occur, get medical attention.[7]
-
Ingestion: Rinse the mouth with water.[6] Ingestion of small amounts is not expected to be harmful.[2] Do not induce vomiting unless directed by medical personnel.[8]
This compound Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory or research setting.
Caption: Workflow for safe handling of this compound.
References
- 1. ammol.org [ammol.org]
- 2. redox.com [redox.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Specifications, Uses, SDS of this compound USP NF FCC Manufacturers [kingofchemicals.com]
- 5. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
